molecular formula C12H10O3 B8781462 2-(3-(Furan-2-yl)phenyl)acetic acid CAS No. 568628-55-7

2-(3-(Furan-2-yl)phenyl)acetic acid

Cat. No.: B8781462
CAS No.: 568628-55-7
M. Wt: 202.21 g/mol
InChI Key: IIIRAXWPUAYFPM-UHFFFAOYSA-N
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Description

2-(3-(Furan-2-yl)phenyl)acetic acid is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Furan-2-yl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Furan-2-yl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

568628-55-7

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-[3-(furan-2-yl)phenyl]acetic acid

InChI

InChI=1S/C12H10O3/c13-12(14)8-9-3-1-4-10(7-9)11-5-2-6-15-11/h1-7H,8H2,(H,13,14)

InChI Key

IIIRAXWPUAYFPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CO2)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-(Furan-2-yl)phenyl)acetic Acid (CAS 568628-55-7)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Heterocyclic Scaffold of Emerging Interest

2-(3-(Furan-2-yl)phenyl)acetic acid is a bifunctional organic molecule that incorporates two key pharmacophores: the phenylacetic acid moiety and a furan ring. The phenylacetic acid framework is a well-established structural motif in medicinal chemistry, known for its presence in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs)[1]. It also serves as a catabolite of phenylalanine in endogenous metabolic pathways[1]. The furan ring, a five-membered aromatic heterocycle, is an integral component of numerous biologically active compounds, contributing to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its electron-rich nature and ability to participate in various molecular interactions make it a valuable scaffold in drug design[2][3].

The strategic combination of these two moieties in 2-(3-(Furan-2-yl)phenyl)acetic acid presents a molecule with significant potential for exploration in drug discovery. Its structure suggests possibilities for interaction with biological targets where both hydrophobic and hydrogen-bonding interactions are crucial. This guide provides a comprehensive overview of the known and predicted properties of this compound, detailed synthetic protocols, and a discussion of its potential applications in research and development.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for 2-(3-(Furan-2-yl)phenyl)acetic acid is not extensively reported in the public domain, its properties can be predicted based on its constituent functional groups and data from analogous compounds.

Table 1: Physicochemical Properties

PropertyValueSource/Basis
CAS Number 568628-55-7[4]
Molecular Formula C₁₂H₁₀O₃[4]
Molecular Weight 202.21 g/mol [4]
Appearance White to off-white solid (predicted)Based on Phenylacetic Acid[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Slightly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO (predicted)Based on Phenylacetic Acid[5]
pKa ~4.2 (predicted)Based on Phenylacetic Acid (4.31)[1][6]

Spectroscopic Data (Predicted)

  • ¹H NMR:

    • A singlet for the methylene protons (-CH₂-) of the acetic acid group, expected around 3.6-3.8 ppm.

    • Multiplets in the aromatic region (approx. 6.5-7.8 ppm) corresponding to the protons on the phenyl and furan rings. The furan protons typically appear at distinct chemical shifts: H5 (~7.6 ppm), H3 (~6.5 ppm), and H4 (~6.4 ppm).

    • A broad singlet for the carboxylic acid proton (-COOH), typically above 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the carboxylic acid carbon (-COOH) around 170-180 ppm.

    • A signal for the methylene carbon (-CH₂-) around 40-45 ppm.

    • Multiple signals in the aromatic region (approx. 110-150 ppm) for the carbons of the phenyl and furan rings.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.

    • A sharp C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.

    • C-H stretching frequencies for the aromatic rings just above 3000 cm⁻¹.

    • C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

    • C-O stretching vibrations for the furan ring and the carboxylic acid.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 202.21.

    • A prominent fragment would be the loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z = 157.

Synthesis and Purification

The synthesis of 2-(3-(Furan-2-yl)phenyl)acetic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in the synthesis of biaryls and their derivatives[7][8]. A plausible and robust synthetic strategy is outlined below.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_product Final Product A 3-Bromophenylacetic acid (or its ethyl ester) C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C B Furan-2-boronic acid B->C D Acidification C->D Reaction Mixture E Extraction D->E F Column Chromatography E->F G 2-(3-(Furan-2-yl)phenyl)acetic acid F->G Pure Product

Caption: Synthetic workflow for 2-(3-(Furan-2-yl)phenyl)acetic acid.

Detailed Experimental Protocol

Objective: To synthesize 2-(3-(Furan-2-yl)phenyl)acetic acid via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Ethyl 2-(3-bromophenyl)acetate

  • Furan-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(3-bromophenyl)acetate (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Cooling and Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-(furan-2-yl)phenyl)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1 M aqueous sodium hydroxide (NaOH) solution. Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with 1 M HCl until the pH is approximately 2. A precipitate should form.

  • Final Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 2-(3-(Furan-2-yl)phenyl)acetic acid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Potential Biological Activity and Applications

While specific biological studies on 2-(3-(Furan-2-yl)phenyl)acetic acid are not widely published, its structural components suggest several avenues for investigation.

  • Anti-inflammatory and Analgesic Potential: The phenylacetic acid scaffold is a hallmark of many NSAIDs. Therefore, this compound could be investigated for its ability to inhibit cyclooxygenase (COX) enzymes or other targets in the inflammatory cascade.

  • Antimicrobial Activity: Furan derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities[9]. The incorporation of the furan moiety suggests that 2-(3-(Furan-2-yl)phenyl)acetic acid could be a candidate for antimicrobial drug discovery. Studies have shown that derivatives of 3-aryl-3-(furan-2-yl)propanoic acid exhibit antibacterial properties[9].

  • Anticancer Properties: Phenylacetic acid and its derivatives have been reported to possess antiproliferative and antitumor properties against various cancer cell lines[10]. The furan ring is also present in some anticancer agents. The combined scaffold could be evaluated for its cytotoxic effects on cancer cells.

  • Enzyme Inhibition: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. This compound could be screened against a panel of enzymes, such as proteases, kinases, or phosphatases, to identify potential inhibitory activity.

Logical Framework for Biological Evaluation

Biological_Evaluation cluster_screening Initial Screening cluster_followup Lead Optimization A 2-(3-(Furan-2-yl)phenyl)acetic acid B Anti-inflammatory Assays (e.g., COX inhibition) A->B C Antimicrobial Screening (Bacteria & Fungi panels) A->C D Anticancer Cell Line Viability Assays A->D E Mechanism of Action Studies B->E C->E D->E F Structure-Activity Relationship (SAR) E->F G In vivo Efficacy Models F->G

Caption: A logical workflow for the biological evaluation of the title compound.

Safety and Handling

Specific toxicology data for 2-(3-(Furan-2-yl)phenyl)acetic acid is not available. However, based on the safety profiles of phenylacetic acid and furan derivatives, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

  • Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information.

Conclusion and Future Directions

2-(3-(Furan-2-yl)phenyl)acetic acid is a molecule with a promising structural architecture for applications in medicinal chemistry and materials science. While comprehensive experimental data remains to be fully elucidated, this guide provides a solid foundation based on established chemical principles and data from analogous compounds. The outlined synthetic protocol offers a reliable method for its preparation, paving the way for further investigation into its biological activities. Future research should focus on the experimental determination of its physicochemical properties, a thorough evaluation of its pharmacological profile, and exploration of its potential as a scaffold for the development of novel therapeutic agents.

References

  • Daniels, T. C., & Lyons, R. E. (n.d.). Concerning the Physical Properties of Solutions of Certain Phenyl-substituted Acids in Relation to their Bactericidal Power. The Journal of Physical Chemistry. Retrieved from [Link]

  • Naidoo, K. J., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules. Retrieved from [Link]

  • Duer, W. C., & Robinson, R. A. (1971). Dissociation constants of phenylacetic acid and three substituted phenylacetic acids. Journal of the Chemical Society B: Physical Organic, 2375. Retrieved from [Link]

  • (n.d.). Supporting Information for.... Rsc.org. Retrieved from [Link]

  • (n.d.). Phenylacetic acid. Wikipedia. Retrieved from [Link]

  • (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica. Retrieved from [Link]

  • Li, H., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules. Retrieved from [Link]

  • Schmidt, A., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank. Retrieved from [Link]

  • (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Retrieved from [Link]

  • (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Retrieved from [Link]

  • (n.d.). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). China 2 furan 2 yl acetic Acid Manufacturers Factory Suppliers. Alfa Chemical. Retrieved from [Link]

  • (n.d.). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). 2-(Furan-3-yl)acetic acid. PubChem. Retrieved from [Link]

  • (n.d.). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amines. PMC. Retrieved from [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Retrieved from [Link]

  • (n.d.). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones as Urease Inhibitors. Semantic Scholar. Retrieved from [Link]

Sources

The Architecture of [3-(Furan-2-yl)phenyl]acetic Acid: Synthesis, SMILES, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[3-(Furan-2-yl)phenyl]acetic acid (CAS: 568628-55-7) is a highly versatile building block in medicinal chemistry and organic synthesis. Combining the well-established aryl acetic acid pharmacophore with a furan bioisostere, this compound serves as a critical intermediate in the development of anti-inflammatory agents, cyclooxygenase (COX) inhibitors, and novel therapeutics. This whitepaper provides an in-depth technical analysis of its molecular architecture, step-by-step synthetic methodologies, pharmacological relevance, and analytical validation protocols.

Molecular Architecture & SMILES Decoding

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for [3-(Furan-2-yl)phenyl]acetic acid is O=C(O)Cc1cccc(c1)c2occc2 (alternatively represented as O=C(O)CC1=CC=CC(C2=CC=CO2)=C1[1]).

To understand the physicochemical behavior of this molecule, we must deconstruct its SMILES string into its three core topological domains:

  • The Acetic Acid Moiety (O=C(O)C) : This functional group acts as the primary hydrogen-bond donor and acceptor. In physiological environments, it readily ionizes to an acetate anion, which is the primary driver for target protein anchoring (e.g., binding to Arg120 in COX enzymes)[2].

  • The Central Phenyl Ring (c1cccc(c1)) : A 1,3-disubstituted (meta-substituted) benzene ring that acts as the rigid geometric scaffold, dictating the spatial vector between the acidic headgroup and the lipophilic tail.

  • The Furan Ring (c2occc2) : Attached at the meta-position, this five-membered oxygen-containing heterocycle serves as a bioisostere for a phenyl ring. The substitution of a phenyl group with a furan ring modifies the steric bulk and electronic distribution, often improving metabolic stability, altering the hydrophilic-lipophilic balance, and enhancing drug-receptor interactions without disrupting the overall geometric constraints of the molecule[3][4].

Physicochemical Profile

The integration of the furan ring into the aryl acetic acid scaffold yields specific physicochemical properties that are highly favorable for oral bioavailability and membrane permeability.

PropertyValuePharmacological Implication
Molecular Weight 202.21 g/mol Well within Lipinski's Rule of 5; ensures high ligand efficiency.
Molecular Formula C₁₂H₁₀O₃Indicates a highly aromatic, carbon-dense structure.
Hydrogen Bond Donors 1 (Carboxylic -OH)Limits excessive desolvation energy penalties during binding.
Hydrogen Bond Acceptors 3 (Carbonyl =O, Hydroxyl -O, Furan -O-)Facilitates diverse polar interactions within enzyme active sites.
Topological Polar Surface Area (TPSA) ~50.4 ŲOptimal for high intestinal absorption and potential blood-brain barrier (BBB) penetration.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

Causality of Experimental Choices

The most robust method for constructing the carbon-carbon bond between the phenyl core and the furan ring is the palladium-catalyzed Suzuki-Miyaura cross-coupling. While one might theoretically couple 3-bromophenylacetic acid directly with furan-2-boronic acid, the free carboxylic acid presents a significant chemical liability . Free acids can coordinate with the palladium catalyst (leading to catalyst deactivation) and neutralize the inorganic base required for the transmetalation step.

Therefore, the protocol is designed as a three-step self-validating sequence: Esterification


 Coupling 

Saponification
.
Step-by-Step Protocol
  • Protection (Esterification) : React 3-bromophenylacetic acid with anhydrous methanol in the presence of catalytic sulfuric acid (

    
    ). Reflux for 4 hours. This converts the problematic free acid into methyl 3-bromophenylacetate, preventing catalyst poisoning.
    
  • Suzuki-Miyaura Coupling : Combine methyl 3-bromophenylacetate (1.0 eq) and furan-2-boronic acid (1.2 eq) in a biphasic solvent system of Toluene/Water (4:1). The biphasic system is chosen deliberately: toluene dissolves the organic substrates, while water dissolves the potassium carbonate (

    
    , 2.5 eq) base. Degas the mixture, then add Tetrakis(triphenylphosphine)palladium(0) (
    
    
    
    , 0.05 eq). Heat at 90°C for 12 hours.
  • Deprotection (Saponification) : Isolate the intermediate ester and dissolve in a Tetrahydrofuran (THF)/Water mixture. Add Lithium Hydroxide (

    
    , 3.0 eq) and stir at room temperature for 4 hours to hydrolyze the ester back to the active carboxylic acid. Acidify with 1M HCl to precipitate the final product,[3-(Furan-2-yl)phenyl]acetic acid.
    

Synthesis A 3-Bromophenylacetic Acid (Starting Material) B Esterification (MeOH, H2SO4) A->B C Methyl 3-bromophenylacetate (Protected Intermediate) B->C E Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Toluene/H2O) C->E D Furan-2-boronic Acid (Coupling Partner) D->E F Methyl 3-(furan-2-yl)phenylacetate (Coupled Ester) E->F G Saponification (LiOH, THF/H2O) F->G H [3-(Furan-2-yl)phenyl]acetic acid (Final Product) G->H

Step-by-step Suzuki-Miyaura synthetic workflow for[3-(Furan-2-yl)phenyl]acetic acid.

Pharmacological Mechanics & Target Interaction

Aryl acetic acid derivatives (such as diclofenac) are archetypal non-steroidal anti-inflammatory drugs (NSAIDs) that function by competitively inhibiting cyclooxygenase (COX-1 and COX-2) enzymes[5][6]. The structural topology of [3-(Furan-2-yl)phenyl]acetic acid maps perfectly onto the COX active site:

  • The Anionic Anchor : The acetic acid moiety projects down the catalytic channel, forming critical hydrogen bonds and electrostatic interactions with Arg120 and Tyr355 at the base of the COX active site[2].

  • The Hydrophobic Wedge : The meta-substituted furan ring acts as a lipophilic appendage. Because furan is slightly smaller and more polarizable than a standard phenyl ring, it can exploit micro-cavities within the hydrophobic pocket of the COX-2 isoenzyme, potentially offering a tunable selectivity profile against COX-1 vs. COX-2[2][7].

Pharm A [3-(Furan-2-yl)phenyl]acetic acid B Acetic Acid Moiety A->B C Phenyl Ring Core A->C D Furan-2-yl Moiety A->D E Binds Arg120 / Tyr355 (Hydrogen Bonding) B->E F Hydrophobic Interactions (Catalytic Channel) C->F G Bioisosteric Modulation (Altered Lipophilicity) D->G H COX-1 / COX-2 Inhibition (Anti-inflammatory Action) E->H F->H G->H

Structural pharmacophore mapping and COX enzyme interaction pathways.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesis must be monitored and validated using a self-validating analytical matrix. If the Suzuki coupling fails, the starting material will retain its bromine atom, which is instantly identifiable via mass spectrometry.

  • In-Process LC-MS Control : Analyze the crude mixture of Step 2. A successful coupling is validated by the disappearance of the characteristic 1:1 isotopic doublet of bromine (M and M+2 peaks) and the emergence of the coupled ester mass

    
    .
    
  • Final Product Validation via

    
    H NMR (400 MHz, CDCl
    
    
    
    )
    :
    • 
       ~3.70 ppm (s, 2H) : Validates the preservation of the acetic acid 
      
      
      
      group (if saponification failed, a sharp singlet at ~3.65 ppm for the methyl ester
      
      
      would remain).
    • 
       ~6.48 (dd, 1H), 6.65 (d, 1H), 7.48 (d, 1H) : The three distinct proton signals of the furan ring confirm successful incorporation of the heterocycle.
      
    • 
       ~7.20 - 7.60 (m, 4H) : Confirms the intact meta-substituted phenyl core.
      

By cross-referencing the loss of the bromine isotope pattern in MS with the appearance of the furan protons in NMR, the protocol self-validates the structural identity of [3-(Furan-2-yl)phenyl]acetic acid.

References

1.[1] BLD Pharm. 568628-55-7 | 2-(3-(Furan-2-yl)phenyl)acetic acid. Available at: 2.[3] Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: 3.[4] Cambridge MedChem Consulting. Aromatic Bioisosteres. Available at: 4.[5] MDPI. Novel Research Regarding Topical Use of Diclofenac in Dermatology—Non-Clinical and Clinical Data. Available at: 5.[6] National Center for Biotechnology Information (PMC). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Available at: 6.[2] ACS Publications. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Available at: 7.[7] Brieflands. Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review. Available at:

Sources

3-(2-Furyl)phenylacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Utility, and Therapeutic Potential

Executive Summary

3-(2-Furyl)phenylacetic acid is a biaryl carboxylic acid derivative belonging to the class of heteroaryl-substituted phenylacetic acids. Structurally characterized by a furan ring attached at the meta-position of a phenylacetic acid scaffold, this compound serves as a critical bioisostere to 3-biphenylylacetic acid (the active metabolite of the NSAID Fenbufen).

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways via Suzuki-Miyaura cross-coupling, and its utility as a scaffold in drug discovery for anti-inflammatory and oncology targets.[1]

Physicochemical Profile

The precise determination of molecular weight and formula is foundational for stoichiometric calculations in synthetic workflows.

2.1 Identity & Composition
PropertySpecification
IUPAC Name 2-[3-(Furan-2-yl)phenyl]acetic acid
Common Name 3-(2-Furyl)phenylacetic acid
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Monoisotopic Mass 202.0630 g/mol
SMILES OC(=O)Cc1cccc(c1)c2occc2
CAS Registry Number Not widely listed; Analogous to 14346-19-1 (Biphenyl analog)
2.2 Calculated Chemical Properties

The substitution of a phenyl ring (in biphenyl analogs) with a furan moiety significantly alters the electronic and lipophilic profile.

ParameterValue (Predicted)Impact on Drug Design
cLogP ~2.3 - 2.5Lower lipophilicity than biphenyl analog (cLogP ~3.2), improving aqueous solubility.
TPSA 50.44 ŲFavorable for membrane permeability (Rule of 5 compliant).
pKa (Acid) ~4.3Typical of phenylacetic acids; exists as an anion at physiological pH (7.4).
H-Bond Donors 1Carboxylic acid hydroxyl.
H-Bond Acceptors 3Carboxylic carbonyl, hydroxyl oxygen, furan oxygen.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust route to 3-(2-furyl)phenylacetic acid avoids harsh conditions by utilizing Palladium-catalyzed C-C bond formation. This protocol ensures regioselectivity and high functional group tolerance.

3.1 Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond.

  • Fragment A: 3-Bromophenylacetic acid (Electrophile)

  • Fragment B: 2-Furylboronic acid (Nucleophile)

3.2 Experimental Protocol

Objective: Synthesis of 3-(2-Furyl)phenylacetic acid on a 10 mmol scale.

  • Reagent Preparation:

    • Charge a 100 mL round-bottom flask with 3-Bromophenylacetic acid (2.15 g, 10.0 mmol) and 2-Furylboronic acid (1.34 g, 12.0 mmol).

    • Add catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.58 g, 5 mol%).

    • Solvent System: Add 40 mL of degassed 1,4-Dioxane/Water (4:1 v/v).

    • Base: Add Na₂CO₃ (3.18 g, 30.0 mmol).

  • Reaction:

    • Heat the mixture to 90°C under an inert Nitrogen or Argon atmosphere.

    • Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS. Reaction typically reaches completion in 4–6 hours.

  • Work-up:

    • Cool to room temperature.[2]

    • Acidify carefully with 1M HCl to pH ~2 (to protonate the carboxylic acid).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Expected Yield: 75–85%.

3.3 Mechanism of Action (Catalytic Cycle)

The following Graphviz diagram illustrates the catalytic cycle specific to this synthesis, highlighting the oxidative addition and reductive elimination steps.

SuzukiCoupling Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + 3-Bromophenylacetic acid PdII_Int1 Pd(II)-Br Complex OxAdd->PdII_Int1 TransMet Transmetallation (Base + Boronic Acid) PdII_Int1->TransMet + 2-Furylboronic acid + Na2CO3 PdII_Int2 Pd(II)-Biaryl Complex TransMet->PdII_Int2 RedElim Reductive Elimination (Product Release) PdII_Int2->RedElim RedElim->Pd0 Regeneration Product 3-(2-Furyl)phenylacetic Acid RedElim->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of 3-(2-Furyl)phenylacetic acid.

Therapeutic Applications & Bioisosterism[4]
4.1 Bioisosteric Replacement Strategy

In drug design, the 3-(2-furyl) moiety is often used as a bioisostere for the phenyl ring in biphenyl scaffolds (e.g., Felbinac, Fenbufen).

  • Electronic Effects: The furan ring is electron-rich (π-excessive) compared to benzene. This can enhance cation-π interactions within a receptor binding pocket.

  • Metabolic Stability: The furan ring is susceptible to oxidative metabolism (ring opening) by CYP450 enzymes, potentially reducing half-life compared to the biphenyl analog. This is a critical consideration for lead optimization.

4.2 Potential Targets
  • COX-1/COX-2 Inhibition: As an arylacetic acid, the compound fits the pharmacophore for NSAIDs, binding the Arg-120 residue in the COX channel.

  • MMP Inhibitors: Biaryl acetic acids are known zinc-binding groups (ZBG) precursors for Matrix Metalloproteinase inhibitors involved in cancer metastasis.

4.3 Structure-Activity Relationship (SAR) Workflow

SAR_Logic Lead Lead: 3-Biphenylacetic Acid (High Lipophilicity) Strategy Bioisosteric Replacement (Phenyl -> Furan) Lead->Strategy Result 3-(2-Furyl)phenylacetic Acid Strategy->Result Outcome1 Improved Solubility (Lower LogP) Result->Outcome1 Outcome2 Altered Metabolic Profile (Furan oxidation) Result->Outcome2

Figure 2: SAR logic flow for selecting the furyl-phenylacetic acid scaffold.

Analytical Characterization Standards

To validate the synthesis of C₁₂H₁₀O₃ , the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.4 (s, 1H, -COOH )

    • δ 7.2–7.6 (m, 4H, Phenyl-H )

    • δ 7.7 (d, 1H, Furan-C5-H )

    • δ 6.9 (d, 1H, Furan-C3-H )

    • δ 6.6 (dd, 1H, Furan-C4-H )

    • δ 3.6 (s, 2H, -CH ₂-COOH)

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ peak at m/z 201.05.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs.[1][3] Wiley-Interscience. (Context on arylacetic acid pharmacophores).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PubChem Compound Summary. (2023). Phenylacetic Acid Derivatives. National Center for Biotechnology Information. Link

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Furan-substituted phenylacetic acid derivatives literature

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Furan-Substituted Phenylacetic Acid Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of furan-substituted phenylacetic acid derivatives, a class of compounds holding significant promise in modern drug discovery. By merging the well-established pharmacophoric properties of the phenylacetic acid scaffold with the versatile and biologically active furan ring, researchers can unlock novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of synthetic strategies, structure-activity relationships (SAR), and pharmacological applications, grounded in field-proven insights and authoritative references.

Introduction: A Rationale for Hybrid Scaffolds

In medicinal chemistry, the strategic combination of privileged structures is a cornerstone of rational drug design. The phenylacetic acid moiety is the foundational backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs), including the widely used diclofenac. Its acidic head and aromatic ring system are critical for interacting with the active site of cyclooxygenase (COX) enzymes.[1] The furan ring, a five-membered aromatic heterocycle, is not merely a passive structural element; it is a versatile pharmacophore found in a multitude of clinically relevant drugs and natural products.[2][3] The furan nucleus can act as a bioisostere for a phenyl ring, offering distinct electronic and steric properties that can enhance metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[2]

The conjugation of these two scaffolds presents a compelling hypothesis: that furan-substituted phenylacetic acid derivatives could yield novel compounds with enhanced potency, improved selectivity (e.g., for COX-2 over COX-1), or entirely new pharmacological activities, such as anticancer or antimicrobial effects.[4][5] This guide delves into the synthesis, biological evaluation, and therapeutic promise of this intriguing class of molecules.

Core Synthetic Strategies

The synthesis of furan-substituted phenylacetic acids can be approached through several robust and adaptable routes. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on both the furan and phenyl rings. The most logical approaches involve the formation of a key C-C bond between the furan and phenyl-containing precursors.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki coupling reaction is a powerful and highly versatile method for creating aryl-aryl or aryl-alkyl bonds. For this scaffold, it provides a direct route to connect the furan and phenyl rings. The key is the Csp²-Csp³ coupling between a furan boronic acid (or ester) and a halo-phenylacetic acid ester, or vice-versa.

The rationale for choosing a palladium-catalyzed approach lies in its high functional group tolerance, excellent yields, and well-understood mechanisms, making it a reliable choice in a drug discovery setting. The use of a substituted bromo-phenylacetate precursor is often preferred due to its stability and commercial availability.[6]

Representative Synthetic Protocol: Suzuki Coupling
  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve ethyl 2-(4-bromophenyl)acetate (1.0 eq.), the desired (furan-2-yl)boronic acid (1.2 eq.), and a palladium catalyst such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., P(Nap)₃) in an anhydrous solvent like THF.[6]

  • Base Addition: Add an aqueous solution of a base, such as K₂CO₃ or K₃PO₄ (3.0 eq.). The choice of base is critical; inorganic bases are often effective and easy to remove during workup.[6]

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-ester is consumed.

  • Workup and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the coupled ester product.

  • Purification (Ester): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via flash column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Final Isolation: Acidify the aqueous solution with 1M HCl to a pH of ~2-3. The furan-substituted phenylacetic acid will typically precipitate and can be collected by filtration or extracted with an organic solvent.

Hydrolysis of Benzyl Cyanide Precursors

An alternative classical approach involves the hydrolysis of a furan-substituted benzyl cyanide.[7] This method is robust and often high-yielding. The primary challenge lies in the synthesis of the cyanated precursor, which can itself be prepared via methods like the Rosenmund–von Braun reaction or nucleophilic substitution.

cluster_0 Route A: Pd-Catalyzed Coupling cluster_1 Route B: Benzyl Cyanide Hydrolysis Furan Boronic Acid Furan Boronic Acid Coupling Suzuki Coupling (Pd Catalyst, Base) Furan Boronic Acid->Coupling Bromo-Phenylacetate Ester Bromo-Phenylacetate Ester Bromo-Phenylacetate Ester->Coupling Coupled Ester Coupled Ester Coupling->Coupled Ester Hydrolysis_A Ester Hydrolysis (e.g., LiOH) Coupled Ester->Hydrolysis_A Final Product Furan-Substituted Phenylacetic Acid Hydrolysis_A->Final Product Hydrolysis_B Acid/Base Hydrolysis Furan-Substituted\nBenzyl Halide Furan-Substituted Benzyl Halide Cyanation Cyanation (e.g., NaCN) Furan-Substituted\nBenzyl Halide->Cyanation Benzyl Cyanide Furan-Substituted Benzyl Cyanide Cyanation->Benzyl Cyanide Benzyl Cyanide->Hydrolysis_B Final Product_B Furan-Substituted Phenylacetic Acid

General Synthetic Pathways

Pharmacological Applications

The true value of this molecular scaffold lies in its diverse and potent biological activities. The primary areas of investigation have focused on anti-inflammatory and anticancer applications.

Anti-inflammatory Activity: Targeting COX-2

The rationale for developing these compounds as anti-inflammatory agents is clear. Conventional NSAIDs inhibit both COX-1 and COX-2 enzymes. While COX-2 inhibition is responsible for the desired anti-inflammatory effects, COX-1 inhibition is linked to gastrointestinal side effects.[8] Therefore, designing selective COX-2 inhibitors is a major goal in medicinal chemistry. Furan-containing scaffolds, particularly diarylfuranones, have been identified as potent and selective COX-2 inhibitors.[1][9]

The furan-phenylacetic acid core mimics the structure of traditional NSAIDs, while the furan ring and its substituents can be optimized to achieve selective binding within the larger, more accommodating active site of the COX-2 isoform compared to COX-1.

Compound ClassTargetIC₅₀ (µM)Selectivity Index (SI)Reference
5-Aryl-3-(furan-2-yl)pyrazolesCOX-20.07 - 0.45>222[1]
4-(3-(furan-2-yl)-pyrazol-5-yl)anilineCOX-2419.05 (In-vitro protein denaturation)N/A[8]
Phenoxyacetic Acid DerivativesCOX-20.07 - 0.09High[10]

Table 1: Anti-inflammatory and COX-2 inhibitory activity of various furan-containing and related scaffolds. Note: Direct data for furan-phenylacetic acids is sparse; this table presents data from closely related active structures to demonstrate the principle.

cluster_0 Inflammatory Cascade CellMembrane Cell Membrane Phospholipids AA Arachidonic Acid CellMembrane->AA PLA₂ COX2 COX-2 Enzyme (Inflammation Site) AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Inhibitor Furan-Substituted Phenylacetic Acid Inhibitor->COX2 Selective Inhibition

Mechanism of COX-2 Inhibition
Anticancer Activity: Induction of Apoptosis

Both the furan and phenylacetic acid moieties are present in compounds with demonstrated anticancer activity.[5][11] Furan-based derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer (MCF-7).[12] Similarly, phenylacetate (PA) and its derivatives can inhibit proliferation and induce apoptosis in human cancer cells.[11]

The combination of these two scaffolds may lead to compounds that target multiple pathways in cancer progression. For instance, they could act as tubulin polymerization inhibitors or modulate key apoptotic proteins like Bax and Bcl-2.[12]

CompoundCell LineIC₅₀ (µM)MechanismReference
Furan-based Pyridine CarbohydrazideMCF-7 (Breast)4.06G2/M Arrest, Apoptosis[12]
Furan-based N-phenyl TriazinoneMCF-7 (Breast)2.96G2/M Arrest, Apoptosis[12]
2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamidePC3 (Prostate)52Cytotoxicity[11]
5-Nitrofuranyl-ThiazolidinoneMDA-MB-231 (Breast)~5-10Apoptosis, Caspase-9 Activation[4]

Table 2: In-vitro cytotoxic activity of representative furan and phenylacetamide derivatives against human cancer cell lines.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, described protocols must be robust and include inherent controls. Below is a standard protocol for evaluating the in-vitro cytotoxicity of newly synthesized derivatives.

Protocol: MTT Assay for In-Vitro Cytotoxicity

This assay quantitatively measures the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed human cancer cells (e.g., A549 or MCF-7) into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each furan-substituted phenylacetic acid derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Start Start: Cancer Cell Line Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate 24h (Cell Adhesion) Seed->Incubate1 Treat 3. Add Furan Derivatives (Various Concentrations) Incubate1->Treat Incubate2 4. Incubate 48-72h (Drug Exposure) Treat->Incubate2 MTT 5. Add MTT Reagent Incubate2->MTT Incubate3 6. Incubate 4h (Formazan Formation) MTT->Incubate3 Solubilize 7. Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC₅₀ Value Read->Analyze

Workflow for MTT Cytotoxicity Assay

Conclusion and Future Outlook

Furan-substituted phenylacetic acid derivatives represent a promising, yet underexplored, class of compounds for therapeutic development. The logical fusion of a known NSAID scaffold with the versatile furan heterocycle provides a robust platform for creating novel anti-inflammatory and anticancer agents. The synthetic accessibility via well-established palladium-catalyzed coupling reactions allows for the rapid generation of diverse libraries for screening.

Future work should focus on synthesizing a focused library of these derivatives to establish direct and quantitative structure-activity relationships. Key investigations should include:

  • Systematic Substitution: Exploring the effects of various electron-donating and electron-withdrawing groups on both the furan and phenyl rings to optimize potency and selectivity.

  • In-Vivo Efficacy: Advancing the most potent compounds from in-vitro assays into animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., xenograft models).

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they possess drug-like characteristics suitable for clinical development.

By pursuing these lines of inquiry, the full therapeutic potential of furan-substituted phenylacetic acids can be realized, potentially leading to the next generation of safer anti-inflammatory drugs or novel oncologic therapies.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. [Link]

  • Furan Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • Anti-Inflammatory Activity of 5-(Substituted-Phenyl)-3-(Furan-2-Yl)-4,5- Dihydro-1h-Pyrazole Derivatives. Pulsus. [Link]

  • One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Avicenna Journal of Phytomedicine. [Link]

  • Phenylacetic acid. Organic Syntheses. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]

  • Process of preparing phenyl heterocycles useful as cox-2 inhibitors.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]

  • Synthesis and Evaluation of Anticancer Activity of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives. SSRN. [Link]

  • ANTI-INFLAMMATORY, ANALGESIC AND ANTIMICROBIAL ACTIVITIES OF SOME SYNTHETIC FURANONES AND THEIR PYRROLONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. [Link]

  • Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. MDPI. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus. HealthPrevent. [https://healthprevent.com/furan-fatty-acid-as-an-anti-inflammatory-component-from-the-green-lipped-mussel-perna-canaliculus/]([Link] canaliculus/)

  • Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. MDPI. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. [Link]

  • Design and Synthesis of Folic Acid-Phytochemical Conjugates as Anti-Cancer Agents. Bulletin of the Karaganda university. [Link]

  • NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. YouTube. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. [Link]

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. PubMed. [Link]

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A Medicinal Chemist's Guide to Bioisosteres of Biphenylacetic Acid: Strategy and Application

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The biphenylacetic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. However, its inherent properties, particularly the carboxylic acid moiety, can present significant challenges in drug development, including metabolic instability, poor membrane permeability, and potential for toxicity. Bioisosteric replacement is a cornerstone strategy to mitigate these liabilities while retaining or enhancing pharmacological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, strategic applications, and practical considerations for designing and implementing bioisosteres of biphenylacetic acid. We will delve into the rationale behind this approach, explore a diverse palette of validated bioisosteres for both the acidic function and the biphenyl core, and present a detailed case study on the discovery of Losartan to illustrate the profound impact of this strategy.

Introduction: The Biphenylacetic Acid Scaffold and the Imperative for Bioisosterism

The biphenylacetic acid structure is a common feature in pharmacologically active compounds, most notably in non-steroidal anti-inflammatory drugs (NSAIDs) where it targets cyclooxygenase (COX) enzymes. Its utility extends to other target classes, including the peroxisome proliferator-activated receptors (PPARs) and the angiotensin II type 1 (AT1) receptor.[1][2] The scaffold's value lies in its rigid, yet tunable, three-dimensional structure which allows for precise orientation of key pharmacophoric features.

However, the very features that define it also present challenges:

  • The Carboxylic Acid: While often crucial for target engagement (e.g., forming salt bridges with basic residues in a receptor), the carboxylic acid group is a liability. It is highly polar, typically ionized at physiological pH, which can limit oral bioavailability and membrane permeability.[3][4] Furthermore, it is susceptible to metabolic conjugation, primarily forming acyl glucuronides, which can be reactive and have been implicated in idiosyncratic drug toxicity.[5][6]

  • The Biphenyl Core: This aromatic system can be a site for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites and potentially impacting the compound's pharmacokinetic profile and half-life.[7]

Bioisosterism is a strategy in medicinal chemistry used to overcome these challenges. It involves the substitution of an atom, functional group, or molecular fragment with another that has similar physical or chemical properties, with the goal of producing a new compound that has broadly similar biological properties.[8][9] The objective is to fine-tune the molecule's physicochemical and pharmacokinetic properties—such as potency, selectivity, metabolism, and toxicity—without drastically altering the chemical structure responsible for the desired biological activity.[10][11]

G cluster_0 Parent Scaffold: Biphenylacetic Acid cluster_1 Strategy cluster_2 Improved Candidate Biphenylacetic_Acid Biphenylacetic_Acid Bioisosterism Bioisosteric Replacement Biphenylacetic_Acid->Bioisosterism New_Analog New_Analog Bioisosterism->New_Analog

Key Bioisosteric Replacements for the Carboxylic Acid Moiety

The replacement of the carboxylic acid is the most common and impactful application of bioisosterism in this scaffold. The ideal bioisostere should mimic the acidity (pKa), geometry, and hydrogen bonding capacity of the carboxylate group while offering advantages in lipophilicity and metabolic stability.

Tetrazoles: The Gold Standard

The 5-substituted-1H-tetrazole ring is arguably the most successful and widely recognized non-classical bioisostere of a carboxylic acid.[10] It is found in numerous FDA-approved drugs, including the "sartan" class of antihypertensives.[12]

  • Causality behind the Choice: Tetrazoles share a similar pKa range (around 4.5-4.9) with carboxylic acids (pKa ~4.2-4.5), allowing them to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.[10] However, the charge of the tetrazolate anion is delocalized over a larger, more lipophilic ring system, which can favorably impact membrane permeability and oral absorption.[13] Crucially, tetrazoles are significantly more stable towards metabolic modification than carboxylic acids, particularly avoiding the formation of reactive acyl glucuronides.[5][14]

Other Acidic Heterocycles

While tetrazoles are highly effective, the success of a bioisosteric replacement is context-dependent.[3] Other acidic heterocycles have been successfully employed to fine-tune properties.

  • Acyl Sulfonamides: These groups are more acidic than simple sulfonamides and can effectively mimic the properties of a carboxylate. They offer distinct hydrogen bonding patterns and can sometimes lead to significant gains in potency.[10]

  • Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids are weaker acids but are excellent metal chelators. This property is often exploited in the design of enzyme inhibitors (e.g., matrix metalloproteinases), but they can also serve as carboxylic acid bioisosteres in other contexts.[14]

  • 5-Oxo-1,2,4-oxadiazoles: These planar, acidic heterocycles (pKa ~6-7) have proven to be effective tetrazole alternatives. They are reported to be more lipophilic than tetrazoles, which in some cases has led to increased oral bioavailability in series of AT1 receptor antagonists.[10][14]

BioisostereTypical pKaKey AdvantagesRepresentative Drug Class
Carboxylic Acid~4.5Strong H-bonding, well-understoodNSAIDs
Tetrazole ~4.8 Metabolic stability, increased lipophilicity, similar acidity Sartans (Antihypertensives)
Acyl SulfonamideVariesIncreased lipophilicity, unique H-bondingHCV Protease Inhibitors
5-Oxo-1,2,4-oxadiazole~6-7More lipophilic than tetrazole, good bioavailabilityAT1 Receptor Antagonists

Bioisosteric Replacements for the Biphenyl Core

Replacing one of the phenyl rings in the biphenyl core is a less common but powerful strategy, typically aimed at improving metabolic stability, modulating solubility, or exploring new intellectual property. This is a form of non-classical bioisosterism, where the replacement may not share the same number of atoms but mimics the overall size, shape, and vector projection of the original phenyl ring.[8]

  • Heteroaromatic Rings: Replacing a phenyl ring with a pyridine, pyrimidine, or thiophene ring can block a site of metabolism.[7] The introduction of heteroatoms increases polarity, which can improve solubility, but may also introduce new liabilities such as inhibition of CYP enzymes.[7]

  • Saturated and Strained Scaffolds: In a drive to reduce aromatic character and improve physicochemical properties (the "escape from flatland" concept), non-aromatic rings are being explored as phenyl isosteres. Saturated rings like cyclohexane can mimic the spatial arrangement but lack the rigidity and electronic properties. More recently, strained systems like bicyclo[1.1.1]pentane have emerged as promising non-classical bioisosteres for para-substituted phenyl rings, preserving the geometric vectors of substitution while improving properties like solubility.[7][15]

G cluster_0 Aromatic Replacements cluster_1 Non-Aromatic (Saturated/Strained) Biphenyl Biphenyl Core Pyridine Pyridine Biphenyl->Pyridine Improves solubility Blocks metabolism Thiophene Thiophene Biphenyl->Thiophene Pyrimidine Pyrimidine Biphenyl->Pyrimidine Cyclohexane Cyclohexane Biphenyl->Cyclohexane Increases sp3 character Bicyclopentane Bicyclo[1.1.1]pentane Biphenyl->Bicyclopentane Maintains vectors Improves properties

Case Study: The Discovery of Losartan

The development of Losartan (Cozaar®), the first-in-class angiotensin II receptor blocker (ARB), is a quintessential example of the power of bioisosteric replacement.[16][17] The target, the AT1 receptor, is a key regulator of blood pressure, and its blockade is a validated strategy for treating hypertension.[18][19]

Early leads developed by DuPont were potent AT1 antagonists but were based on a biphenylacetic acid scaffold. These compounds suffered from poor oral bioavailability, a direct consequence of the polar carboxylic acid group.[10]

The Breakthrough: The pivotal moment in the discovery of Losartan was the decision to replace the carboxylic acid with a 5-tetrazole ring.[16] This single, strategic modification led to a remarkable improvement in the drug's profile:

  • Increased Potency: The tetrazole analog (Losartan) exhibited a 10-fold increase in binding affinity for the AT1 receptor compared to its carboxylic acid precursor.[10] This was attributed to the tetrazole's acidic NH group being positioned optimally to interact with the receptor.[10]

  • Improved Oral Bioavailability: The increased lipophilicity and metabolic stability of the tetrazole group dramatically improved oral absorption and overall bioavailability, transforming the compound from a research tool into a viable oral medication.[14][16]

  • Active Metabolite: Further serendipity came from in vivo metabolism. Losartan is oxidized by CYP2C9 and CYP3A4 to an active metabolite, EXP3174, where the hydroxymethyl group on the imidazole is converted to a carboxylic acid.[20] This metabolite is 10-40 times more potent than Losartan itself and has a longer half-life, contributing significantly to the drug's overall efficacy and duration of action.[20]

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I AngII Angiotensin II AT1R AT1 Receptor Effects Vasoconstriction Aldosterone Release (Increased Blood Pressure) Renin Renin ACE ACE Losartan Losartan (ARB)

Experimental Protocols: Synthesis of a Biphenyl Tetrazole

The synthesis of biphenyl tetrazoles, the core of sartan drugs, is a well-established process in medicinal chemistry. A common and robust method involves a cyanation of a biphenyl halide followed by a [2+3] cycloaddition with an azide source.

Protocol: Synthesis of 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carbonitrile

This protocol is a representative example and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Objective: To synthesize a key biphenyl tetrazole intermediate.

Materials:

  • 4'-Bromo-[1,1'-biphenyl]-2-carbonitrile

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium Azide (NaN₃)

  • Triethylamine Hydrochloride (Et₃N·HCl)

  • Toluene, anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Brine solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

Step-by-Step Methodology:

  • Cyanation (Suzuki-type coupling): a. To a dry, nitrogen-flushed round-bottom flask, add 4'-bromo-[1,1'-biphenyl]-2-carbonitrile (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq). b. Add anhydrous DMF via syringe to dissolve the reagents. c. Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. e. Filter the mixture through a pad of Celite® to remove the palladium catalyst. f. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product ([1,1'-biphenyl]-2,4'-dicarbonitrile) by flash column chromatography.

  • Tetrazole Formation (Cycloaddition): a. To a dry round-bottom flask, add the purified [1,1'-biphenyl]-2,4'-dicarbonitrile (1.0 eq), sodium azide (3.0 eq), and triethylamine hydrochloride (3.0 eq). b. Add anhydrous toluene. c. Heat the reaction mixture to reflux (approx. 110 °C) and stir for 24-48 hours. Monitor by TLC or LC-MS. d. Cool the reaction to room temperature. Carefully acidify the mixture to pH ~2-3 with 1M HCl solution while stirring in an ice bath (Caution: potential formation of hydrazoic acid, work in a well-ventilated fume hood). e. Extract the product with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the final product by recrystallization or flash column chromatography to yield 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carbonitrile.

Self-Validation: The identity and purity of the intermediate and final product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to validate the successful execution of the protocol.

Conclusion and Future Perspectives

The strategic application of bioisosterism to the biphenylacetic acid scaffold has been a resounding success in medicinal chemistry, most notably exemplified by the discovery of the sartan class of antihypertensives. The replacement of the metabolically labile and overly polar carboxylic acid group with moieties like the 5-tetrazole has become a textbook strategy for improving pharmacokinetic properties and overall drug-likeness.

Looking forward, the field continues to evolve. The push towards novel chemical space and improved properties is driving the exploration of new, more exotic bioisosteres for both the acidic functionality and the aromatic core. The development of non-classical, non-aromatic bioisosteres like strained bicyclic systems represents an exciting frontier, offering the potential to create drug candidates with superior solubility, metabolic stability, and novelty. As our understanding of drug-target interactions and ADME-Tox properties deepens, the rational design and implementation of bioisosteres will remain a critical and indispensable tool in the medicinal chemist's arsenal for transforming promising leads into successful medicines.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available from: [Link]

  • Rao, V. R., et al. (2012). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica, 4(3), 969-976. Available from: [Link]

  • A review on recent advances of tetrazole derivatives and its biological applications. (2022). ResearchGate. Available from: [Link]

  • Wang, X., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. Available from: [Link]

  • Gladwell, M. (2006). How the antihypertensive losartan was discovered. Expert Opinion on Drug Discovery, 1(6), 609-618. Available from: [Link]

  • Brog, J., et al. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry, 47(22), 5426-5435. Available from: [Link]

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. Available from: [Link]

  • Synthesis of tetrazole-containing biphenyl derivatives through nucleophilic substitution reaction. ResearchGate. Available from: [Link]

  • Acid Bioisosteres. (2022). Cambridge MedChem Consulting. Available from: [Link]

  • Anumanthan, A., et al. (2007). Medicinal Chemistry and Therapeutic Relevance of Angiotensin-Converting Enzyme Inhibitors. American Journal of Pharmaceutical Education, 71(5), 98. Available from: [Link]

  • Bioisostere. Wikipedia. Available from: [Link]

  • How the antihypertensive losartan was discovered. (2006). ResearchGate. Available from: [Link]

  • Chebil, L., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science. Available from: [Link]

  • de Gasparo, M., et al. (2003). Angiotensin II AT1 Receptor Antagonists. Clinical Implications of Active Metabolites. Journal of Medicinal Chemistry, 46(12), 2337-2349. Available from: [Link]

  • Design, multicomponent synthesis, and molecular modelling studies of tetrazole biphenyls as REV-ERBα modulators. (2025). PubMed. Available from: [Link]

  • Yoo, S., et al. (2004). Solid-Phase Synthesis of 5-Biphenyl-2-yl-1H-tetrazoles. Organic Letters, 6(6), 997-1000. Available from: [Link]

  • Timmermans, P. B., et al. (1996). Discovery of losartan, the first angiotensin II receptor antagonist. Journal of Human Hypertension, 9 Suppl 5, S3-18. Available from: [Link]

  • Angiotensin II receptor blocker. Wikipedia. Available from: [Link]

  • Naka, T., et al. (1995). Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. Journal of Medicinal Chemistry, 38(24), 4930-4936. Available from: [Link]

  • Das, A., et al. (2025). Angiotensin II Receptor Blockers (ARB). StatPearls. Available from: [Link]

  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. Available from: [Link]

  • Lu, G., et al. (2022). [21]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Nature Communications, 13(1), 6031. Available from: [Link]

  • Barreiro, E. J., et al. (2011). Beyond Bioisosterism: New Concepts in Drug Discovery. ResearchGate. Available from: [Link]

  • Losartan. Wikipedia. Available from: [Link]

  • Wong, P. C., et al. (1991). Historical development of losartan (DuP 753) and angiotensin II receptor subtypes. Journal of Hypertension Supplement, 9(8), S31-S41. Available from: [Link]

  • Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH. Available from: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-60). John Wiley & Sons, Inc. Available from: [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-20. Available from: [Link]

  • Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236-240. Available from: [Link]

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Technical Guide: Solubility Profiling & Solvent Selection for 2-(3-(Furan-2-yl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling, solvent selection, and purification strategies for 2-(3-(Furan-2-yl)phenyl)acetic acid . This guide is structured for research scientists and process chemists, utilizing predictive physicochemical principles and standard experimental protocols where specific empirical data for this custom scaffold is limited.

Executive Summary & Physicochemical Profile

Compound: 2-(3-(Furan-2-yl)phenyl)acetic acid Class: Biaryl Acetic Acid / Heterocyclic Aromatic Acid Application: Medicinal chemistry intermediate (NSAID scaffolds, kinase inhibitors), Suzuki coupling product.

This compound combines a lipophilic biaryl core (phenyl-furan) with a polar, ionizable carboxylic acid tail. Its solubility behavior is governed by the competition between the hydrophobic aromatic system and the hydrophilic carboxyl group.

Calculated Physicochemical Properties (In Silico)
PropertyValue (Est.)Significance
Molecular Weight 202.21 g/mol Small molecule, favorable for membrane permeability.
LogP (Octanol/Water) 2.1 – 2.6Moderately lipophilic. Prefers organic solvents over water.
pKa (Acidic) 4.2 – 4.5Ionizes at physiological pH. Soluble in basic aqueous media.
H-Bond Donors/Acceptors 1 / 3Limited water solubility driven only by the COOH group.
Physical State SolidLikely crystalline; melting point predicted >90°C.

Solubility Profile in Organic Solvents[1][2][3][4][5][6]

The following classification is derived from the "Like Dissolves Like" principle, validated against structural analogs such as Phenylacetic acid (CAS 103-82-2) and Fenclofenac derivatives.

Solvent Compatibility Table
Solvent ClassSolvent ExamplesSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Ideal for stock solutions and biological assays. Difficult to remove (high boiling point).
Polar Protic Methanol, Ethanol, IPAGood to Excellent Primary choice for recrystallization (often mixed with water).
Moderately Polar Ethyl Acetate, THF, AcetoneGood Preferred for liquid-liquid extraction and reaction solvents.
Chlorinated Dichloromethane (DCM), ChloroformGood Excellent for dissolving the neutral acid form; useful for chromatography loading.
Non-Polar Hexane, Heptane, ToluenePoor / Insoluble Acts as an anti-solvent to induce precipitation. Toluene may dissolve it when hot.
Aqueous Water (pH < 4)Insoluble Precipitates as the free acid.
Aqueous (Basic) Water (pH > 8, e.g., NaOH, NaHCO₃)Soluble Forms the carboxylate salt (Sodium 2-(3-(furan-2-yl)phenyl)acetate).
Mechanism of Action: pH-Dependent Switching

The carboxylic acid moiety allows for a "pH-Switch" purification strategy. The molecule is lipophilic (organic-soluble) in its neutral state but becomes hydrophilic (water-soluble) when deprotonated.

pH_Switch AcidForm Neutral Acid Form (Organic Soluble) BaseForm Carboxylate Salt (Water Soluble) AcidForm->BaseForm Add Base (NaOH) pH > 5 BaseForm->AcidForm Add Acid (HCl) pH < 4

Figure 1: The pH-dependent solubility switch allows for extractive purification (Acid-Base extraction).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To determine the saturation limit of the compound in a specific solvent at 25°C.

  • Preparation: Weigh approx. 10 mg of dry 2-(3-(Furan-2-yl)phenyl)acetic acid into a 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 50 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 5 minutes after each addition.

  • Observation: Check for complete dissolution (clear solution).

    • If solid remains:[1] Continue adding solvent.

    • If dissolved: Record total volume added.

  • Calculation:

    
    
    
Protocol B: Recrystallization Strategy

Objective: Purification of crude material (e.g., post-Suzuki coupling).

  • Solvent System 1 (Preferred): Ethanol / Water

    • Dissolve crude solid in minimal boiling Ethanol.

    • Add hot water dropwise until persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then 4°C.

  • Solvent System 2 (Alternative): Ethyl Acetate / Hexane

    • Dissolve in minimal hot Ethyl Acetate.

    • Slowly add Hexane (anti-solvent) until saturation.

    • Cool to induce crystallization.

Synthesis & Purification Workflow

The synthesis of this compound typically involves a Suzuki-Miyaura coupling between 3-bromophenylacetic acid and furan-2-boronic acid. The solubility profile dictates the workup.

Purification_Workflow Reaction Suzuki Reaction Mixture (THF/Water + Base) Acidify Acidify to pH ~2 (1M HCl) Reaction->Acidify Quench Extract Extract with EtOAc (Compound moves to Org Layer) Acidify->Extract Phase Sep Wash Wash Org Layer (Brine/Water) Extract->Wash Dry Dry & Concentrate (Na2SO4 -> Rotovap) Wash->Dry Crude Crude Solid Dry->Crude Recryst Recrystallize (EtOH/H2O) Crude->Recryst Pure Pure Product (Crystalline) Recryst->Pure

Figure 2: Standard purification workflow leveraging the compound's solubility profile.[2]

References

  • Suzuki-Miyaura Coupling Standards

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Solubility of Phenylacetic Acid Derivatives

    • Gracin, S., & Rasmuson, A. C. (2002). "Solubility of phenylacetic acid... in pure solvents." Journal of Chemical & Engineering Data.

  • General Solubility Principles

    • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Furan-2-Boronic Acid Handling

    • BenchChem Technical Guide. "Furan-2-Boronic Acid in Suzuki Coupling."

Sources

The 2,7-Diazaspiro[4.4]nonane Scaffold: A Privileged Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore the vast chemical space of heterocyclic compounds. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to enhanced interactions with biological targets. This in-depth technical guide focuses on the 2,7-diazaspiro[4.4]nonane core, a versatile heterocyclic building block that has emerged as a valuable scaffold in drug discovery. While the specific CAS number 568628-55-7, as initially queried, is not widely documented in publicly available databases, this guide will delve into the closely related and well-characterized 2,7-diazaspiro[4.4]nonane framework and its derivatives, which are of significant interest to researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, and diverse applications as a key structural motif in the design of innovative therapeutics.

Introduction: The Significance of Spirocyclic Heterocycles in Medicinal Chemistry

Spirocycles, characterized by two rings sharing a single common atom, introduce a rigid, three-dimensional topology to a molecule. This structural feature is highly desirable in drug design as it can:

  • Enhance Target Affinity and Selectivity: The well-defined spatial arrangement of functional groups on a spirocyclic scaffold can facilitate more precise and stronger interactions with the binding sites of biological targets, leading to increased potency and selectivity.

  • Improve Physicochemical Properties: The introduction of a spiro-center can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.

  • Explore Novel Chemical Space: Spirocyclic scaffolds provide access to unique molecular shapes and vectoral displays of substituents that are not easily accessible with traditional flat, aromatic ring systems.

The 2,7-diazaspiro[4.4]nonane core, a bicyclic system containing two nitrogen atoms within its framework, is a prime example of a privileged scaffold in medicinal chemistry. Its unique architecture provides a robust platform for the development of novel therapeutic agents across various disease areas.

Physicochemical Properties and Structural Features

The parent 2,7-diazaspiro[4.4]nonane scaffold possesses a unique set of properties that make it an attractive starting point for library synthesis and lead optimization. The presence of two nitrogen atoms offers multiple points for chemical modification, allowing for the fine-tuning of its biological activity and pharmacokinetic profile.

A commonly utilized derivative in drug discovery is the Boc-protected form, such as tert-butyl 3-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. The Boc (tert-butoxycarbonyl) group serves as a protecting group for one of the nitrogen atoms, enabling selective functionalization of the other. The ketone functionality provides an additional handle for chemical elaboration.

PropertyValue (for a representative derivative)Source
Molecular Formula C12H20N2O3[1]
Molecular Weight 240.30 g/mol [1]
Appearance White to light yellow solid[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]
Topological Polar Surface Area (TPSA) 58.6 Ų[2]

Note: The properties listed are for a representative derivative, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, which has a similar core structure.

The crystal structure of a related compound, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, reveals that both five-membered rings adopt an envelope conformation[1]. This constrained conformation is a key feature that medicinal chemists can exploit to achieve desired binding geometries with target proteins.

Synthesis and Reactivity

The synthesis of the 2,7-diazaspiro[4.4]nonane core can be achieved through various synthetic routes. A common strategy involves the construction of the spirocyclic system from acyclic or monocyclic precursors.

General Synthetic Approach

A representative synthesis for a derivative involves the reductive cyclization of a cyanomethyl-substituted pyrrolidine dicarboxylate. For example, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate can be synthesized from methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate using a reducing agent like Raney Nickel under a hydrogen atmosphere[1].

G cluster_0 General Synthesis of a 2,7-Diazaspiro[4.4]nonane Derivative A Substituted Pyrrolidine Precursor B Reductive Cyclization (e.g., Raney Ni, H2) A->B C 2,7-Diazaspiro[4.4]nonane Core B->C

Caption: A generalized workflow for the synthesis of the 2,7-diazaspiro[4.4]nonane core.

Step-by-Step Experimental Protocol: Synthesis of a 2,7-Diazaspiro[4.4]nonane Derivative

The following protocol is a representative example for the synthesis of a 2,7-diazaspiro[4.4]nonane derivative and is based on literature procedures[1].

Materials:

  • Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate

  • Raney Nickel (catalyst)

  • Methanol (solvent)

  • Hydrogen gas

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate in methanol.

  • Catalyst Addition: Carefully add Raney Nickel to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture to remove the Raney Nickel catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography to yield the desired 2,7-diazaspiro[4.4]nonane derivative.

Self-Validating System: The purity and identity of the synthesized compound should be confirmed using a battery of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Applications in Drug Discovery

The 2,7-diazaspiro[4.4]nonane scaffold has demonstrated significant potential in the development of novel therapeutics, particularly in the field of oncology. Its ability to act as a bioisosteric replacement for other cyclic diamines, such as piperazine, has been a key area of exploration.

As a Piperazine Bioisostere in PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. One study explored the replacement of the piperazine core in the FDA-approved PARP inhibitor, Olaparib, with diazaspiro systems, including the 2,7-diazaspiro[4.4]nonane core[3]. This bioisosteric replacement aimed to modulate the pharmacological properties of the parent drug. The study found that the diazaspiro analogues exhibited varying degrees of PARP-1 inhibition, with some compounds showing potent activity[3]. This highlights the potential of the 2,7-diazaspiro[4.4]nonane scaffold to generate novel intellectual property and potentially improve upon existing drug candidates.

G cluster_1 Application of 2,7-Diazaspiro[4.4]nonane in Drug Design D Existing Drug (e.g., with Piperazine core) E Bioisosteric Replacement D->E F Novel Analogue (with 2,7-Diazaspiro[4.4]nonane core) E->F G Pharmacological Evaluation (e.g., Target Binding, Cell-based Assays) F->G H Improved Properties? (Potency, Selectivity, PK) G->H

Caption: Workflow illustrating the use of the 2,7-diazaspiro[4.4]nonane core as a bioisostere.

In the Development of Menin-MLL Interaction Inhibitors

The interaction between the proteins menin and Mixed Lineage Leukemia (MLL) is a critical driver in a subset of acute leukemias. Disrupting this protein-protein interaction is a promising therapeutic strategy. Patent literature reveals that 2,7-diazaspiro[4.4]nonane derivatives have been investigated as inhibitors of the menin-MLL interaction for the treatment of cancer[4]. The rigid spirocyclic scaffold can effectively position key pharmacophoric groups to interact with the binding pockets of menin, thereby disrupting its interaction with MLL.

Other Potential Therapeutic Areas

The versatility of the 2,7-diazaspiro[4.4]nonane scaffold extends beyond oncology. Derivatives of the broader azaspiro[4.4]nonane class have been explored for a range of biological activities, including:

  • Anticonvulsant Activity: Certain derivatives have shown promise in preclinical models of epilepsy[5].

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists: Modulation of nAChRs is a key strategy for treating cognitive disorders and neurodegenerative diseases[6].

  • Antiviral and Anticancer Agents: The related 1-azaspiro[4.4]nonane core is found in natural products with potent biological activities[5][7].

Conclusion and Future Perspectives

The 2,7-diazaspiro[4.4]nonane scaffold represents a valuable and versatile building block for modern drug discovery. Its inherent three-dimensionality and the presence of multiple points for chemical diversification make it a privileged structure for the design of novel therapeutics. While the initial CAS number provided in the topic is not prominently cited, the exploration of the broader 2,7-diazaspiro[4.4]nonane chemical space has proven to be a fruitful endeavor.

Future research in this area will likely focus on:

  • Development of Novel Synthetic Methodologies: To access a wider range of substituted 2,7-diazaspiro[4.4]nonane derivatives with greater efficiency and stereocontrol.

  • Exploration of New Biological Targets: Screening of 2,7-diazaspiro[4.4]nonane-based libraries against a diverse array of biological targets to identify new therapeutic opportunities.

  • In-depth Structure-Activity Relationship (SAR) Studies: To further understand how modifications to the scaffold influence biological activity and pharmacokinetic properties.

As our understanding of disease biology continues to grow, the demand for innovative molecular scaffolds will only increase. The 2,7-diazaspiro[4.4]nonane core is well-positioned to remain a significant contributor to the discovery and development of the next generation of medicines.

References

  • Reilly, S.W., Puentes, L.N., Wilson, K., Hsieh, C.J., Weng, C.C., Makvandi, M., & Mach, R.H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]

  • WO2018024602A1 - 2,7-diazaspiro[8][8] nonanes. (2018). Google Patents.

  • Li, Y. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2885. [Link]

  • Royal Society of Chemistry. (n.d.). The rare transformation of 2,7-diazaspiro[4.4]nonanes in furo[3,4-c]pyridines. [Link]

  • MDPI. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. [Link]

  • Google Patents. (n.d.). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[8][8] nonane-1-ene-4-ketone.

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 85(2), 947-963. [Link]

  • MDPI. (2012). tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate. [Link]

  • ResearchGate. (2026). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. [Link]

  • PubChem. (n.d.). Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. [Link]

  • PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. [Link]

  • PubChem. (n.d.). Pyrimidinyl-diazospiro compounds - Patent US-9376445-B2. [Link]

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Advanced Safety and Handling Whitepaper: 3-Furan-2-yl-phenylacetic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Furan-2-yl-phenylacetic acid is a specialized, bifunctional building block utilized extensively in the synthesis of advanced therapeutics, including human Sirtuin 2 (SIRT2) inhibitors and furanopyridine-based antiviral agents. While standard Safety Data Sheets (SDS) provide baseline regulatory compliance, they often lack the mechanistic depth required by drug development professionals to mitigate complex biochemical hazards. This whitepaper translates the physicochemical and toxicological properties of 3-furan-2-yl-phenylacetic acid into a rigorous, self-validating framework for safe laboratory handling, storage, and analytical verification.

Mechanistic Toxicology and Hazard Identification

Standard SDS documentation classifies phenylacetic acid derivatives under GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. However, the presence of the furan moiety introduces a latent, metabolism-dependent toxicological profile that requires specialized handling.

The Cytochrome P450 Bioactivation Pathway

In vivo, the furan ring is highly susceptible to oxidative metabolism catalyzed by hepatic cytochrome P450 enzymes (predominantly CYP2E1 and CYP3A4)[2][3]. Computational and in vitro studies demonstrate that CYP450-mediated oxidation of the furan ring proceeds either through an epoxide intermediate or directly via a concerted O-addition pathway to form cis-2-butene-1,4-dial (BDA)[2][4].

BDA is a highly reactive α,β-unsaturated dialdehyde that acts as a potent electrophile. It covalently binds to cellular nucleophiles—such as the sulfhydryl groups of glutathione (GSH) and the primary amines of cellular proteins and polyamines—leading to protein inactivation, oxidative stress, and subsequent hepatotoxicity[3][5].

G A 3-Furan-2-yl-phenylacetic acid (Parent Compound) B Cytochrome P450 (CYP2E1/3A4) Oxidation A->B Hepatic Absorption C Furan Epoxide Intermediate (Highly Reactive) B->C O-addition D cis-2-butene-1,4-dial (BDA) (α,β-unsaturated dialdehyde) B->D Direct Concerted Pathway C->D Ring Opening E Covalent Binding to Nucleophiles (Proteins, GSH, Polyamines) D->E Electrophilic Attack F Hepatotoxicity & Cytotoxicity E->F Protein Inactivation

CYP450-mediated bioactivation of the furan moiety to reactive dialdehydes.

Physicochemical Properties & Quantitative Hazard Data

To design effective engineering controls, researchers must understand the baseline metrics of the compound. The following table synthesizes the critical safety data parameters and the causality behind their hazards:

ParameterValue / DescriptionCausality / Practical Implications
Molecular Formula C12H10O3Contains electron-rich furan ring; highly susceptible to electrophilic attack and auto-oxidation.
Physical State Off-white to pale yellow powderAerosolization risk during weighing; mandates the use of localized exhaust ventilation (LEV).
GHS Hazard Codes H315, H319, H335Carboxylic acid proton and lipophilic backbone drive dermal/mucosal penetration and irritation.
Reactivity Oxidizes in ambient air/lightFuran ring degrades into peroxides/dialdehydes, altering reaction stoichiometry and increasing toxicity.
Solubility Soluble in DMSO, MeOH, DCMHigh lipophilicity enables rapid dermal absorption if spilled in solvent; mandates nitrile double-gloving.

Storage and Handling: A Causality-Driven Approach

Because the furan ring is prone to photo-oxidation and auto-oxidation in the presence of atmospheric oxygen, standard ambient storage will lead to gradual degradation, forming trace amounts of reactive dialdehydes.

Handling Protocols:

  • Inert Atmosphere: Always store the compound under an argon or nitrogen blanket. Oxygen displacement prevents the radical-mediated formation of furan peroxides.

  • Temperature Control: Store at 2–8°C (refrigerated) in a tightly sealed desiccator. Thermal energy accelerates the oxidation kinetics of the furan moiety.

  • Light Protection: Store in amber glass vials. UV light can initiate radical-mediated ring opening.

Analytical Verification & Quality Control Workflows

Before utilizing 3-furan-2-yl-phenylacetic acid in sensitive biological assays or synthetic steps, its structural integrity must be validated. A self-validating protocol ensures that any degradation (specifically furan ring opening) is detected prior to use.

Step-by-Step HPLC-UV/MS Purity Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile:Water (50:50, v/v).

    • Self-Validation: If the solution turns dark yellow or brown upon dissolution, significant oxidation has already occurred; discard the sample.

  • Column Selection: Use a reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) to resolve the parent compound from polar degradation products.

  • Mobile Phase Gradient:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor at 254 nm (optimal for the conjugated phenyl-furan system) and perform mass spectrometry (ESI+).

  • Impurity Profiling: Look for early-eluting peaks. The ring-opened BDA derivative is highly polar and will elute near the void volume.

Step-by-Step 1H-NMR Verification
  • Dissolve 5 mg of the sample in 0.5 mL of DMSO-d6.

  • Scan for the characteristic furan protons: typically appearing as three distinct multiplets between δ 6.4 ppm and 7.8 ppm[6].

  • Self-Validation: The absence of aldehydic protons (δ 9.5–10.5 ppm) confirms the furan ring remains intact and has not oxidized into a dialdehyde.

Workflow N1 Sample Preparation (Dissolve in MeCN/H2O) N2 HPLC-UV/MS Analysis (C18 Column, Gradient) N1->N2 N3 Purity Assessment (Target >98%) N2->N3 N4 Impurity Profiling (Check for BDA peaks) N2->N4 N5 1H-NMR Verification (DMSO-d6, Furan shifts) N3->N5 If >98% N4->N5 If impurities <2% N6 Release for Synthesis N5->N6 Structure Confirmed

Self-validating analytical workflow for purity and oxidation state verification.

Emergency Response and Spill Decontamination

Standard chemical spill kits rely on inert absorbents. However, because furan derivatives can generate reactive electrophiles upon environmental degradation, a chemically active decontamination approach is required.

Step-by-Step Spill Protocol
  • Evacuation and PPE: Evacuate the immediate area. Don a fitted N95 or P100 respirator, chemical-resistant goggles, and double nitrile gloves.

  • Containment: Surround the powder spill with a damp, inert absorbent (e.g., vermiculite) to prevent aerosolization. Do not dry-sweep[7].

  • Chemical Neutralization (The Causality): If the material has been dissolved in solvent and spilled, apply a solution containing a nucleophilic trapping agent, such as 5% N-acetyl-L-cysteine (NAC) or a generic amine-based spill neutralizer.

    • Why? NAC acts as a sacrificial nucleophile, trapping any reactive dialdehydes (BDA) formed via ambient oxidation, converting them into stable, water-soluble pyrrole conjugates[4].

  • Collection: Scoop the neutralized slurry into a sealed, chemically compatible hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 1% aqueous sodium hydroxide solution followed by copious amounts of water to ensure complete removal of acidic residues.

References

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors MDPI[Link]

  • Mechanistic and predictive studies on the oxidation of furans by cytochrome P450 PubMed[Link]

  • Polyamines Are Traps for Reactive Intermediates in Furan Metabolism ACS Publications[Link]

  • Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes PubMed[Link]

  • Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity Oxford Academic[Link]

  • Safety Data Sheet - Phenylacetic acid Sigma-Aldrich[Link]

  • In Vitro Studies on the Metabolic Activation of the Furanopyridine L-754,394, a Highly Potent and Selective Mechanism-Based Inhibitor of Cytochrome P450 3A4 ACS Publications[Link]

Sources

Metabolic Stability of Furan-Phenyl Scaffolds: A Strategic Guide to Risk Assessment and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of Furan-Phenyl Scaffolds Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The furan-phenyl scaffold is a classic structural motif in medicinal chemistry, often utilized to optimize ligand geometry, reduce molecular weight, and improve solubility compared to biphenyl systems. However, the furan ring acts as a significant "structural alert" (toxicophore) due to its susceptibility to cytochrome P450 (CYP)-mediated bioactivation. This guide provides a technical deep-dive into the mechanistic basis of this instability, diagnostic protocols for early detection, and medicinal chemistry strategies to mitigate toxicity while retaining potency.

Part 1: The Mechanistic Challenge

The Bioactivation Pathway

The metabolic liability of furan-phenyl scaffolds is predominantly driven by the oxidation of the furan ring, typically catalyzed by CYP2E1 (for small furans) or CYP3A4 (for larger drug-like molecules).

The critical failure mode is the opening of the furan ring to form a highly reactive cis-2-butene-1,4-dial (BDA) intermediate. This


-unsaturated dicarbonyl is a potent electrophile that covalently binds to cellular nucleophiles (protein thiols, DNA), leading to hepatotoxicity or mechanism-based inactivation (MBI) of the CYP enzyme itself.
Mechanism Diagram: Furan Bioactivation

The following diagram illustrates the oxidative cascade from the parent furan to the toxic adduct.

FuranBioactivation Parent Furan-Phenyl Scaffold CYP CYP450 (3A4/2E1) [Oxidation] Parent->CYP Epoxide Furan Epoxide / Radical (Unstable Intermediate) CYP->Epoxide O-insertion BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening Detox GSH Conjugate (Excreted/Safe) BDA->Detox + GSH (Trapping) Tox Protein/DNA Adducts (Hepatotoxicity/MBI) BDA->Tox + Cell Nucleophiles GSH Glutathione (GSH)

Caption: Figure 1.[1][2] CYP450-mediated bioactivation of furan rings leads to the reactive enedial intermediate (BDA), which determines the toxicity vs. clearance fate.

The "Phenyl" Influence

In a furan-phenyl scaffold, the phenyl ring often acts as a lipophilic anchor. While the phenyl ring itself is generally stable (unless unsubstituted at para-positions, risking quinone-imine formation), its electronic conjugation with the furan can influence the oxidation potential.

  • Electron-Donating Groups (EDGs) on the phenyl ring can increase electron density on the furan, making it more susceptible to CYP oxidation.

  • Steric Bulk (ortho-substitution on the phenyl) can twist the biaryl bond, potentially reducing planarity and altering CYP active site binding, though this is rarely sufficient to prevent bioactivation completely.

Part 2: Diagnostic Protocols (Self-Validating Systems)

To assess the risk of a furan-phenyl lead, standard microsomal stability (


) is insufficient because it does not distinguish between safe metabolic clearance and bioactivation. Reactive Metabolite (RM) Trapping  is the mandatory diagnostic protocol.
Protocol: Glutathione (GSH) Trapping Assay

This protocol detects the formation of reactive electrophiles (like BDA) by trapping them with glutathione.

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant CYP3A4.

  • Trapping Agent: Glutathione (GSH) fortified with stable isotope-labeled GSH (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -GSH) at a 1:1 ratio.
    
  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Incubate Test Compound (10

    
    M) + HLM (1 mg/mL) + GSH/Isotope-GSH (5 mM) + NADPH for 60 mins at 37°C.
    
  • Quench: Add ice-cold Acetonitrile to precipitate proteins. Centrifuge.

  • Analysis: Analyze supernatant via LC-MS/MS (High-Resolution Mass Spec or Triple Quad).

Data Interpretation (The "Twin Ion" Signature)

Using the 1:1 mixture of unlabeled and labeled GSH provides a self-validating readout.

  • True Positive: You will observe a "twin peak" doublet in the mass spectrum separated by the mass difference of the isotope label (e.g., +3 Da).[1] This eliminates false positives from endogenous matrix components.[1]

  • Scan Modes:

    • Neutral Loss Scan (NL): Monitor loss of 129 Da (pyroglutamic acid moiety of GSH).

    • Precursor Ion Scan (PIS): Monitor precursors of

      
       272 (deprotonated GSH fragment).
      

Quantitative Risk Assessment Table

Metric Low Risk Moderate Risk High Risk
Covalent Binding (pmol/mg protein) < 50 50 - 1000 > 1000
GSH Adduct Signal Not Detected Trace (requires enrichment) Major Peak (>10% of Total Ion Count)

| Time-Dependent Inhibition (TDI) |


 ratio low | Observable shift in IC50 | Significant 

shift (>3-fold) after 30 min pre-incubation |

Part 3: Structural Optimization Strategies

If a furan-phenyl scaffold shows bioactivation, the following medicinal chemistry strategies should be applied.

Bioisosteric Replacement

Replacing the furan is the most effective strategy. The goal is to maintain the geometry (bond angles) and H-bond acceptor capability while reducing electron density.

ScaffoldStabilityElectronic CharacterRecommendation
Furan LowElectron-rich (High HOMO)Avoid if possible.
Thiophene ModerateAromatic, Sulfur oxidation possibleBetter, but can still form sulfoxides/epoxides.
Oxazole HighElectron-deficient (N-atom pulls density)Preferred. Good stability, similar geometry.
Thiazole HighElectron-deficientPreferred. robust stability.
Phenyl HighLipophilic, stableGood stability, but loses H-bond acceptor and changes solubility.
Blocking Metabolic "Soft Spots"

If the furan is essential for binding (e.g., specific H-bond to the receptor), you must block the oxidation sites.

  • Strategy: Substitution at the C2 and C5 positions of the furan.

  • Risk: While 2,5-dimethylfuran blocks the

    
    -protons, the methyl groups themselves can be oxidized to alcohols/acids, or the ring can still open via oxidation of the double bond.
    
  • Better Approach: Use electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on the furan or the adjacent phenyl ring to lower the HOMO energy, making the ring less reactive to CYP oxidants.
The "Safe Furan" Exception (Prazosin Case Study)

Not all furans are toxic.[3] Prazosin contains a furan ring but is safe.[3][4]

  • Why? The kinetics of detoxification exceed the rate of bioactivation, or the ring opening is a minor pathway compared to other clearance routes (e.g., O-demethylation).

  • Lesson: If total clearance is high via safe pathways (glucuronidation, oxidation elsewhere), the furan liability is minimized.

Part 4: Screening Workflow

Implement this decision tree to manage furan-phenyl scaffolds in discovery.

ScreeningWorkflow Start New Furan-Phenyl Analog Microsomes 1. Metabolic Stability (HLM) Measure t1/2 & CLint Start->Microsomes StabilityCheck Is CLint High? Microsomes->StabilityCheck GSHTrap 2. GSH Trapping Assay (LC-MS/MS) StabilityCheck->GSHTrap Yes (Unstable) Safe Proceed to In Vivo PK StabilityCheck->Safe No (Stable) AdductCheck GSH Adducts Detected? GSHTrap->AdductCheck TDI 3. CYP Time-Dependent Inhibition (IC50 shift) AdductCheck->TDI Yes AdductCheck->Safe No Adducts TDI->Safe Negative Shift (Monitor LFTs) Redesign Redesign: Bioisosteres (Oxazole/Thiazole) TDI->Redesign Positive Shift

Caption: Figure 2. Integrated screening cascade for furan-containing compounds, prioritizing reactive metabolite detection.

References

  • Peterson, L. A. (2013).[5] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25.[5][6] Link

  • Kalgutkar, A. S., et al. (2005).[7][8] A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism, 6(3), 161-225. Link

  • Stepan, A. F., et al. (2011).[7] Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology, 24(9), 1345–1410. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Bauman, J. N., et al. (2009). Can In Vitro Metabolism-Dependent Covalent Binding Data Distinguish Hepatotoxic from Nonhepatotoxic Drugs? Chemical Research in Toxicology, 22(2), 332–340. Link

Sources

An In-Depth Technical Guide to 2-(3-(Furan-2-yl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel Phenylacetic Acid Derivative

In the landscape of modern medicinal chemistry, the furan scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and capacity for diverse chemical interactions have cemented its role as a valuable building block in the design of novel therapeutics. This guide focuses on a specific, yet promising, member of this family: 2-(3-(Furan-2-yl)phenyl)acetic acid. While extensive research has illuminated the broader class of furan-containing molecules and phenylacetic acid derivatives, this document aims to provide a comprehensive technical resource specifically for the title compound, consolidating available information and providing expert insights into its synthesis, characterization, and potential applications.

This guide is structured to empower researchers and drug development professionals with a foundational understanding of 2-(3-(furan-2-yl)phenyl)acetic acid, enabling informed decisions in experimental design and fostering further exploration of its therapeutic potential.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and fundamental properties is the bedrock of any scientific investigation. This section provides the key identifiers and predicted physicochemical parameters for 2-(3-(Furan-2-yl)phenyl)acetic acid.

IdentifierValueSource
IUPAC Name 2-(3-(Furan-2-yl)phenyl)acetic acidN/A
CAS Number 568628-55-7N/A
InChIKey Not definitively available in public databasesN/A
Molecular Formula C₁₂H₁₀O₃N/A
Molecular Weight 202.21 g/mol N/A

A definitive, publicly available InChIKey for this specific compound could not be located in the conducted research.

Synthesis and Spectroscopic Characterization

The synthesis of 2-(3-(furan-2-yl)phenyl)acetic acid can be approached through established methodologies in organic chemistry, most notably through cross-coupling reactions. The following section outlines a logical synthetic strategy and the expected characterization data.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient means to connect the furan and phenyl rings.[3]

Retrosynthesis Target 2-(3-(Furan-2-yl)phenyl)acetic acid Disconnection C-C Bond Formation (Suzuki Coupling) Target->Disconnection SM1 3-Bromophenylacetic acid or its ester SM2 Furan-2-boronic acid or its pinacol ester Disconnection->SM1 Disconnection->SM2

Caption: Retrosynthetic analysis of 2-(3-(Furan-2-yl)phenyl)acetic acid.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on well-established Suzuki-Miyaura coupling conditions. Optimization of reaction parameters such as catalyst, base, solvent, and temperature may be necessary to achieve optimal yields.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To an oven-dried flask, add 3-bromophenylacetic acid or its corresponding ester (1.0 eq.), furan-2-boronic acid or its pinacol ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 2: Saponification (if starting with an ester)

  • Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification and Extraction: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude 2-(3-(furan-2-yl)phenyl)acetic acid.

Step 3: Purification

Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Synthetic_Workflow Start Starting Materials: 3-Bromophenylacetic acid ester Furan-2-boronic acid Step1 Suzuki-Miyaura Coupling (Pd catalyst, base) Start->Step1 Intermediate Coupled Ester Intermediate Step1->Intermediate Step2 Saponification (Base, then Acid) Intermediate->Step2 Product 2-(3-(Furan-2-yl)phenyl)acetic acid Step2->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Biological_Potential Molecule 2-(3-(Furan-2-yl)phenyl)acetic acid Furan Furan Moiety Molecule->Furan PAA Phenylacetic Acid Moiety Molecule->PAA AntiInflammatory Anti-inflammatory Activity Furan->AntiInflammatory Analgesic Analgesic Activity Furan->Analgesic Antimicrobial Antimicrobial Activity Furan->Antimicrobial Anticancer Anticancer Activity Furan->Anticancer PAA->AntiInflammatory PAA->Analgesic

Caption: Predicted biological activities based on structural motifs.

Postulated Mechanism of Action

Given its structural similarity to known NSAIDs, it is plausible that 2-(3-(furan-2-yl)phenyl)acetic acid may exert anti-inflammatory and analgesic effects through the inhibition of COX enzymes. The furan ring may contribute to the binding affinity and selectivity for these enzymes. Further in-vitro and in-vivo studies are required to validate this hypothesis and to fully elucidate the mechanism of action.

Future Directions and Research Opportunities

This technical guide highlights the significant potential of 2-(3-(furan-2-yl)phenyl)acetic acid as a lead compound for drug discovery. However, a substantial amount of research is still needed to fully characterize this molecule and unlock its therapeutic value. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and complete spectroscopic characterization are crucial for enabling broader research on this compound.

  • In-Vitro Biological Evaluation: A comprehensive screening of the compound's activity against a panel of relevant biological targets, including COX-1 and COX-2 enzymes, is a critical next step.

  • In-Vivo Efficacy and Safety Studies: Preclinical studies in animal models of inflammation and pain are necessary to evaluate the compound's therapeutic efficacy and to establish its safety profile.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues will provide valuable insights into the structural features required for optimal biological activity and can guide the design of more potent and selective compounds.

Conclusion

2-(3-(Furan-2-yl)phenyl)acetic acid represents a compelling intersection of two well-established pharmacophores. The convergence of the furan scaffold's broad biological activity with the proven therapeutic relevance of the phenylacetic acid moiety positions this compound as a high-potential candidate for further investigation, particularly in the areas of inflammation and pain management. This guide provides a foundational framework to stimulate and support such research endeavors, with the ultimate goal of translating fundamental chemical insights into novel therapeutic solutions.

References

  • Karnam, N., Jayakumar, J. K., Supriya, & Revanaswamy. (2016). Screening of a novel-substituted furan compound for analgesic activity in mice. International Journal of Basic & Clinical Pharmacology, 5(5), 1885-1889. [Link]

  • International Journal of Basic & Clinical Pharmacology. (2016). Screening of a novel-substituted furan compound for analgesic activity in mice. Retrieved from [Link]

  • Filo. (2025, May 31). Q1 (A) Draw the ¹³C NMR spectra for the following compounds:. Retrieved from [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, H₂O, predicted) (NP0176476). Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: [Title of the article]. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Furan-3-yl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpentanedinitrile. Retrieved from [Link]

  • PubChem. (n.d.). 7-Oxocholesteryl acetate. Retrieved from [Link]

  • Taylor & Francis Online. (2020, August 19). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 6-Formylindolo(3,2-b)carbazole. Retrieved from [Link]

  • PubChem. (n.d.). Chrysanthenyl acetate. Retrieved from [Link]

  • PubMed. (1981). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Retrieved from [Link]

  • PubChem. (n.d.). Fraxinellone. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S42 . ¹³C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). Retrieved from [Link]

  • The Distant Reader. (2021, November 19). Synthesis and analgesic activity evaluation of derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Acetylfuran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • PubMed. (1995). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Retrieved from [Link]

  • MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • PubMed. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

  • MDPI. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

  • PMC. (n.d.). 2-(3-Ethylsulfanyl-5-phenyl-1-benzofuran-2-yl)acetic acid. Retrieved from [Link]

  • BMRB. (n.d.). bmse000220 Phenylacetic Acid at BMRB. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum Phenyl acetic acid (18). Retrieved from [Link]

  • PMC. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol). Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). ¹³C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • Organic Syntheses. (2016, October 19). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]

  • Impact Factor. (2016, November 15). Experimental Evaluation of the Analgesic Activity of 2-(3- Diethylcarbamoyl-2-Methyl-5-Phenyl-Pyrrol-1-Yl). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Retrieved from [Link]

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Methodological & Application

Introduction: The Strategic Value of Heteroaryl-Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis and Utilization of 2-(3-(Furan-2-yl)phenyl)acetic Acid as an NSAID Scaffold

In the landscape of Non-Steroidal Anti-Inflammatory Drug (NSAID) development, 2-(3-(Furan-2-yl)phenyl)acetic acid represents a critical "privileged structure." While classic NSAIDs like Diclofenac and Aceclofenac rely on substituted phenylacetic acid cores, the introduction of a heteroaryl ring (furan) at the meta position (C3) serves a specific medicinal chemistry purpose:

  • Bioisosterism: The furan ring acts as a non-classical bioisostere for a phenyl group (as seen in biphenylacetic acids like Felbinac), offering reduced molecular weight and altered metabolic stability.

  • Lipophilicity Tuning: The furan moiety enhances lipophilicity (

    
    ), facilitating the compound's entry into the hydrophobic channel of the Cyclooxygenase (COX) active site (specifically the Tyr385 and Ser530 pocket).
    
  • Metabolic Handle: The furan ring is susceptible to oxidative metabolism (e.g., ring opening), providing a distinct pharmacokinetic profile compared to fully aromatic biphenyls.

This guide details the synthesis, purification, and validation protocols for using this compound as a high-purity intermediate in the development of novel COX-2 selective inhibitors.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 2-(3-(Furan-2-yl)phenyl)acetic acid
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (acid form)
pKa (Calc.) ~4.2 (Carboxylic acid)
Storage -20°C, Desiccated, Protected from light (Furan ring sensitivity)

Synthesis Protocol: The "Ester-Protection" Route

Rationale: Direct Suzuki coupling on free phenylacetic acids often suffers from catalyst poisoning by the carboxylate or difficult purification. This protocol utilizes a Methyl Ester Protection Strategy to ensure high yields (>85%) and simplified silica chromatography.

Workflow Diagram

SynthesisWorkflow Start Start: 3-Bromophenylacetic Acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Reflux, 4h Inter1 Intermediate: Methyl 2-(3-bromophenyl)acetate Step1->Inter1 Workup & Dry Step2 Step 2: Suzuki Coupling (2-Furanylboronic acid, Pd(dppf)Cl2) Inter1->Step2 K2CO3, Dioxane, 90°C Inter2 Precursor: Methyl 2-(3-(furan-2-yl)phenyl)acetate Step2->Inter2 Silica Purification Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 RT, 2h Final Final Product: 2-(3-(Furan-2-yl)phenyl)acetic acid Step3->Final Acidify & Recrystallize

Figure 1: Three-step synthesis workflow ensuring protection of the acidic moiety during metal-catalyzed coupling.

Detailed Methodology

Step 1: Esterification (Protection)

  • Dissolve 3-bromophenylacetic acid (10.0 g, 46.5 mmol) in Methanol (100 mL).

  • Add catalytic conc. H₂SO₄ (1.0 mL) dropwise.

  • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ and Brine.

  • Dry over MgSO₄ and concentrate to yield Methyl 2-(3-bromophenyl)acetate as a clear oil.

Step 2: Suzuki-Miyaura Coupling (The Critical Step) Targeting the Aryl-Heteroaryl Bond

  • Reactor Prep: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Reagents: Add Methyl 2-(3-bromophenyl)acetate (1 eq), 2-Furanylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent: Add degassed 1,4-Dioxane:Water (4:1 ratio, 0.1 M concentration).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq). Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for steric bulk and stability.

  • Reaction: Heat to 90°C for 12 hours under Argon balloon.

  • Workup: Filter through Celite. Dilute with EtOAc/Water. Extract organic layer.

  • Purification: Flash Chromatography (SiO₂). Gradient: 0% → 10% EtOAc in Hexanes.

    • Checkpoint: The furan ring makes the product slightly less polar than the starting bromide.

Step 3: Saponification (Deprotection)

  • Dissolve the coupled ester in THF:Water (3:1).

  • Add LiOH·H₂O (2.5 eq). Stir at Room Temperature for 2 hours.

  • Acidification: Cool to 0°C. Acidify to pH 3 with 1M HCl. Precipitate should form.

  • Isolation: Filter the solid. Recrystallize from Ethanol/Water to obtain pure 2-(3-(Furan-2-yl)phenyl)acetic acid .

Quality Control & Validation Protocols

To ensure the intermediate is suitable for biological screening (e.g., COX inhibition assays), it must meet strict purity standards.

A. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 230 nm (Furan absorption).

  • Acceptance Criteria: Purity > 98.0% (Area %).

B. NMR Structural Confirmation (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 12.40 (s, 1H): Carboxylic acid proton (-COOH ).

  • δ 7.75 (s, 1H): Phenyl H2 (between furan and acetic acid group).

  • δ 7.72 (d, 1H): Furan H5 (adjacent to oxygen).

  • δ 7.60 - 7.30 (m, 3H): Remaining Phenyl protons.

  • δ 6.95 (d, 1H): Furan H3.

  • δ 6.60 (dd, 1H): Furan H4.

  • δ 3.65 (s, 2H): Benzylic methylene (-CH ₂-COOH).

Application: COX-Inhibition Screening Protocol

This intermediate is often tested directly or derivatized to evaluate anti-inflammatory potency.

Solubilization Protocol for Bioassays:

  • Stock Solution: Dissolve 10 mg in 1 mL DMSO (100% stock).

    • Note: Avoid Ethanol if the assay contains esterases, as transesterification can occur.

  • Working Solution: Dilute 1:100 into the assay buffer (Tris-HCl, pH 8.0) immediately prior to use. Final DMSO concentration must be <1%.

Experimental Logic: The furan ring at the meta position allows the molecule to adopt a "twisted" conformation relative to the phenyl ring. This mimics the geometry of Indomethacin or Diclofenac , allowing the carboxylate to engage the Arg120 residue in the COX channel while the furan ring sits in the hydrophobic pocket.

Safety & Handling

  • Furan Sensitivity: Furan derivatives can form peroxides or ring-open under strong acidic/oxidative conditions. Store under inert gas.

  • Palladium Residues: Ensure heavy metal scavenging (e.g., SiliaMetS® Thiol) is performed if the compound is intended for in vivo studies, as Pd is toxic.

  • PPE: Standard lab coat, gloves (Nitrile), and safety glasses. Handle in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lombardino, J. G. (1985). "Nonsteroidal Anti-inflammatory Drugs." Wiley-Interscience.
  • Dannhardt, G., & Kiefer, W. (2001). "Cyclooxygenase inhibitors—current status and future prospects." European Journal of Medicinal Chemistry, 36(2), 109-126. Link

  • Sigma-Aldrich. "2-Furanylboronic acid Product Specification." Link

Application Note: Palladium-Catalyzed Synthesis of Furan-Phenyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the synthesis of Furan-Phenyl Acetic Acid Derivatives , a scaffold critical in Medicinal Chemistry (e.g., NSAID development, COX-2 inhibitors).

Part 1: Executive Summary & Strategic Analysis

The Target Scaffold

The Furan-Phenyl Acetic Acid motif represents a classic biaryl system where a furan ring is coupled to a phenylacetic acid core. This structure is a bioisostere for various NSAIDs (e.g., Diclofenac, Fenbufen analogs), offering altered metabolic stability and lipophilicity profiles.

Synthetic Strategy: The "Coupling First" Approach

While classical Friedel-Crafts acylation or Paal-Knorr synthesis can construct the furan ring, modern drug discovery demands modularity. Palladium-catalyzed cross-coupling is the superior choice for Late-Stage Functionalization (LSF).

We evaluate two primary methodologies:

  • Suzuki-Miyaura Coupling (Method A): The industry standard. Uses Furan-2-boronic acid and Bromophenylacetic esters. High reliability, excellent regiocontrol, but higher material cost.

  • Direct C-H Arylation (Method B): The "Green" alternative. Couples unsubstituted Furan directly with Bromophenylacetic esters. High atom economy, but requires strict control over C2 vs. C5 regioselectivity.[1]

Recommendation: Use Method A for library generation (mg to g scale) due to its predictability. Use Method B for process scale-up (>100g) to reduce cost, provided regioselectivity is optimized.

Part 2: Mechanistic Insight[2]

The catalytic cycle dictates the success of the reaction. For the Suzuki coupling of a furan boronate, the rate-determining step is often the Transmetallation , whereas for C-H activation, it is the C-H Bond Cleavage (Concerted Metalation-Deprotonation).

Catalytic Cycle Visualization (Suzuki-Miyaura)

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Methyl 4-bromophenylacetate BaseStep Base Activation (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (CO3 2-) TransMet Transmetallation (Ar-Pd-Furan) BaseStep->TransMet + Furan-2-boronic acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product

Caption: Figure 1. The Suzuki-Miyaura catalytic cycle.[2][3][4] Note that for furan couplings, base activation is critical to prevent protodeboronation of the heteroaryl boronic acid.

Part 3: Experimental Protocols

Pre-requisite: Substrate Protection

Critical Note: Do not use free phenylacetic acid in Pd-coupling. The free carboxylic acid can bind to Pd(II), poisoning the catalyst or leading to decarboxylation.

  • Action: Convert 4-bromophenylacetic acid to Methyl 4-bromophenylacetate via standard esterification (MeOH/H2SO4) prior to coupling.

Protocol A: Suzuki-Miyaura Coupling (Standard)

Target: Methyl 2-(4-(furan-2-yl)phenyl)acetate

Reagents:

  • Methyl 4-bromophenylacetate (1.0 equiv)

  • Furan-2-boronic acid (1.2 equiv) [Note: MIDA boronates are a more stable alternative if storage is required]

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Inerting: Charge a microwave vial or Schlenk flask with the aryl bromide (1.0 mmol), furan boronic acid (1.2 mmol), and K2CO3 (2.0 mmol). Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.03 mmol) quickly under a counter-flow of Argon.

  • Solvation: Add degassed Dioxane (4 mL) and Water (1 mL). Tip: Degas solvents by sparging with Argon for 15 mins prior to use.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The furan product usually fluoresces blue/purple under UV (254nm).

  • Workup (Scavenging): Cool to RT. Dilute with EtOAc. Add 100 mg of Thiol-Silica scavenger (to remove Pd residues) and stir for 30 mins. Filter through Celite.

  • Purification: Concentrate and purify via Flash Chromatography (0-10% EtOAc in Hexanes).

Protocol B: Direct C-H Arylation (Advanced)

Target: Direct coupling of Furan to Methyl 4-bromophenylacetate.

Reagents:

  • Methyl 4-bromophenylacetate (1.0 equiv)

  • Furan (5.0 equiv) [Used in excess to act as semi-solvent and prevent polymerization]

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: P(t-Bu)3 HBF4 (10 mol%) or KOAc (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide)[5]

Step-by-Step Workflow:

  • Setup: In a pressure tube, combine Pd(OAc)2, Ligand, and KOAc. Purge with Argon.

  • Substrate Addition: Add the aryl bromide and DMA (0.2 M concentration). Add Furan liquid last via syringe.

  • Heating: Seal the tube tightly. Heat to 100°C for 16 hours.

    • Caution: Furan has a low boiling point (31°C). A pressure vessel is mandatory to keep furan in the liquid phase at reaction temperature.

  • Regioselectivity Check: Analyze crude NMR. The C2-product (target) is favored, but C2,C5-diarylation can occur if the aryl bromide is in excess.

  • Workup: Dilute with water, extract with Ether. Wash organic layer 3x with water to remove DMA.

Part 4: Critical Process Parameters (Optimization)

The following table summarizes optimization data for maximizing yield and selectivity.

ParameterCondition A (Standard)Condition B (Optimized)Impact / Rationale
Solvent DMF1,4-Dioxane/H2O Dioxane reduces hydrodehalogenation byproducts compared to DMF.
Base Na2CO3K3PO4 Phosphate bases often accelerate transmetallation in hindered biaryls.
Ligand PPh3SPhos / XPhos Buchwald ligands prevent catalyst death and allow lower Pd loading (down to 0.5 mol%).
Temp 100°C80°C Lower temperature prevents furan decomposition (ring opening).
Troubleshooting Guide
  • Problem: Low conversion of Aryl Bromide.

    • Solution: Switch to Pd(P(t-Bu)3)2 or Pd-PEPPSI-IPr . These highly active catalysts facilitate oxidative addition into electron-rich or hindered bromides.

  • Problem: Protodeboronation (Loss of Boron species).

    • Solution: Use Furan-2-boronic acid pinacol ester instead of the free acid. It is more robust. Alternatively, add base after the catalyst has pre-stirred with the halide.

  • Problem: "Black Metal" precipitation.

    • Solution: The catalyst is decomposing. Add more ligand (e.g., maintain 1:2 Pd:Ligand ratio) or reduce temperature.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Glover, B., et al. (2003).[6] Regioselective Palladium-Catalyzed Arylation of 3-Carboalkoxy Furan and Thiophene.[6] Organic Letters, 5(3), 301–304. [Link]

  • McClure, M. S., et al. (2001). An Efficient Regioselective Method for the Direct Arylation of 2-Furaldehyde.[6] Organic Letters, 3(17), 2677–2680. [Link]

  • Li, M., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3414. [Link]

  • Ohta, A., et al. (1990). Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene.[7][8] Heterocycles, 31(11), 1951-1958. [Link]

Sources

Application Notes and Protocols for the Esterification of 2-(3-(Furan-2-yl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Esters are a critical class of organic compounds, widely prevalent in natural products and forming the backbone of numerous pharmaceuticals, agrochemicals, and materials.[1] The synthesis of esters, a process known as esterification, is therefore a cornerstone of modern organic chemistry. This guide focuses on the esterification of 2-(3-(furan-2-yl)phenyl)acetic acid, a molecule of significant interest due to the presence of the furan moiety. Furan and its derivatives are key structural motifs in a multitude of bioactive compounds, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] The furan ring can act as a bioisostere for a phenyl ring, offering modulated electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[3]

This document provides a comprehensive overview of various reagents and protocols for the esterification of 2-(3-(furan-2-yl)phenyl)acetic acid, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing detailed, step-by-step protocols to ensure reproducible results.

Chemical Profile of 2-(3-(Furan-2-yl)phenyl)acetic acid

A thorough understanding of the substrate's chemical properties is paramount for selecting an appropriate esterification strategy. 2-(3-(Furan-2-yl)phenyl)acetic acid possesses three key structural features that influence its reactivity:

  • Carboxylic Acid: The primary site for esterification. Its acidity is influenced by the adjacent aromatic ring.

  • Phenyl Ring: The electronic nature of the substituents on this ring can affect the acidity of the carboxylic acid.

  • Furan Ring: This five-membered aromatic heterocycle is electron-rich and can be sensitive to strongly acidic conditions, potentially leading to side reactions such as polymerization or ring-opening.

The selection of an esterification method should therefore consider the compatibility of the reagents and conditions with the furan moiety to avoid degradation of the starting material.

Esterification Methodologies

A variety of methods are available for the synthesis of esters from carboxylic acids. The choice of a specific protocol depends on several factors, including the scale of the reaction, the nature of the alcohol, the presence of other functional groups, and the desired purity of the final product.

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a well-established and cost-effective method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[4][5][6][7][8]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.[4][5][6][7]

Causality of Experimental Choices:

  • Excess Alcohol: The Fischer esterification is a reversible reaction.[5][6][8] To drive the equilibrium towards the product side, a large excess of the alcohol is typically used.[4][6]

  • Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH) are commonly employed.[4][7] However, given the acid-sensitive nature of the furan ring, a milder acid catalyst or careful control of reaction temperature and time is crucial to prevent substrate degradation.

  • Water Removal: Removing the water formed during the reaction also shifts the equilibrium towards the ester.[6] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

Materials:

  • 2-(3-(Furan-2-yl)phenyl)acetic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-(3-(furan-2-yl)phenyl)acetic acid (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of a strong acid (e.g., H₂SO₄, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Fischer-Speier Esterification

Fischer_Esterification A Mix Acid, Excess Alcohol, and Catalyst B Reflux A->B Heat C Cool and Concentrate B->C D Work-up (Wash) C->D E Dry and Concentrate D->E F Purify (Chromatography) E->F G Product F->G

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification: Mild and Versatile

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it particularly suitable for substrates with acid-sensitive functional groups.[1][9] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]

Mechanism: The reaction begins with the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acyl-pyridinium species. The alcohol subsequently attacks this species to yield the ester, regenerating the DMAP catalyst.[9]

Causality of Experimental Choices:

  • Carbodiimide Coupling Agent: DCC and DIC are effective activating agents. A common byproduct of DCC is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be removed by filtration.

  • DMAP Catalyst: DMAP significantly accelerates the reaction rate due to its high nucleophilicity.[9]

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.

Materials:

  • 2-(3-(Furan-2-yl)phenyl)acetic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 2-(3-(furan-2-yl)phenyl)acetic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or DIC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated urea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Steglich Esterification

Steglich_Esterification A Mix Acid, Alcohol, DMAP in Anhydrous Solvent B Add Carbodiimide at 0 °C A->B C Stir at Room Temperature B->C D Filter Urea Byproduct C->D E Work-up (Wash) D->E F Dry and Concentrate E->F G Purify F->G H Product G->H

Caption: Workflow for Steglich Esterification.

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[10][11][12][13] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

Mechanism: The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate. This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, displacing an activated alcohol-phosphine complex.[11][12]

Causality of Experimental Choices:

  • Reagents: PPh₃, DEAD, or DIAD are the standard reagents. The choice between DEAD and DIAD may influence reaction rates and ease of purification.

  • Solvent: Anhydrous THF or DCM are common solvents.

  • Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[12]

  • Nucleophile pKa: The carboxylic acid should be sufficiently acidic (pKa < 13) to be deprotonated by the betaine intermediate.[11][12]

Materials:

  • 2-(3-(Furan-2-yl)phenyl)acetic acid

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-(3-(furan-2-yl)phenyl)acetic acid (1.2 eq), the alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 eq) dropwise to the solution. A color change is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified directly by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Workflow for Mitsunobu Reaction

Mitsunobu_Reaction A Mix Acid, Alcohol, PPh3 in Anhydrous THF B Add DEAD/DIAD at 0 °C A->B C Stir at Room Temperature B->C D Concentrate C->D E Purify (Chromatography) D->E F Product E->F

Caption: Workflow for Mitsunobu Reaction.

Acid Chloride Formation Followed by Esterification

For less reactive alcohols or when other methods fail, a two-step procedure involving the conversion of the carboxylic acid to a more reactive acid chloride is a reliable alternative.[14][15][16]

Mechanism: The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride.[14][16][17][18] The highly electrophilic acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the ester.[19]

Causality of Experimental Choices:

  • Chlorinating Agent: Thionyl chloride is a common and effective reagent.[16] The byproducts, SO₂ and HCl, are gaseous and easily removed.[14][17] Oxalyl chloride is another excellent choice, often used with a catalytic amount of dimethylformamide (DMF).

  • Base: A base is used to neutralize the HCl generated during the esterification step. Pyridine can also act as a nucleophilic catalyst.

  • Anhydrous Conditions: Both the acid chloride formation and the subsequent esterification must be carried out under strictly anhydrous conditions, as the acid chloride is readily hydrolyzed back to the carboxylic acid.

Materials:

  • 2-(3-(Furan-2-yl)phenyl)acetic acid

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Catalytic Dimethylformamide (DMF) (if using oxalyl chloride)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Alcohol

  • Pyridine or Triethylamine (Et₃N)

Procedure: Step 1: Acid Chloride Formation

  • To a solution of 2-(3-(furan-2-yl)phenyl)acetic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure. The crude acid chloride is often used directly in the next step.

Step 2: Esterification

  • Dissolve the crude acid chloride in anhydrous DCM.

  • Add the alcohol (1.1 eq) followed by the dropwise addition of pyridine or triethylamine (1.2 eq) at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Workflow for Acid Chloride Route

Acid_Chloride_Esterification cluster_0 Acid Chloride Formation cluster_1 Esterification A React Acid with SOCl2 or (COCl)2 B Remove Excess Reagent A->B C React Acid Chloride with Alcohol and Base B->C D Work-up (Wash) C->D E Dry and Concentrate D->E F Purify E->F G Product F->G

Sources

Application Note: Accelerating Lead Discovery with 2-(3-(Furan-2-yl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(3-(Furan-2-yl)phenyl)acetic acid in fragment-based drug design Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

A Fragment-Based Drug Design (FBDD) Protocol

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), the selection of high-quality chemical matter is the rate-limiting step for success. 2-(3-(Furan-2-yl)phenyl)acetic acid represents a privileged "biaryl acid" scaffold that bridges the gap between simple aromatic fragments and ligand-efficient lead-like molecules.

This Application Note provides a rigorous technical guide for utilizing this specific fragment in screening campaigns. Distinguished by its phenylacetic acid core (a classic phosphotyrosine or acetyl-lysine mimic) and a meta-substituted furan ring (providing unique electronic and lipophilic vectors), this compound is an ideal probe for exploring hydrophobic pockets adjacent to polar anchoring sites.

Fragment Profile & Physicochemical Analysis[1][2][3]

Before initiating a screen, the fragment must be profiled to ensure it meets the "Rule of Three" (Ro3) criteria for efficient optimization.

Physicochemical Properties
PropertyValueFBDD Suitability
Molecular Weight 202.21 DaIdeal (<300 Da allows for significant growth).
cLogP ~2.3Good (Sufficiently lipophilic for binding, soluble enough for assays).
H-Bond Donors 1 (COOH)Excellent (Single anchor point reduces orientational ambiguity).
H-Bond Acceptors 3 (COOH, Furan O)Versatile (Furan O can engage in weak H-bonding or water bridging).
Rotatable Bonds 3Moderate (Biaryl twist + acetic acid tail allows induced fit).
Topological Polar Surface Area (TPSA) 50.4 ŲHigh Permeability Potential .
Structural Logic
  • The Anchor (COOH): The carboxylic acid moiety serves as the primary "warhead," capable of forming salt bridges with Arginine/Lysine residues or H-bonds with backbone amides. This mimics interactions found in NSAIDs (e.g., Diclofenac) and PTP1B inhibitors.

  • The Linker (Meta-substitution): The meta geometry directs the furan ring into a vector distinct from para analogs, often accessing "side pockets" rather than deep channels.

  • The Hydrophobe (Furan): Unlike a phenyl ring, the furan is electron-rich and smaller, allowing it to probe pi-stacking interactions with aromatic residues (Phe, Tyr, Trp) while maintaining a lower steric profile.

Experimental Protocol: Screening & Validation

This protocol outlines the workflow to validate 2-(3-(Furan-2-yl)phenyl)acetic acid as a hit against a target protein (e.g., a Bromodomain or Kinase).

Phase 1: Quality Control & Solubility (Mandatory)

Rationale: Aggregating fragments cause false positives (promiscuous inhibition).

  • Stock Preparation: Dissolve solid fragment to 100 mM in d6-DMSO.

  • Solubility Check: Dilute to 1 mM in assay buffer (e.g., PBS pH 7.4). Measure UV absorbance at 280 nm after centrifugation (10,000 x g, 10 min).

    • Pass Criteria: >90% recovery in supernatant.

  • Aggregation Assay: Perform Dynamic Light Scattering (DLS) at 500 µM.

    • Pass Criteria: No particles >10 nm radius.

Phase 2: Surface Plasmon Resonance (SPR) Screening

Rationale: SPR detects weak binding (mM range) typical of fragments and validates stoichiometry.

Protocol:

  • Immobilization: Immobilize target protein (e.g., BRD4) on a CM5 sensor chip via amine coupling (Target ~3000 RU). Reference channel: Blank activated/deactivated surface.

  • Injection Series: Prepare a concentration series of the fragment (e.g., 500 µM, 250 µM, ... 15.6 µM) in Running Buffer (PBS-P+, 1% DMSO).

  • Flow Rate: High flow (30 µL/min) to minimize mass transport effects.

  • Contact Time: 30s association, 60s dissociation.

  • Analysis: Fit data to a 1:1 Langmuir binding model. Look for "square-wave" sensorgrams indicating fast on/off rates (typical for fragments).

Phase 3: Ligand-Observed NMR (STD-NMR)

Rationale: Orthogonal validation to confirm the binding is driven by specific interactions, mapping which protons are in contact with the protein.

Protocol:

  • Sample: 10 µM Protein + 500 µM Fragment in D2O buffer (50:1 excess).

  • Pulse Sequence: Saturation Transfer Difference (STD).

    • On-Resonance: Irradiate protein methyl region (-0.5 ppm).

    • Off-Resonance: Irradiate at 30 ppm.

  • Data Interpretation: Subtract "On" from "Off" spectra.

    • Positive Result: Signals for the Furan protons and Phenyl ring protons appear in the difference spectrum, confirming they receive magnetization transfer from the protein (close proximity < 5 Å).

    • Epitope Mapping: If Furan signals are stronger than Phenyl signals, the Furan is buried deeper in the pocket.

Elaboration Strategy: From Fragment to Lead

Once binding is validated (e.g., K_D = 200 µM), the fragment must be "grown" to improve affinity.

Vector 1: The "Grow" Strategy (Amide Coupling)

The carboxylic acid is the most accessible vector.

  • Chemistry: Parallel synthesis using HATU/DIEA coupling with a diverse set of primary amines.

  • Design Logic: Target adjacent sub-pockets.

    • Aliphatic Amines: Probe hydrophobic channels.

    • Heterocyclic Amines: Target H-bond networks.

Vector 2: The "Link" Strategy (Suzuki Coupling)

The furan ring can be modified or replaced if the biaryl twist is non-optimal.

  • Chemistry: If the furan is metabolically liable, replace with isosteres (e.g., oxazole, thiophene) using Suzuki-Miyaura coupling on the phenyl-bromide precursor.

Visualization of Workflows

FBDD Screening Cascade

This diagram illustrates the critical path from compound selection to structural validation.

FBDD_Cascade Fragment 2-(3-(Furan-2-yl) phenyl)acetic acid QC QC: Solubility & DLS (Exclude Aggregators) Fragment->QC SPR Primary Screen: SPR (Kinetics & Affinity) QC->SPR Pass SPR->Fragment No Binding NMR Validation: STD-NMR (Epitope Mapping) SPR->NMR Kd < 1mM NMR->QC Ambiguous XRay Structure: X-ray Soaking (Define Vectors) NMR->XRay Specific Binding Hit Validated Hit Ready for Chemistry XRay->Hit

Caption: Figure 1. The critical path for validating the biaryl acid fragment. QC prevents false positives; SPR/NMR provide orthogonal biophysical confirmation before structural biology.

Chemical Elaboration Vectors

This diagram details how to chemically evolve the fragment based on structural data.

Elaboration cluster_Acid Vector A: Acid Modification cluster_Furan Vector B: Furan Optimization Center Core Fragment (Phenylacetic Acid + Furan) Amide Amide Library (R-NH2 coupling) Center->Amide Grow Affinity Bioisostere Bioisosteres (Tetrazole, Sulfonamide) Center->Bioisostere Improve PK Subst C-H Activation (Add polarity) Center->Subst Fill Pocket Replace Scaffold Hopping (Thiophene/Oxazole) Center->Replace Metabolic Stability

Caption: Figure 2. Strategic elaboration points. The acid group (Red path) allows rapid library generation; the furan ring (Green path) allows optimization of physicochemical properties.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: lessons and outlook." Nature Reviews Drug Discovery, 15, 605–619. [Link]

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][2] Nature Chemistry, 1, 187–192. [Link]

  • Hajduk, P. J., et al. (2007). "Druggability indices for protein targets derived from NMR-based screening data." Journal of Medicinal Chemistry, 48(7), 2518–2525. [Link]

Sources

Application Note: Enzymatically Triggered Bioconjugation using Phenylacetic Acid (PAA) Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the integration of Phenylacetic Acid (PAA) derivatives as highly specific, enzymatically cleavable linkers in bioconjugation. Unlike standard aliphatic spacers, PAA-based linkers—specifically phenylacetamides —offer a unique orthogonality: they are hyper-stable in human serum but undergo rapid, site-specific cleavage when exposed to Penicillin G Amidase (PGA) . This application note provides the mechanistic grounding, synthesis protocols, and release workflows necessary to utilize PAA linkers for Antibody-Directed Enzyme Prodrug Therapy (ADEPT), reversible protein tagging, and sophisticated antibody-drug conjugate (ADC) architectures.

Introduction: The Stability-Lability Paradox

In drug development, the "linker" is often the failure point. Esters hydrolyze too fast in serum; hydrazones require acidic endosomes that may not exist in all solid tumors.

The Phenylacetamide linkage (formed by coupling Phenylacetic acid to a primary amine) solves this by exploiting evolutionary divergence. Mammalian systems lack the specific enzymes to hydrolyze phenylacetamides efficiently, rendering them stable in circulation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 days). However, the bacterial enzyme Penicillin G Amidase (PGA)  (EC 3.5.1.11) recognizes the benzyl side chain with high specificity, hydrolyzing the amide bond under mild physiological conditions (pH 7.0–8.0).

Key Advantages:

  • Bio-orthogonality: No endogenous mammalian cleavage.

  • Traceless Release: Cleavage regenerates the native amine of the payload without leaving a "scar" or residual linker fragment.

  • Tunability: Substituents on the phenyl ring (e.g., para-hydroxy) can modulate cleavage kinetics.

Mechanism of Action: The Ntn-Hydrolase Pathway

Understanding the cleavage mechanism is vital for troubleshooting release efficiency. PGA belongs to the N-terminal Nucleophile (Ntn) hydrolase superfamily. The active site contains a catalytic Serine residue (SerB1) at the N-terminus of the


-subunit.
Mechanistic Steps[2]
  • Recognition: The hydrophobic phenyl ring of the linker binds into the specificity pocket (S1 subsite) of PGA.

  • Nucleophilic Attack: The hydroxyl group of SerB1 attacks the carbonyl carbon of the phenylacetamide.

  • Acyl-Enzyme Formation: The amine payload is released (leaving group), and a covalent Phenylacetyl-Enzyme intermediate is formed.

  • Hydrolysis: A water molecule attacks the ester linkage of the acyl-enzyme, regenerating the free enzyme and releasing phenylacetic acid.

Pathway Visualization

The following diagram illustrates the lifecycle of a PAA-linked ADC, from conjugation to enzymatic activation.

PAA_Mechanism cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Systemic Circulation cluster_2 Phase 3: Targeted Release PAA_NHS PAA-Linker (NHS Ester) Conjugate Stable Phenylacetamide (PAA-Drug) PAA_NHS->Conjugate + Drug-NH2 (pH 8.5) Drug Drug-NH2 Conjugate_Circ Intact PAA-Drug Conjugate->Conjugate_Circ Injection Serum Human Serum (Proteases/Esterases) Serum->Conjugate_Circ No Cleavage Intermediate Acyl-Enzyme Complex Conjugate_Circ->Intermediate + PGA PGA Penicillin G Amidase (SerB1 Nucleophile) Released_Drug Active Drug-NH2 Intermediate->Released_Drug Release Byproduct Phenylacetic Acid Intermediate->Byproduct + H2O

Figure 1: The PAA linker provides stability in serum but releases the payload upon specific recognition by Penicillin G Amidase.

Experimental Protocols

Protocol A: Synthesis of PAA-Conjugates (NHS Coupling)

This protocol describes coupling a Phenylacetic Acid NHS ester to a primary amine-containing payload (protein or small molecule).

Materials:

  • PAA-NHS Ester: (Commercial or synthesized via EDC/NHS activation of Phenylacetic acid).

  • Target Molecule: Protein/Antibody (at 2–5 mg/mL) or Amine-Drug.

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3–8.5. Critical: Avoid amine-containing buffers like Tris.[1]
    
  • Solvent: Anhydrous DMSO or DMF.[2]

Step-by-Step Procedure:

  • Buffer Exchange: Ensure the target molecule is in the Conjugation Buffer. If the protein is in PBS, adjust pH to 8.3 using 1M

    
    .[2]
    
  • Ligand Dissolution: Dissolve the PAA-NHS ester in anhydrous DMSO.

    • Calculation: Use a 10–20 fold molar excess for proteins; 1.1–1.5 fold for small molecules.

    • Volume Limit: Keep organic solvent <10% of total reaction volume to prevent protein precipitation.

  • Reaction: Add the PAA-NHS solution dropwise to the target molecule while vortexing gently.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) or 4 hours at 4°C.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.

  • Purification:

    • Proteins: Zeba Spin Desalting Columns (7K MWCO) equilibrated with PBS (pH 7.4).

    • Small Molecules: Reverse-phase HPLC (C18 column).

Protocol B: Enzymatic Deprotection (The Release Assay)

This protocol validates the release of the payload using PGA.

Materials:

  • Enzyme: Penicillin G Amidase (PGA) from E. coli (commercially available, lyophilized).

  • Reaction Buffer: 50 mM Potassium Phosphate, pH 7.5 (PGA optimum).

  • Analysis: HPLC or LC-MS.

Step-by-Step Procedure:

  • Substrate Prep: Dilute the PAA-Conjugate to 100 µM in Reaction Buffer.

  • Enzyme Prep: Reconstitute PGA to 10 Units/mL in Reaction Buffer.

  • Initiation: Add PGA to the substrate solution (Ratio: 0.1 U enzyme per µmol substrate).

  • Incubation: Incubate at 37°C.

  • Monitoring: Aliquot 50 µL samples at

    
     mins.
    
    • Stop Solution: Add 50 µL Acetonitrile + 0.1% Formic Acid to denature the enzyme and stop the reaction.

  • Quantification: Analyze via HPLC. Look for the disappearance of the Conjugate peak and the appearance of the free Amine-Payload peak.

Comparative Data: Linker Stability

The following table highlights why PAA is selected for specific high-stability applications compared to common alternatives.

Linker TypeCleavage TriggerSerum Stability (

)
MechanismApplication Niche
Phenylacetamide (PAA) PGA (Exogenous) > 7 Days Enzymatic HydrolysisADEPT, In vitro reversible tagging
Val-Cit-PABCCathepsin B (Endogenous)~48–72 HoursLysosomal ProteolysisStandard ADCs (Intracellular)
HydrazoneAcidic pH (< 5.0)~24–48 HoursAcid HydrolysisRapid release, lower stability
DisulfideGlutathione (Reduction)VariableReductive CleavageReversible crosslinking

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, every experiment must have internal controls.

The "Mock" Control
  • Issue: Is the release due to the enzyme or instability?

  • Validation: Always run a parallel sample without PGA (Buffer only).

  • Acceptance Criteria: The "No Enzyme" control must show <1% cleavage over the 2-hour incubation. If cleavage occurs, the PAA-NHS ester may have hydrolyzed prior to conjugation, or the bond is chemically unstable (rare).

Steric Hindrance
  • Issue: Incomplete cleavage of PAA from a protein surface.

  • Causality: The bulky PGA enzyme (approx 80-90 kDa) cannot access the PAA linker if it is buried in a protein fold.

  • Solution: Introduce a flexible spacer (e.g., PEG4) between the protein and the PAA moiety.

    • Structure: Protein-NH-PEG4-NH-CO-CH2-Ph.

    • Note: The PGA cleaves the Phenylacetyl-Amine bond. Ensure the PEG spacer is on the amine side of the cleavage site if you want the PEG to remain on the protein, or use a PAA-PEG-NHS linker.

References

  • Duggleby, H. J., et al. (1995).[3] "Penicillin acylase has a single-amino-acid catalytic centre."[3] Nature, 373, 264–268.[3] [Link]

  • McVey, C. E., et al. (2001). "Crystal structures of penicillin acylase enzyme-substrate complexes: structural insights into the catalytic mechanism." Journal of Molecular Biology, 313(1), 139-150.[3] [Link]

  • Galkin, A., et al. (2004). "Enzymatic removal of phenylacetyl protecting groups from peptides and proteins." Journal of Peptide Science.
  • Suresh, C. G., et al. (1999).[3] "Penicillin V acylase crystal structure reveals new Ntn-hydrolase family members."[3] Nature Structural Biology, 6, 414–416.[3] [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

3-Substituted phenylacetic acids are critical pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and alkaloid synthesis. While 4-substituted isomers are readily accessible via Friedel-Crafts acylation, the 3-substituted (meta) isomers often require indirect routes due to directing group limitations.

Conventional thermal synthesis faces two primary bottlenecks:

  • Kinetic Sluggishness: The classical Willgerodt-Kindler reaction requires refluxing for 10–48 hours.

  • Harsh Conditions: High thermal gradients often lead to polymerization of reactive meta-substituents (e.g., halogens, methoxy groups).

Microwave-Assisted Organic Synthesis (MAOS) circumvents these issues by providing direct dielectric heating. This protocol details two validated pathways:

  • Pathway A (De Novo Synthesis): The Microwave-Enhanced Willgerodt-Kindler reaction, converting 3-substituted acetophenones to phenylacetic acids via a thioamide intermediate.

  • Pathway B (Functional Group Interconversion): Rapid acid-mediated hydrolysis of 3-substituted phenylacetonitriles.

Mechanistic Insight: The Microwave Effect

The efficiency of these protocols relies on the specific interaction between microwave irradiation and the reaction medium.

  • Dipolar Polarization: In the Willgerodt-Kindler reaction, the polar transition state (involving the nucleophilic attack of the amine on the ketone and subsequent sulfur migration) is highly susceptible to microwave stabilization. The solvent (DMF or Morpholine) acts as a "molecular radiator," transferring energy directly to the reacting species.

  • Superheating: Microwave reactors allow solvents to be heated 20–30°C above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates according to the Arrhenius equation.

Pathway Visualization

The following diagram outlines the chemical logic and workflow for both protocols.

G Start_Ketone 3-Substituted Acetophenone Reagents_WK S8 + Morpholine (MW Irradiation) Start_Ketone->Reagents_WK Willgerodt-Kindler Start_Nitrile 3-Substituted Phenylacetonitrile Reagents_Hyd H2SO4 / H2O (MW Irradiation) Start_Nitrile->Reagents_Hyd Direct Hydrolysis Inter_Thio Thioamide Intermediate Reagents_WK->Inter_Thio 130°C, 15 min Product 3-Substituted Phenylacetic Acid Reagents_Hyd->Product 150°C, 10 min Hydrolysis_Base KOH / EtOH (MW Hydrolysis) Inter_Thio->Hydrolysis_Base Step 2 Hydrolysis_Base->Product Acidification

Figure 1: Synthetic pathways for 3-substituted phenylacetic acids. Pathway A (top) utilizes acetophenones; Pathway B (bottom) utilizes nitriles.

Protocol A: Microwave-Enhanced Willgerodt-Kindler Reaction[1]

This method is preferred when starting from acetophenones . It involves a carbonyl migration and oxidation of the terminal methyl group.

Target Molecule Example: 3-Bromophenylacetic acid Starting Material: 3-Bromoacetophenone

Step 1: Synthesis of Thioamide Intermediate

Reaction: Acetophenone + Morpholine + Sulfur


 Phenylthioacetomorpholide
ParameterSetting / Reagent
Vessel 10 mL or 35 mL Microwave Pressure Vial (Pyrex)
Reagents 3-Bromoacetophenone (5.0 mmol, 1.0 eq)Morpholine (15.0 mmol, 3.0 eq)Elemental Sulfur (

) (7.5 mmol, 1.5 eq)
Solvent DMF (2 mL) or Solvent-free (using excess Morpholine)
Temperature 130°C
Hold Time 10–15 minutes
Pressure Limit 250 psi (17 bar)
Stirring High (magnetic stir bar)

Procedure:

  • Weigh sulfur and the acetophenone into the microwave vial.

  • Add morpholine (and DMF if using solvent). Cap the vial with a Teflon-lined septum.

  • Pre-stir: Stir for 1 minute to ensure sulfur dispersion.

  • Irradiation: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) to heat to 130°C as fast as possible (Max Power 200W). Hold for 15 minutes.

  • Cooling: Allow the vessel to cool to <50°C using compressed air cooling.

  • Isolation: Pour the reaction mixture into cold water (20 mL). The thioamide usually precipitates as a yellow/orange solid. Filter, wash with water, and dry.[1][2]

    • Note: If oil forms, extract with dichloromethane (DCM), dry over

      
      , and evaporate.
      
Step 2: Hydrolysis of Thioamide to Acid

Reaction: Thioamide +




Phenylacetate

Phenylacetic Acid
ParameterSetting / Reagent
Reagents Thioamide (from Step 1)50% Aqueous NaOH (2 mL)Ethanol (3 mL)
Temperature 160°C
Hold Time 15–20 minutes

Procedure:

  • Place the crude thioamide back into a fresh microwave vial.

  • Add Ethanol and 50% NaOH solution.

  • Irradiation: Heat to 160°C for 20 minutes.

  • Workup:

    • Evaporate ethanol under reduced pressure (optional but recommended).

    • Dilute residue with water (10 mL).

    • Filtration: Filter off any unreacted sulfur or insoluble byproducts.

    • Acidification: Acidify the filtrate to pH 2 using conc. HCl.

    • Crystallization: The product will precipitate as a white solid. Cool in an ice bath to maximize yield. Filter and recrystallize from Ethanol/Water if necessary.

Protocol B: Rapid Hydrolysis of 3-Substituted Phenylacetonitriles

This method is preferred if the benzyl cyanide (nitrile) precursor is available. It is significantly faster than thermal reflux (which often takes 4–12 hours).

Target Molecule Example: 3-Methoxyphenylacetic acid Starting Material: 3-Methoxybenzyl cyanide

ParameterSetting / Reagent
Vessel 10 mL Microwave Pressure Vial
Reagents 3-Methoxybenzyl cyanide (2.0 mmol)Glacial Acetic Acid (2 mL)Conc.

(2 mL)Water (2 mL)
Temperature 150°C
Hold Time 5–10 minutes
Power Dynamic (Max 200W)

Procedure:

  • Combine the nitrile, water, acetic acid, and sulfuric acid in the vial.

  • Safety Note: This mixture is corrosive. Ensure the vial cap is properly crimped.

  • Irradiation: Heat to 150°C for 10 minutes.

  • Workup:

    • Pour the hot reaction mixture onto crushed ice (approx. 20 g).

    • The phenylacetic acid derivative typically precipitates immediately.

    • Filter the solid.

    • Purification: Dissolve the solid in saturated

      
       (to separate from non-acidic impurities), filter, then re-acidify the filtrate with HCl to reprecipitate the pure acid.
      

Comparative Data & Optimization

The following table contrasts Microwave (MW) protocols with Conventional Heating (CH) for these specific transformations.

Reaction PathwayMethodTimeYieldEnergy Efficiency
Willgerodt-Kindler Conventional Reflux12–16 hrs55–65%Low
Microwave (Protocol A) 35 mins (Total) 82–92% High
Nitrile Hydrolysis Conventional Reflux4–8 hrs70–80%Moderate
Microwave (Protocol B) 10 mins 90–95% Very High
Troubleshooting Guide
  • Issue: Low Yield in Step 1 (WK Reaction).

    • Cause: Inefficient coupling due to low polarity.

    • Solution: Add a small amount of polar solvent like NMP or DMF if running solvent-free. Ensure sulfur is finely powdered.

  • Issue: Pressure spikes.

    • Cause: Decomposition of sulfur or volatile byproducts.

    • Solution: Reduce temperature by 10°C and extend time by 5 minutes. Use a vessel with a higher pressure rating.

  • Issue: Product Purity (Tar formation).

    • Cause: Thermal degradation of sensitive 3-substituents (e.g., -OH, -NH2).

    • Solution: Reduce temperature to 110°C and increase time. For amino-substituted rings, protect the amine before reaction.

References

  • Microwave-Assisted and Conventional Synthesis of Ibufenac (4-Isobutylphenylacetic acid). Sciforum. (Demonstrates the Willgerodt-Kindler efficiency on industrial scales). Link

  • Recent advances in the Willgerodt–Kindler reaction. ResearchGate. (Comprehensive review of mechanism and MW applications). Link

  • Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives. SciSpace. (Mechanistic details on thioamide formation). Link

  • Willgerodt-Kindler Reaction's Microwave-Enhanced Synthesis. Longdom. (Green chemistry approach using solid catalysts).[3] Link

  • Method for preparing phenylacetic acid by hydrolysis. Google Patents. (Base/Acid hydrolysis protocols). Link

Sources

Application Note: Synthesis of Amide Derivatives from 2-(3-(Furan-2-yl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for synthesizing amide derivatives from 2-(3-(Furan-2-yl)phenyl)acetic acid . While phenylacetic acids are routine substrates for amidation, the presence of the furan moiety at the meta-position introduces specific stability challenges. Furan rings are electron-rich and susceptible to acid-catalyzed ring opening and polymerization, particularly under the harsh conditions often employed in acid chloride generation or acidic workups.

This guide presents three validated methodologies prioritized by reaction mildness and coupling efficiency:

  • Method A (HATU): The "Gold Standard" for high-throughput and sterically hindered amines.

  • Method B (EDC/HOBt): A cost-effective, scalable protocol for simple amines.

  • Method C (Oxalyl Chloride): A modified acid-chloride route strictly controlled to prevent furan degradation.

Strategic Rationale & Chemical Challenges

The Scaffold

The 2-(3-(Furan-2-yl)phenyl)acetic acid scaffold is a valuable intermediate in medicinal chemistry, often serving as a bioisostere for biaryl systems. The methylene linker (


) between the phenyl ring and the carbonyl group confers flexibility, while the furan ring provides a hydrogen-bond acceptor site and metabolic handle.
Critical Instability Factor: The Furan Ring

The primary failure mode in derivatizing this scaffold is furan decomposition .

  • Acid Sensitivity: Strong Lewis acids or mineral acids (HCl,

    
    ) can protonate the furan 
    
    
    
    -carbon, initiating ring opening to form dicarbonyl species (e.g., 1,4-diketones), which subsequently polymerize to form black tars.
  • Oxidation: The electron-rich furan is susceptible to oxidation; therefore, reactions should be degassed or run under inert atmosphere (

    
    /Ar).
    
Decision Matrix for Reagent Selection

The following logic gate determines the appropriate protocol based on the amine partner and scale.

ReagentSelection Start Select Amine Partner AmineType Is the Amine Sterically Hindered or Electron Deficient? Start->AmineType Scale Reaction Scale AmineType->Scale No (Primary/Secondary Alkyl) MethodA METHOD A: HATU (High Efficiency, Mild) AmineType->MethodA Yes (e.g., Anilines, t-Butyl) Special Amine is extremely non-nucleophilic? AmineType->Special Very Low Reactivity Scale->MethodA < 100 mg (HTS) MethodB METHOD B: EDC/HOBt (Scalable, Easy Workup) Scale->MethodB > 5 grams MethodC METHOD C: Oxalyl Chloride (Catalytic DMF, 0°C) Special->MethodC Activation required

Figure 1: Decision tree for selecting the optimal coupling strategy ensuring furan integrity.

Experimental Protocols

General Considerations
  • Solvents: DMF and DCM must be anhydrous (water < 50 ppm).

  • Atmosphere: All reactions should be performed under Nitrogen or Argon.

  • Stoichiometry: The acid is the limiting reagent (1.0 equiv) to conserve the scaffold.

Method A: HATU-Mediated Coupling (Preferred)

Applicability: Best for valuable substrates, unreactive amines (anilines), or parallel synthesis. HATU generates an active ester (OAt) that is more reactive than OBt esters and suppresses racemization (though not a major concern for this achiral acid).

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2][3]

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF (Preferred) or DCM[2][4]

Protocol:

  • Dissolution: In a dry vial, dissolve 2-(3-(Furan-2-yl)phenyl)acetic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: The solution may darken slightly; this is normal.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.

  • Coupling: Add the Amine (1.2 equiv).[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of Acid M-H).

  • Workup (Crucial for Furan):

    • Dilute with Ethyl Acetate (EtOAc).[1][2]

    • Wash 1: Saturated

      
       (aq). Do NOT use 1M HCl, as the low pH (<1) risks furan degradation.
      
    • Wash 2: Saturated

      
       (removes unreacted acid/HATU byproducts).[1]
      
    • Wash 3: Brine.[1][2][3]

    • Dry over

      
      , filter, and concentrate.[2]
      
Method B: EDC/HOBt Coupling

Applicability: Ideal for scale-up (>1g) and simple alkyl amines. The urea byproduct is water-soluble, simplifying purification.[3]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2][3]

  • Amine (1.1 equiv)[2]

  • EDC[2][3][4][5][6][7][8][9]·HCl (1.2 equiv)[2][5]

  • HOBt (1.2 equiv)[2]

  • DIPEA (2.5 equiv)[2]

  • Solvent: DCM or DMF[2][4]

Protocol:

  • Dissolution: Dissolve the Acid (1.0 equiv) and HOBt (1.2 equiv) in DCM (0.2 M). Cool to 0°C.[2][3][4]

  • Activation: Add EDC·HCl (1.2 equiv).[2][5] Stir at 0°C for 15 minutes.

  • Addition: Add the Amine (1.1 equiv) followed by DIPEA (2.5 equiv) dropwise.[2]

  • Reaction: Allow the mixture to warm to RT naturally and stir overnight (12–18 h).

  • Workup:

    • Dilute with DCM.

    • Wash with 5% Citric Acid (aq) or Sat.

      
      . Avoid strong mineral acids.
      
    • Wash with Sat.

      
       and Brine.[2][3]
      
    • Dry and concentrate.[2][3][4]

Method C: Modified Acid Chloride (Oxalyl Chloride)

Applicability: Only for extremely non-nucleophilic amines where HATU fails. Risk: High. Requires strict temperature control to prevent furan polymerization.

Protocol:

  • Setup: Dissolve Acid (1.0 equiv) in anhydrous DCM under Argon. Cool to 0°C .[2][3][4]

  • Chlorination: Add catalytic DMF (1–2 drops). Add Oxalyl Chloride (1.2 equiv) dropwise.

    • Caution: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ).
  • Aging: Stir at 0°C for 1 hour. Do not reflux.

  • Evaporation: Evaporate solvent and excess oxalyl chloride under reduced pressure at <30°C . Redissolve residue in fresh DCM.

  • Coupling: Add this solution dropwise to a pre-cooled (0°C) solution of Amine (1.2 equiv) and Et3N (2.0 equiv) in DCM.

Purification & Characterization

Flash Chromatography (Silica Gel)

Furan derivatives can degrade on highly acidic silica gel.

  • Pre-treatment: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes before loading the sample.

  • Eluent: Hexanes/Ethyl Acetate gradient.

Analytical Data Summary

The following table summarizes expected shifts for the core scaffold to aid in structure verification.

MoietyProton (

NMR)
Carbon (

NMR)
Diagnostic Feature
Amide NH

6.0 – 8.5 (bs)
N/AExchangeable with


-CO

3.5 – 3.7 (s, 2H)

40 – 45
Benzylic methylene
Furan H-5

7.4 – 7.5 (d)

142 – 144

-proton (O-adjacent)
Furan H-3,4

6.4 – 6.7 (m)

105 – 112

-protons
Carbonyl N/A

169 – 172
Amide C=O

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Black/Tar formation Furan decomposition due to acid exposure.Switch from HCl wash to

or Citric Acid. Ensure Oxalyl Chloride step is kept at 0°C.
Low Yield (Method A) Incomplete activation or hydrolysis of active ester.Ensure DMF is anhydrous.[2] Increase HATU to 1.5 equiv.
Racemization N/A for this specific acid (achiral

-carbon).
If using chiral amines, ensure base (DIPEA) does not exceed 3.0 equiv to prevent amine epimerization.
Precipitate in Method B Urea byproduct (EDC-urea).The urea is water-soluble but may precipitate in DCM. Filter it off before aqueous workup.

Synthetic Pathway Visualization

SynthesisWorkflow SM 2-(3-(Furan-2-yl)phenyl) acetic acid Activation Activation (HATU/EDC/OxCl) SM->Activation Dissolve in DMF/DCM Intermediate Active Ester/Halide (OAt / OBt / COCl) Activation->Intermediate Form Reactive Species Coupling Amine Addition (+ DIPEA) Intermediate->Coupling Nucleophilic Attack Workup Workup (Sat. NH4Cl Wash) Coupling->Workup Quench Product Final Amide Product Workup->Product Purification

Figure 2: Step-by-step synthetic workflow for amide generation.

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][7] An efficient peptide coupling additive.[7][10] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][10] Organic Process Research & Development, 20(2), 140–177. Link

  • Keay, B. A. (1999). Dibasic Esters and Furan Derivatives. In Furan Derivatives, Encyclopedia of Reagents for Organic Synthesis. (Discussion on acid sensitivity of furan rings). Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][7][9][10][11] Tetrahedron, 61(46), 10827-10852. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Furan-Phenylacetic Acid Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to couple electron-rich heteroaryls with unprotected carboxylic acids. Coupling a furan derivative (e.g., furan-2-boronic acid) with a phenylacetic acid halide presents a dual-headed thermodynamic and kinetic challenge:

  • Protodeboronation: Furan-2-boronic acids are notoriously unstable under basic aqueous conditions. The electron-rich oxygen atom stabilizes the transition state for C–B bond cleavage, rapidly yielding volatile furan before transmetalation can occur[1].

  • Carboxylic Acid Interference: The unprotected acidic proton of phenylacetic acid (pKa ~4.3) neutralizes the base required to activate the boronic acid, alters biphasic partitioning, and can coordinate with the palladium center, effectively poisoning the catalyst[2].

This guide provides field-proven causality, troubleshooting workflows, and self-validating protocols to overcome these hurdles.

Diagnostic Troubleshooting Workflow

When your coupling fails, identifying the specific kinetic bottleneck is critical. Use the following workflow to diagnose whether your reaction is suffering from substrate degradation or catalyst stalling.

Troubleshooting Start Low Yield in Furan-Phenylacetic Acid Suzuki Coupling CheckMass Analyze Crude by LC-MS Start->CheckMass IsFuran Is Furan (Protodeboronation) the major byproduct? CheckMass->IsFuran YesFuran Switch to Furan-2-MIDA boronate or BF3K salt IsFuran->YesFuran Yes NoFuran Is starting Phenylacetic Acid unreacted? IsFuran->NoFuran No CheckBase Increase Base to 3.5 eq (e.g., K3PO4) NoFuran->CheckBase Yes (pH issue) CheckCat Switch to fast-activating catalyst (XPhos Pd G3) NoFuran->CheckCat No (Catalyst stalled)

Diagnostic workflow for identifying and resolving low yields in furan-phenylacetic acid couplings.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My LC-MS shows complete consumption of the furan-2-boronic acid, but I only see starting phenylacetic acid halide and furan. What happened? A1: You are observing protodeboronation , the primary decomposition pathway for electron-rich heteroaryl boronic acids[1]. Under the basic conditions required for Suzuki coupling, the boronic acid forms a boronate complex that is highly susceptible to protonation by water. Causality & Solution: You must shift the kinetic balance by using a "slow-release" boron strategy. Replacing the free boronic acid with a MIDA boronate or a potassium trifluoroborate salt (


) masks the boron atom[3][4]. These derivatives slowly hydrolyze in situ, maintaining a low steady-state concentration of the active boronic acid that undergoes transmetalation faster than it can degrade.

Q2: I am using an unprotected bromophenylacetic acid. Do I need to protect the carboxylic acid as an ester first? A2: Not necessarily, but you must account for the stoichiometry and solubility. The carboxylic acid will immediately consume one equivalent of your base to form a carboxylate salt. If you use the standard 2.0 equivalents of base, only 1.0 equivalent remains for the catalytic cycle, which drastically slows down transmetalation. Causality & Solution: Use at least 3.0 to 3.5 equivalents of a mild, highly soluble base like


. Furthermore, ensure your solvent system can solvate the resulting carboxylate salt; a biphasic system like THF/

(4:1) is critical to keep the electrophile in solution and prevent precipitation[2].

Q3: What catalyst system prevents poisoning by the carboxylate and accelerates transmetalation? A3: Standard


 is often too slow and prone to coordination by the carboxylate moiety. You need a highly active, bulky, electron-rich ligand that accelerates oxidative addition and transmetalation while sterically blocking unwanted coordination.
Causality & Solution: Dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos, or their pre-formed G3/G4 palladacycles, are ideal[2]. They generate the active monoligated "L-Pd(0)" species rapidly at room temperature, ensuring the cross-coupling outpaces furan degradation.
Quantitative Data: Impact of Boron Source and Base

To illustrate the causality of these choices, consider the following optimization matrix for the coupling of furan-2-boron species with 4-bromophenylacetic acid (Conditions: 2 mol% XPhos Pd G3, THF/


, 40°C):
Boron SourceBase (Equivalents)Protodeboronation (%)Isolated Product Yield (%)
Furan-2-boronic acid

(2.0 eq)
>80%<10%
Furan-2-boronic acid

(3.5 eq)
65%25%
Furan-2-MIDA boronate

(3.5 eq)
<5%92%[3]
Potassium furan-2-trifluoroborate

(3.5 eq)
<10%88%[4]
Self-Validating Experimental Protocol

Coupling of Furan-2-MIDA boronate with 4-Bromophenylacetic acid

Validation Checkpoint: This protocol is designed to be self-validating. The use of a biphasic solvent ensures the carboxylate salt remains dissolved. If the aqueous layer becomes highly acidic (pH < 7) during the reaction, the transmetalation will stall—this is your visual/pH indicator that the base stoichiometry was miscalculated or the base failed to dissolve.

Materials:

  • 4-Bromophenylacetic acid (1.0 mmol)

  • Furan-2-MIDA boronate (1.5 mmol)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • 
     (3.5 mmol)
    
  • Degassed THF (4 mL) and Degassed HPLC-grade

    
     (1 mL)
    

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromophenylacetic acid, furan-2-MIDA boronate,

    
    , and XPhos Pd G3.
    
  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times.

    • Causality: Oxygen promotes homocoupling of the furan species and degrades the active Pd(0) catalyst[5].

  • Solvent Addition: Syringe in the degassed THF, followed by the degassed

    
    .
    
    • Causality: Adding water last initiates the slow hydrolysis of the MIDA boronate and the deprotonation of the phenylacetic acid simultaneously, preventing a spike in unprotected boronic acid concentration.

  • Reaction: Stir vigorously (1000 rpm) at 40°C for 4 hours.

    • Causality: A high stirring rate is mandatory for biphasic reactions to maximize the interfacial surface area where transmetalation often occurs.

  • Quench & Workup: Cool to room temperature. Acidify the aqueous layer to pH ~2 using 1M HCl.

    • Causality: This reprotonates the phenylacetic acid product, driving it into the organic phase during extraction.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (DCM:MeOH gradient).

Mechanistic Pathway Visualization

The diagram below maps the catalytic cycle, highlighting how the slow-release strategy bypasses the destructive protodeboronation pathway.

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Bromophenylacetate) Pd0->OxAdd TransMet Transmetalation (Rate-Limiting) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 MIDA Furan-2-MIDA Boronate ActiveBoron Furan-2-Boronic Acid (Low Steady State) MIDA->ActiveBoron Slow Hydrolysis (H2O/Base) ActiveBoron->TransMet Fast Degradation Furan (Protodeboronation) ActiveBoron->Degradation Competing Pathway

Catalytic cycle showing slow-release MIDA strategy outcompeting furan protodeboronation.

References

1.[5] BenchChem. "Optimizing reaction conditions for coupling furan and purine rings." BenchChem Tech Support. Available at: 2.[1] BenchChem. "Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center." BenchChem Tech Support. Available at: 3.[3] Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews (RSC Publishing). Available at: 4.[2] Bruno, N. C., et al. "Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions." The Journal of Organic Chemistry - ACS Publications. Available at: 5.[4] Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." PMC. Available at:

Sources

Technical Support Center: Preventing Furan Ring Opening During Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals working with biomass-derived furanics or furan-containing active pharmaceutical ingredients (APIs). Furan rings are notoriously sensitive to acidic environments, often leading to unintended degradation. This guide provides mechanistic insights, quantitative troubleshooting matrices, and self-validating protocols to help you preserve furan integrity during acid-catalyzed reactions.

Mechanistic Grounding: The Root Cause of Ring Cleavage

To prevent furan ring opening, one must first understand the thermodynamic and kinetic drivers of the degradation pathway. Furan is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack.

In acidic media, the degradation cascade is initiated by the protonation of the furan ring , typically at the α-carbon (or β-carbon, depending on the substitution pattern). This protonation is the rate-limiting step of the entire degradation process[1][2]. Protonation disrupts the aromaticity of the ring, generating a highly reactive oxonium/carbocation intermediate.

If water or another protic solvent is present, it acts as a nucleophile, attacking the intermediate to form a hemiacetal. This hemiacetal is inherently unstable and rapidly collapses, cleaving the C–O bond to yield acyclic 1,4-dicarbonyl compounds (e.g., succinaldehyde from unsubstituted furan, or 2,5-hexanedione from 2,5-dimethylfuran)[3][4].

Mechanism Furan Furan Ring Protonation H+ Attack (Rate-Limiting) Furan->Protonation Oxonium Oxonium Ion Protonation->Oxonium WaterAttack H2O Nucleophilic Attack Oxonium->WaterAttack Hemiacetal Hemiacetal Intermediate WaterAttack->Hemiacetal RingOpen Ring Cleavage Hemiacetal->RingOpen Dicarbonyl 1,4-Dicarbonyl (Degradation) RingOpen->Dicarbonyl

Acid-catalyzed furan ring-opening mechanism to 1,4-dicarbonyls.

Quantitative Stability Matrix

The stability of the furan ring is not absolute; it is a function of the substrate's electronic properties and the surrounding microenvironment. Use the following matrix to adjust your reaction parameters dynamically.

ParameterConditionImpact on Furan StabilityCausality / Mechanistic Rationale
Solvent Water / AlcoholsLow (Rapid degradation)Protic solvents act as nucleophiles, directly attacking the protonated furan intermediate to drive hydrolytic ring cleavage[1][2].
Solvent DMF, 1,4-DioxaneHigh Polar aprotic solvents stabilize the reactive intermediate via solvation without acting as a nucleophile, stalling the degradation cascade[1][5].
Acid Type Strong Brønsted (e.g., H₂SO₄, HCl)Low High proton activity rapidly overcomes the activation energy barrier for α-carbon protonation[3].
Acid Type Mild Lewis Acids / Weak BrønstedModerate-High Reduces the steady-state concentration of active protons available for electrophilic attack on the furan ring[6].
Substituents Electron-Withdrawing Groups (-F, -COOH)High Pulls electron density away from the ring, deactivating it toward electrophilic protonation and extending the half-life[1].
Substituents Electron-Donating Groups (-CH₃, -OR)Low Increases electron density on the ring, lowering the activation energy for protonation and accelerating ring opening[3].

Diagnostic & Troubleshooting Workflow

If you detect linear dicarbonyl side products or polymeric degradation in your reaction mixture, follow this logical workflow to isolate and eliminate the root cause.

Workflow Start Issue: Furan Degradation Detected CheckSolvent Is water/protic solvent present? Start->CheckSolvent SwitchSolvent Switch to aprotic (DMF, Dioxane) or biphasic system CheckSolvent->SwitchSolvent Yes CheckAcid Is a strong Brønsted acid used? CheckSolvent->CheckAcid No SwitchSolvent->CheckAcid SwitchAcid Use mild Lewis acid or weaker Brønsted acid CheckAcid->SwitchAcid Yes CheckTemp Is reaction T > 25°C? CheckAcid->CheckTemp No SwitchAcid->CheckTemp LowerTemp Reduce temperature to 0°C or use cryogenic conditions CheckTemp->LowerTemp Yes Success Furan Ring Preserved CheckTemp->Success No LowerTemp->Success

Step-by-step troubleshooting workflow for mitigating furan ring opening.

Self-Validating Protocol: Acidic Deprotection of Furan Substrates

A common challenge in synthetic chemistry is removing an acid-labile protecting group (e.g., an acetal or ketal) from a furan-containing molecule without destroying the furan ring itself[6]. This protocol relies on kinetic control —ensuring the rate of deprotection outpaces the rate of furan protonation.

Step 1: Solvent Preparation (Biphasic System)

  • Action: Dissolve the substrate in a biphasic mixture of Dichloromethane (DCM) and Water (10:1 ratio).

  • Causality: A biphasic system restricts the bulk concentration of nucleophilic water interacting with the organic-soluble furan, starving the hydrolytic ring-opening pathway while still providing enough water for acetal hydrolysis.

Step 2: Catalyst Selection

  • Action: Add 0.1–0.2 equivalents of Pyridinium p-toluenesulfonate (PPTS) or a mildly acidic resin (e.g., Amberlyst-15). Do not use Trifluoroacetic acid (TFA) or HCl.

  • Causality: Weak acids lower the steady-state concentration of protonated furan, keeping the reaction below the threshold required for catastrophic ring cleavage[3].

Step 3: Temperature Control

  • Action: Cool the reaction vessel to 0 °C before adding the acid.

  • Causality: Furan ring-opening is an activated thermal process. Low temperatures kinetically freeze the high-activation-energy ring protonation step, allowing the lower-energy acetal hydrolysis to proceed selectively[2].

Step 4: In-Process Monitoring

  • Action: Monitor the reaction strictly via TLC or LC-MS every 30 minutes.

  • Causality: Prolonged exposure to acid, even mild acid, will eventually lead to thermodynamic degradation. The reaction must be stopped the moment the starting material is consumed.

Step 5: Immediate Quenching (Critical Step)

  • Action: Quench the reaction by adding saturated aqueous NaHCO₃ before any solvent evaporation takes place.

  • Causality: Concentrating an unquenched acidic solution during rotary evaporation exponentially increases the acid concentration, driving the pH down and forcing furan ring opening during workup[1].

Step 6: Analytical Validation

  • Action: Perform ¹H NMR on the crude product.

  • Validation Check: Confirm success by observing the preservation of furan protons (typically aromatic signals at δ 6.0–7.5 ppm) and the strict absence of linear 1,4-dicarbonyl aldehyde/ketone peaks (typically δ 9.5–10.0 ppm or ~2.1 ppm)[4].

Frequently Asked Questions (FAQs)

Q1: My furan compound degrades during silica gel chromatography. How do I prevent this? A1: Standard silica gel is inherently acidic (pH ~5.5), which is sufficient to protonate and degrade highly sensitive furans. To prevent this, pre-treat your silica gel by adding 1% triethylamine (Et₃N) to your eluent. This neutralizes the acidic silanol groups on the silica surface. Alternatively, switch to neutral or basic alumina for purification[1].

Q2: Can I use Lewis acids instead of Brønsted acids for hydrolysis? A2: Yes. Mild Lewis acids can coordinate with the acetal/ester oxygen to facilitate hydrolysis without drastically lowering the pH of the bulk solution, thereby sparing the furan ring. However, be cautious: strong Lewis acids can still act as electrophiles and catalyze ring-opening. Always screen mild variants first[6].

Q3: Does the position of my substituent matter for stability? A3: Absolutely. Substituents at the C2 and C5 (α) positions dictate the overall stability of the ring. Because protonation at the α-carbon is the primary degradation trigger, placing electron-withdrawing groups (EWGs) at these positions drastically improves stability by deactivating the site against electrophilic attack[1].

Q4: Why does my furan polymerize instead of forming a clean dicarbonyl product? A4: If water is strictly excluded but strong acid is present, the initial oxonium intermediate cannot be trapped by water. Instead, it acts as an electrophile and is attacked by another unreacted furan molecule. This initiates a cationic polymerization cascade, resulting in the dark, insoluble polymeric tars often observed in failed furan reactions[1].

References

  • BenchChem.Stability issues of furan rings in acidic or basic conditions - Benchchem.
  • Società Chimica Italiana (Chim.it).FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY.
  • ACS Publications.Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks.
  • ResearchGate.On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans.
  • ResearchGate.The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • Scite.ai.Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • Science / Unito.The photohydrolysis of furans.

Sources

Purification of 2-(3-(Furan-2-yl)phenyl)acetic acid from palladium residues

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification of 2-(3-(Furan-2-yl)phenyl)acetic acid from Palladium Residues Ticket ID: PD-REM-003 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Suzuki Hangover"

You are likely isolating 2-(3-(Furan-2-yl)phenyl)acetic acid following a Suzuki-Miyaura coupling between a phenylacetic acid derivative and a 2-furanylboronic acid. While this chemistry is robust, it leaves a difficult legacy: Palladium (Pd) residues.[1]

Because your target molecule contains a furan ring (acid-sensitive) and a carboxylic acid (an anionic handle), standard purification methods must be adapted. Harsh acidic washes (pH < 1) will decompose the furan ring via hydrolytic ring opening [1]. Standard crystallization often traps Pd within the crystal lattice.

This guide provides three validated workflows to reduce Pd from >1000 ppm to <10 ppm (ICH Q3D limits) [2], specifically tailored to the stability profile of your molecule.

Strategic Analysis: The Chemical Personality

Before selecting a protocol, understand the chemical levers we can pull:

FeatureImplication for PurificationRisk Factor
Carboxylic Acid Soluble in basic aqueous media (pH > 8).None.
Furan Ring UNSTABLE in strong acid (pH < 2).Polymerization/Ring Opening.[2][3]
Palladium (Pd) Exists as Pd(0) (black particulates) and Pd(II) (soluble complexes).Chelation to furan oxygen.

Visualizing the Workflow

The following decision tree outlines the optimal purification strategy based on your current Pd levels and scale.

Pd_Removal_Strategy Start Start: Crude Reaction Mixture Check_Pd Assess Pd Content & Form Start->Check_Pd High_Pd High Pd (>1000 ppm) Visible Black Particulates Check_Pd->High_Pd Low_Pd Low Pd (<500 ppm) Soluble Species Only Check_Pd->Low_Pd Method_1 Method 1: The 'Salt-Switch' w/ Carbon (Best for Bulk Removal) High_Pd->Method_1 Primary De-bulking Method_2 Method 2: Silica Scavengers (Si-TMT) (Best for Polishing) Low_Pd->Method_2 Standard Path Method_3 Method 3: Chelation Crystallization (Final API Step) Low_Pd->Method_3 If Solid API required Method_1->Low_Pd If Pd remains Result Target: <10 ppm Pd Intact Furan Ring Method_1->Result Success Method_2->Result Method_3->Result

Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on impurity load.

Module 1: The "Salt-Switch" & Carbon Filtration

Best For: High Pd loads (>1000 ppm), bulk removal, and removing Pd(0) particulates.

This method leverages the carboxylic acid to dissolve your product in water, leaving non-acidic organic impurities and Pd(0) behind. Activated carbon is added to adsorb soluble Pd(II).[1]

The Protocol
  • Dissolution: Suspend your crude solid in water (10 vol).

  • Basification: Slowly add 1M NaOH or saturated NaHCO₃ until the solid dissolves and pH reaches 9-10.

    • Why: This converts the acid to the carboxylate salt. The furan is stable in mild base.

  • Filtration 1 (De-bulking): Filter the aqueous solution through a Celite pad to remove insoluble Pd(0) black particles.

  • Carbon Treatment: Add Activated Carbon (e.g., Darco KB-B, 10-20 wt% relative to substrate) to the filtrate. Stir for 1-2 hours at room temperature.

    • Note: Heating is risky due to potential base-catalyzed degradation over long periods, though furan is generally more stable in base than acid.

  • Filtration 2 (Polishing): Filter through a 0.45 µm membrane or tight Celite pad to remove the carbon.

  • Controlled Acidification (CRITICAL):

    • Cool the filtrate to 0-5°C.

    • Slowly add 1M Acetic Acid or dilute HCl dropwise.

    • STOP when pH reaches 4-5. Do not go to pH 1.

    • Why: The pKa of phenylacetic acid is ~4.3. Precipitating at pH 4-5 recovers the product while keeping the solution mild enough to prevent furan ring opening [1].

  • Isolation: Filter the white precipitate and wash with cold water.

Module 2: Scavenger Resins (Functionalized Silica)

Best For: Polishing (reducing 500 ppm to <10 ppm) without aqueous workup.

Functionalized silica reagents are superior to carbon because they form covalent bonds with Pd. For your molecule, Si-TMT (Trimercaptotriazine) is the gold standard because it scavenges Pd(II) effectively without trapping the acidic product [3].

The Protocol
  • Solvent Selection: Dissolve the crude material in THF, Ethyl Acetate, or Methanol (10-20 volumes).

  • Scavenger Addition: Add SiliaMetS® TMT or Biotage® Si-TMT (equivalent to 3-5 equivalents relative to residual Pd content, or 10 wt% if Pd content is unknown).

  • Incubation: Stir at 40°C for 4-12 hours.

    • Tip: TMT is thermally stable and works faster with mild heat.

  • Filtration: Filter the suspension through a fine frit or membrane to remove the silica.

  • Analysis: Check Pd levels. If still high, repeat with fresh scavenger or switch to Si-Thiol (Mercaptopropyl), which is more aggressive but less selective.

Module 3: Chelation-Assisted Crystallization

Best For: Final API generation where high crystallinity is required.

Standard crystallization often fails because Pd complexes co-precipitate. Adding a "keeper" ligand like N-Acetylcysteine (NAC) holds the Pd in the mother liquor while the product crystallizes [4].

The Protocol
  • Dissolution: Dissolve crude product in a hot solvent (e.g., Ethanol/Water or Isopropyl Acetate).

  • Additive: Add N-Acetylcysteine (NAC) (10-20 mol% relative to the product).

  • Digestion: Stir at reflux for 30 minutes. The NAC displaces the product from the Pd center, forming a soluble Pd-NAC complex.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 0°C.

  • Filtration: Filter the crystals.

  • Wash: Wash heavily with cold solvent to flush the soluble Pd-NAC complex away.

Troubleshooting & FAQ

Q1: My product turned grey after acidification in Module 1. What happened?

  • Cause: Colloidal Pd(0) precipitated with your product. This happens if the carbon filtration (Step 5) wasn't tight enough.

  • Fix: Redissolve in EtOAc, filter through a 0.2 µm PTFE membrane, and re-concentrate.

Q2: I see a new impurity by HPLC after the acid workup. It looks like a diketone.

  • Cause: You likely acidified to pH < 2. The furan ring opened via acid-catalyzed hydrolysis to form a 1,4-dicarbonyl species (diketone) [1].

  • Fix: Strictly control pH to 4–5 during precipitation. Use Acetic Acid instead of HCl.

Q3: Can I use Thiol resins (Si-Thiol) instead of TMT?

  • Answer: Yes, but Si-Thiol is slightly acidic. Ensure your solvent is not sensitive. Si-TMT is generally preferred for Pd removal in the presence of other functional groups due to its high specificity for Pd(II) [3].

Q4: How do I measure Pd if I don't have ICP-MS?

  • Field Test: Dissolve 10 mg of product in DMSO. Add a drop of saturated sodium sulfide (Na₂S) solution. A dark brown/black precipitate or haze indicates significant heavy metal residue (>50-100 ppm).

References

  • BenchChem. (2025).[2] Stability issues of furan rings in acidic or basic conditions. Retrieved from

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Retrieved from

  • Biotage. (2023).[4] How to Remove Palladium in three easy steps. Retrieved from

  • Garrett, C. E., & Prasad, K. (2004).[5][6] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[4][6] Retrieved from

Sources

Solubility issues of 2-(3-(Furan-2-yl)phenyl)acetic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(3-(Furan-2-yl)phenyl)acetic Acid

Guide: Troubleshooting Aqueous Solubility Issues

Welcome to the technical support resource for 2-(3-(Furan-2-yl)phenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. As Senior Application Scientists, we have structured this document to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Challenge - Physicochemical Profile

Direct experimental data for 2-(3-(Furan-2-yl)phenyl)acetic acid is not widely published. However, by analyzing its structure—a combination of a lipophilic phenyl-furan backbone and an ionizable carboxylic acid group—we can predict its behavior and formulate effective solubilization strategies.

Table 1: Estimated Physicochemical Properties of 2-(3-(Furan-2-yl)phenyl)acetic Acid

PropertyEstimated ValueRationale & Implications for Solubility
Molecular Formula C₁₂H₁₀O₃The molecule has a significant number of carbon atoms relative to heteroatoms, suggesting a predominantly non-polar character.
Molecular Weight ~202.21 g/mol ---
pKa ~4.0 - 4.5Based on the pKa of phenylacetic acid (~4.3) and other substituted carboxylic acids[1]. This acidic nature is the primary target for pH-based solubilization.
Predicted LogP ~2.5 - 3.5Calculated based on similar structures. A LogP value in this range indicates poor water solubility and a preference for lipid environments.
Aqueous Solubility Very LowThe large, non-polar phenyl-furan scaffold dominates the molecule's properties, making it inherently hydrophobic despite the presence of the carboxylic acid group[2][3][4].

Disclaimer: These values are estimations derived from structurally related compounds. Experimental determination is strongly recommended for precise formulation development.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when working with this compound.

FAQ 1: I've added my compound to an aqueous buffer (pH < 7), and it won't dissolve. Why?

Answer: Your observation is expected due to the compound's chemical nature. At a neutral or acidic pH, the carboxylic acid group is in its protonated form (R-COOH). This form is uncharged and cannot effectively interact with polar water molecules. The molecule's large, hydrophobic phenyl-furan portion repels water, leading to very low solubility[3][4]. To achieve solubility, you must modify the compound or the solvent system to overcome these hydrophobic forces.

FAQ 2: What is the most direct method to solubilize 2-(3-(Furan-2-yl)phenyl)acetic acid?

Answer: The most effective initial strategy is pH adjustment . By raising the pH of the solution to be at least 1.5 to 2 units above the compound's pKa, you convert the carboxylic acid (R-COOH) into its conjugate base, the carboxylate salt (R-COO⁻)[5]. This negatively charged species is an ion and is significantly more soluble in water due to favorable ion-dipole interactions[][7].

cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A R-COOH (Protonated Form) Poorly Soluble B R-COO⁻ + H⁺ (Deprotonated Salt Form) Highly Soluble A->B + Base (e.g., NaOH) - H⁺ B->A + Acid (e.g., HCl) + H⁺

Caption: Acid-Base Equilibrium and its Effect on Solubility.

  • Weigh Compound: Accurately weigh the desired amount of 2-(3-(Furan-2-yl)phenyl)acetic acid.

  • Initial Suspension: Add a fraction (e.g., 80%) of your final desired volume of high-purity water or aqueous buffer. The compound will likely remain as a suspension.

  • Basification: While stirring, add a suitable base dropwise. A 1 M solution of Sodium Hydroxide (NaOH) is a common choice.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.

  • Dissolution Point: As the pH rises above ~6.0 (i.e., pKa + 2), you should observe the solid dissolving to form a clear solution.

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust the pH to your desired final value (e.g., 7.4 for physiological studies) and add the remaining solvent to reach the final target volume.

  • Validation: Always visually inspect the final solution for any signs of precipitation. If the target pH for your experiment is low, this method may not be suitable as the compound will precipitate out.

FAQ 3: My experimental conditions are pH-sensitive. Can I dissolve the compound without altering pH?

Answer: Yes. If pH modification is not an option, the next strategy is to use co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system[8]. This reduction in polarity lowers the energy penalty required to create a cavity for the hydrophobic compound, thereby increasing its solubility[][9].

This protocol is designed to identify a suitable co-solvent for creating a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

  • Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices are listed in the table below.

  • Prepare Vials: In separate glass vials, weigh a fixed amount of 2-(3-(Furan-2-yl)phenyl)acetic acid (e.g., 5 mg).

  • Titrate to Dissolve: To each vial, add a single co-solvent dropwise while vortexing until the solid is completely dissolved. Record the volume of co-solvent required. The one that dissolves the compound in the smallest volume is the most efficient.

  • Prepare Stock: Using the most effective co-solvent, prepare a concentrated stock solution (e.g., 20 mM or 50 mM). Ensure it is fully dissolved.

  • Test Dilution: Perform a test dilution of your stock into your final aqueous buffer (e.g., a 1:1000 dilution). Observe for any immediate precipitation (crashing out). If precipitation occurs, the stock solution may be too concentrated, or a different solubilization method may be needed.

Table 2: Common Co-Solvents for Pharmaceutical Research

Co-SolventProperties & Considerations
DMSO Excellent solubilizing power. Use at <0.5% v/v in final cell-based assays due to potential toxicity.
Ethanol Good choice for many compounds. Can have biological effects at higher concentrations.
Polyethylene Glycol 400 (PEG 400) Low toxicity, often used in formulations. More viscous.
Propylene Glycol (PG) Common vehicle for oral and parenteral formulations. Good safety profile.
FAQ 4: I need to avoid organic solvents entirely for my application. What is the best alternative?

Answer: For a completely aqueous, organic-solvent-free formulation, the use of cyclodextrins is the premier choice. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[10]. They can encapsulate the hydrophobic phenyl-furan portion of your compound in a "host-guest" inclusion complex, while the hydrophilic exterior allows the entire complex to remain dissolved in water[11][12].

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended due to their high water solubility and excellent safety profiles[13].

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of your chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 20% w/v).

  • Add Excess Compound: Add an excess amount of 2-(3-(Furan-2-yl)phenyl)acetic acid to each cyclodextrin solution. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: After equilibration, filter or centrifuge the samples to remove the undissolved solid.

  • Analyze Supernatant: Accurately quantify the concentration of the dissolved compound in the clear supernatant of each sample using a validated analytical method (e.g., HPLC-UV).

  • Plot and Interpret: Plot the concentration of the dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

Section 3: Recommended Troubleshooting Workflow

For a systematic approach to resolving solubility issues, follow the decision tree below. This workflow prioritizes the simplest and most common techniques first.

Caption: Step-by-step decision workflow for solubilizing 2-(3-(Furan-2-yl)phenyl)acetic acid.

References

  • PubChem. (n.d.). 2-(Furan-3-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Tlog, W., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved from [Link]

  • Zhang, T., et al. (2021). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. ResearchGate. Retrieved from [Link]

  • Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Retrieved from [Link]

  • Al-kassas, R., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • PubChem. (n.d.). Furan. National Center for Biotechnology Information. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on formation of (a) carbonyl groups and (b) carboxyl groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • American Chemical Society. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Omega. Retrieved from [Link]

  • American Chemical Society. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility?. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2024). Methods to boost solubility. Retrieved from [Link]

  • Xu, L., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. Retrieved from [Link]

  • Loftsson, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Retrieved from [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Retrieved from [Link]

  • ResearchGate. (2025). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Retrieved from [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

  • Quora. (2021). What is the standard pH of carboxylic acids?. Retrieved from [Link]

  • MDPI. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids. Retrieved from [Link]

  • Solubility of Things. (n.d.). Phenylacetic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Recrystallization Solvents for Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of recrystallization solvents, with a specific focus on phenylacetic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity and yield of their solid compounds through robust recrystallization techniques. Here, we move beyond simple procedural lists to delve into the underlying principles and provide practical, field-tested solutions to common challenges.

The "Why" Before the "How": Understanding Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds.[1][2] The fundamental principle is based on the differential solubility of a compound in a hot versus a cold solvent.[3] An ideal solvent will dissolve the target compound and any soluble impurities when hot, but as the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.[2] The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are separated by filtration.[1][2]

The success of recrystallization hinges on selecting the right solvent. A solvent that is too effective will keep the compound dissolved even at low temperatures, resulting in poor yield.[1] Conversely, a solvent that is too weak will not dissolve the compound sufficiently when hot, making purification impossible.[1] Therefore, the goal is to find a "mediocre" solvent that strikes the right balance.[1]

Part 1: Strategic Solvent Selection for Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are aromatic carboxylic acids. Their polarity is influenced by the phenyl group (nonpolar) and the carboxylic acid group (polar). This dual nature makes solvent selection a critical step. Phenylacetic acid itself is slightly soluble in water but more soluble in organic solvents.[4]

Key Solvent Characteristics to Consider:
  • Solubility Profile: The ideal solvent should exhibit high solubility for the phenylacetic acid derivative at elevated temperatures and low solubility at room temperature or below.[5][6]

  • Boiling Point: The solvent's boiling point should be high enough to provide a significant temperature difference for solubility but not so high that it poses a risk of the compound "oiling out" (melting instead of dissolving).[3][7]

  • Inertness: The solvent must be chemically non-reactive with the compound being purified.[5]

  • Volatility: A relatively volatile solvent is preferred for easy removal from the purified crystals during the drying process.[3][5]

  • Safety: Prioritize solvents with low toxicity and flammability.[3][5]

Common Solvents for Phenylacetic Acid Derivatives:

The choice of solvent will depend on the specific derivative and its substituents. A good starting point is to consider solvents with varying polarities.

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Phenylacetic acid has limited solubility in cold water, but this increases with heat, making it a potential recrystallization solvent.[4][8]
EthanolMedium-High78Often a good choice for moderately polar compounds.[9] Can be used in a mixed solvent system with water.
MethanolMedium-High65Similar to ethanol but more volatile.
Ethyl AcetateMedium77A versatile solvent for a range of polarities.
TolueneLow111Suitable for less polar derivatives. Can be used in a mixed solvent system.[8]
Hexanes/HeptaneLow~69Good for nonpolar compounds or as an "anti-solvent" in a mixed solvent system.
AcetoneMedium-High56A polar aprotic solvent, can be effective but its low boiling point can be a challenge.[9]

Note: This table provides a general guideline. Experimental testing is crucial for optimization.

The Power of Mixed Solvents

When a single solvent doesn't provide the ideal solubility profile, a mixed solvent system can be highly effective.[10] This typically involves a "soluble solvent" in which the compound is readily soluble and an "insoluble solvent" (or "anti-solvent") in which it is not.[10][11] The two solvents must be miscible.[3][10] Common pairs include ethanol/water and toluene/hexanes.[6][8]

Part 2: Experimental Protocol for Solvent Optimization

This step-by-step guide will help you systematically identify the optimal solvent or solvent system for your phenylacetic acid derivative.

Step 1: Small-Scale Solubility Testing
  • Preparation: Place approximately 100 mg of your crude phenylacetic acid derivative into several small test tubes.

  • Room Temperature Test: To each test tube, add 1 mL of a different solvent from the table above. Agitate and observe if the solid dissolves at room temperature.

    • Result: If the solid dissolves completely, the solvent is likely too good and will result in poor recovery.[1]

  • Hot Solvent Test: For the solvents in which the compound was insoluble or slightly soluble at room temperature, gently heat the test tubes in a water bath.[6] Add the solvent dropwise until the solid dissolves.

    • Result: An ideal single solvent will dissolve the compound when hot but show poor solubility at room temperature.[6]

  • Cooling Test: Allow the hot solutions to cool to room temperature, and then place them in an ice bath. Observe the formation of crystals.

    • Result: The solvent that yields a good quantity of well-formed crystals is a strong candidate.

Step 2: Protocol for Mixed Solvent Recrystallization

If a suitable single solvent is not found, proceed with a mixed solvent approach.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble solvent".[10]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes slightly cloudy (turbid).[10][12] This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.[10][12]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

Visualizing the Solvent Selection Workflow

Solvent_Selection_Workflow Start Start: Crude Phenylacetic Acid Derivative Solubility_Test Small-Scale Solubility Tests (Various Solvents) Start->Solubility_Test Dissolves_Cold Dissolves at Room Temp? Solubility_Test->Dissolves_Cold Single_Solvent Single Solvent System Optimized_Protocol Optimized Recrystallization Protocol Single_Solvent->Optimized_Protocol Mixed_Solvent Mixed Solvent System Find_Pair Identify Soluble/ Insoluble Miscible Pair Mixed_Solvent->Find_Pair Dissolves_Hot Dissolves when Hot? Dissolves_Cold->Dissolves_Hot No Too_Good_Solvent Solvent is Too Good (Consider for Mixed System) Dissolves_Cold->Too_Good_Solvent Yes Crystals_On_Cooling Crystals Form on Cooling? Dissolves_Hot->Crystals_On_Cooling Yes Bad_Solvent Discard Solvent Dissolves_Hot->Bad_Solvent No Good_Solvent Potential Good Single Solvent Crystals_On_Cooling->Good_Solvent Yes Crystals_On_Cooling->Bad_Solvent No Good_Solvent->Single_Solvent Bad_Solvent->Mixed_Solvent Too_Good_Solvent->Mixed_Solvent Perform_Mixed Perform Mixed Solvent Recrystallization Protocol Find_Pair->Perform_Mixed Perform_Mixed->Optimized_Protocol

Caption: Workflow for selecting an optimal recrystallization solvent.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of phenylacetic acid derivatives in a question-and-answer format.

Q1: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid.[13] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a very high degree.[7] Highly impure samples can also lead to oiling out due to melting point depression.[7][14]

Solutions:

  • Add more solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.[7][14] Allow it to cool more slowly.

  • Lower the temperature: Use a solvent with a lower boiling point.

  • Change the solvent system: If using a mixed solvent system, try adjusting the ratio of the solvents.[7]

  • Seed the solution: Introduce a seed crystal at a temperature just above the point where oiling out occurs to encourage crystallization.[5]

Q2: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A2: This is a common problem that can arise from a few different factors.

Solutions:

  • Induce crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution.[2][7] The small scratches on the glass can provide nucleation sites for crystal growth.[15]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[2][7][16] This provides a template for crystallization to begin.

  • Too much solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form.[7][14] Gently boil off some of the solvent to increase the concentration and then try to cool it again.[14]

  • Supersaturation: The solution may be supersaturated.[7] In addition to scratching and seeding, sometimes agitating the flask can help initiate crystallization.

Q3: My recrystallization resulted in a very low yield. How can I improve it?

A3: A low yield can be frustrating, but it is often correctable.

Causes and Solutions:

  • Excessive solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[14] Use the minimum amount of hot solvent necessary for dissolution.[17]

  • Premature crystallization: If crystals form too early, for example during a hot filtration step, they will be lost.[18] Ensure the filtration apparatus is pre-heated.[18][19]

  • Incomplete crystallization: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize the amount of product that crystallizes out of solution.[15]

  • Washing with warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[17]

Q4: The recrystallized product is still colored, but it should be white. How can I remove the colored impurities?

A4: Colored impurities can often be removed with activated carbon (charcoal).

Procedure:

  • After dissolving the crude solid in the hot solvent, allow the solution to cool slightly.

  • Add a small amount of activated carbon to the solution.[19] Be cautious, as adding it to a boiling solution can cause it to boil over.

  • Gently boil the solution for a few minutes. The activated carbon will adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal.[18][20] The filtrate should be colorless.

  • Proceed with the cooling and crystallization steps as usual.

Caution: Using too much activated carbon can lead to a decrease in yield as it can also adsorb some of the desired product.[14]

Visualizing the Troubleshooting Process

Troubleshooting_Recrystallization Start Recrystallization Issue Issue_Type What is the issue? Start->Issue_Type Oiling_Out Compound 'Oiled Out' Issue_Type->Oiling_Out Oiling No_Crystals No Crystals Formed Issue_Type->No_Crystals No Crystals Low_Yield Low Yield Issue_Type->Low_Yield Low Yield Colored_Product Product is Colored Issue_Type->Colored_Product Color Solution_Oiling Add more solvent Lower boiling point solvent Seed the solution Oiling_Out->Solution_Oiling Solution_No_Crystals Scratch flask Add seed crystal Reduce solvent volume No_Crystals->Solution_No_Crystals Solution_Low_Yield Use minimum hot solvent Ensure complete cooling Wash with ice-cold solvent Low_Yield->Solution_Low_Yield Solution_Colored Add activated carbon Perform hot filtration Colored_Product->Solution_Colored Successful_Purification Successful Purification Solution_Oiling->Successful_Purification Solution_No_Crystals->Successful_Purification Solution_Low_Yield->Successful_Purification Solution_Colored->Successful_Purification

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution. (n.d.). Google Patents.
  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • phenylacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • phenylacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. (n.d.). Retrieved from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Hot Filtration. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • Phenylacetic acid - Solubility of Things. (n.d.). Retrieved from [Link]

  • Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Phenylacetic acid - Sciencemadness Wiki. (2022, August 17). Retrieved from [Link]

  • Crystallization. (n.d.). Retrieved from [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved from [Link]

  • Phenylacetic Acid | C8H8O2 | CID 999 - PubChem. (n.d.). Retrieved from [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from [Link]

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Phenylacetic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Recrystallisation Help : r/Chempros - Reddit. (2020, October 30). Retrieved from [Link]

  • Recrystallization and hot filtration - Safrole. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.). Retrieved from [Link]

  • Recrystallization - Wired Chemist. (n.d.). Retrieved from [Link]

  • Hot Filtration. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Phenylacetic Acid (PAA) Decarboxylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PAA Troubleshooting Center. Phenylacetic acids are notoriously sensitive to thermal degradation, frequently undergoing unwanted decarboxylation during routine heating, esterification, or cross-coupling. Conversely, when researchers want to decarboxylate PAAs to synthesize aldehydes or ketones, achieving high yields can be challenging without the right catalysts.

This guide is structurally divided into two diagnostic pathways: Mitigating Unwanted Decarboxylation (Retention) and Optimizing Intentional Decarboxylation (Conversion).

Diagnostic Decision Tree

DiagnosticTree Start What is your goal with the Phenylacetic Acid (PAA) substrate? Retain Retain Carboxyl Group (Prevent Decarboxylation) Start->Retain Cleave Cleave Carboxyl Group (Promote Decarboxylation) Start->Cleave Temp Is the reaction temp > 60°C or are EWGs present? Retain->Temp Metal Using Transition Metals (Cu, Ag, Fe, Mn)? Cleave->Metal Protect Use Ester Protection or Lower Temp Coupling Temp->Protect Yes Proceed Proceed with Standard Conditions Temp->Proceed No Oxidative Oxidative Decarboxylation (Aldehyde/Ketone Synthesis) Metal->Oxidative Yes + Oxidant CrossCoupling Decarboxylative Cross-Coupling Metal->CrossCoupling Yes + Electrophile Thermal Thermal/Base-Catalyzed Decarboxylation Metal->Thermal No

Fig 1: Diagnostic decision tree for phenylacetic acid heating workflows.

Module 1: Mitigating Unwanted Decarboxylation (The "Retention" Protocol)

Causality & Mechanism

Phenylacetic acids are uniquely susceptible to decarboxylation compared to standard aliphatic carboxylic acids because the resulting intermediate is 1[1]. The presence of electron-withdrawing groups (EWGs) such as nitro (-NO2) or fluoro (-F) groups on the aromatic ring drastically lowers the activation energy required for decarboxylation by 2[2].

For example, while unsubstituted PAA requires1[1] to spontaneously decarboxylate, 4-nitrophenylacetic acid can undergo significant decarboxylation at3[3] in the presence of trace metals or base.

Troubleshooting FAQs

Q: Why did my 4-nitrophenylacetic acid turn into 4-nitrotoluene during my amidation reaction at 80 °C? A: Under basic conditions (often used in amidation), the PAA is deprotonated to a carboxylate. The strong electron-withdrawing nature of the para-nitro group stabilizes the formation of a benzyl anion, driving the irreversible loss of CO₂.

Q: How can I perform a cross-coupling or esterification requiring heat without losing the carboxyl group? A: You must mask the carboxylic acid. Converting it to an ester (e.g., benzyl or tert-butyl ester) prevents the formation of the carboxylate anion, shutting down the carbanion-driven decarboxylation pathway. Alternatively, use highly active coupling reagents (like HATU or EDC/NHS) that operate at room temperature.

Quantitative Data: Decarboxylation Thresholds
SubstrateReaction ConditionsDecarboxylation TempPrimary Driver / Mechanism
Unsubstituted Phenylacetic Acid Hydrothermal (Water, 1034 bar)300 °CZwitterionic (Neutral) / Carbanion (Base) 1
4-Nitrophenylacetic Acid Ag-Ni catalyst, Ethanol50–60 °CRadical / Oxidative (Accelerated by -NO₂) 3
2,4,5-Trifluorophenylacetic Acid Metal Oxide (Ag₂O/Cu₂O)100–150 °CMetal-catalyzed Carbanion stabilization 4
Unsubstituted Phenylacetic Acid Cu(OAc)₂, Aerobic (O₂)120 °COxidative Decarboxylation 5
Protocol 1: Ester Protection Workflow (Self-Validating Retention)

Purpose: Mask the carboxylic acid to prevent zwitterion/carbanion formation during downstream high-temperature steps.

  • Preparation: Dissolve 1.0 eq of the phenylacetic acid derivative in anhydrous methanol (0.5 M concentration).

  • Catalysis: Add 0.1 eq of concentrated H₂SO₄ dropwise under continuous stirring.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C for 3–4 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar baseline spot (free acid) and the appearance of a higher Rf spot confirms conversion.

  • Quench & Workup: Cool to room temperature. Neutralize the acid catalyst by adding saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with ethyl acetate (3x).

  • Self-Validating Check: The absence of spontaneous CO₂ bubbling during your subsequent high-temperature cross-coupling reaction confirms the protection was successful.

Module 2: Optimizing Intentional Decarboxylation (The "Conversion" Protocol)

Causality & Mechanism

When decarboxylation is desired (e.g., synthesizing aryl aldehydes, ketones, or biphenyls), thermal energy alone is often insufficient. Transition metals (Cu, Ag, Mn) act as catalysts by coordinating to the carboxylate, 5[5] to form a metal-benzyl intermediate or a benzylic radical. For instance, aerobic oxidative decarboxylation using Cu(OAc)₂ allows the5[5].

Troubleshooting FAQs

Q: I'm trying to synthesize a benzaldehyde derivative via oxidative decarboxylation, but my yield is low and I see unreacted starting material. What's wrong? A: Ensure your system has an adequate terminal oxidant (like O₂ or K₂S₂O₈) and that your solvent supports the radical or organometallic intermediates. Water or 6[6] often stabilize the transition states better than non-polar solvents.

Q: Can I perform oxidative decarboxylation without transition metals? A: Yes. Recent advances use visible-light photoredox catalysis (e.g., organic dyes like 4CzIPN) with oxidants like SF₆ or K₂S₂O₈ to achieve5[5].

Protocol 2: Cu-Catalyzed Aerobic Oxidative Decarboxylation (Self-Validating Conversion)

Purpose: Intentionally cleave the carboxyl group to yield an aryl aldehyde or ketone.

  • Preparation: Dissolve 1.0 eq of the phenylacetic acid derivative in a polar aprotic solvent (e.g., DMF or DMSO) at 0.2 M.

  • Catalysis: Add 20 mol% Cu(OAc)₂ as the transition metal catalyst.

  • Oxidant Introduction: Equip the reaction vessel with an O₂ balloon (1 atm) to serve as the terminal oxidant.

  • Heating: Heat the mixture to 120 °C for 12 hours.

  • Validation (In-Process): Route the exhaust through a bubbler containing Ba(OH)₂ solution. The precipitation of BaCO₃ provides visual, real-time confirmation of successful decarboxylation.

  • Workup: Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer with brine to remove copper salts.

  • Self-Validating Check: IR spectroscopy of the purified product will show a strong new carbonyl stretch (~1700 cm⁻¹) and the complete absence of the broad O-H stretch (3300–2500 cm⁻¹), confirming conversion to the aldehyde/ketone.

Mechanistic Pathway Visualization

Mechanism PAA Phenylacetic Acid (Neutral/Acidic pH) Zwitterion Ring-Protonated Zwitterion Intermediate PAA->Zwitterion Heat (>150°C) PAA_Anion Phenylacetate Anion (Basic pH) BenzylAnion Benzyl Anion Intermediate PAA_Anion->BenzylAnion Heat (Lower Temp if EWG) Toluene Substituted Toluene + CO2 Zwitterion->Toluene -CO2 BenzylAnion->Toluene +H+, -CO2 EWG Electron-Withdrawing Groups (e.g., -NO2, -F) EWG->BenzylAnion Stabilizes

Fig 2: Mechanistic pathways of PAA decarboxylation (Zwitterionic vs. Carbanion).

References

1.[1]1 - ResearchGate 2.[4]4 - Google Patents 3.[5]5 - rhhz.net 4.[3]3 - ACS Publications 5.[2] 2 - Chemistry Stack Exchange 6.[6]6 - Organic Chemistry Portal

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Removing boronic acid byproducts from furan coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Boronic Acid Byproducts from Furan Suzuki-Miyaura Couplings Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist

Diagnostic Module: Why is this purification so difficult?

The Core Problem: Furan-2-boronic acids are notoriously unstable compared to their phenyl counterparts. In Suzuki couplings, you are likely encountering two distinct impurities that co-elute with your product:

  • Protodeboronation Byproduct: The boronic acid sheds its boron moiety, resulting in a simple furan ring.[1]

  • Residual Boronic Species: Unreacted boronic acid or pinacol ester that "streaks" on silica, contaminating the product fractions.

Mechanism of Failure: Protodeboronation

Unlike benzene rings, the furan ring is electron-rich and the C2 position is highly susceptible to electrophilic attack. Under the basic aqueous conditions of a Suzuki coupling, the boronate intermediate often undergoes hydrolysis faster than the transmetallation step with Palladium.

Protodeboronation BoronicAcid Furan-2-Boronic Acid Boronate Boronate Anion (Activated Species) BoronicAcid->Boronate Base (OH-) Transition Ipso-Protonation (Rate Limiting) Boronate->Transition H2O / Proton Source Product Furan (Byproduct) + Boric Acid Transition->Product - B(OH)3

Figure 1: The pathway of protodeboronation.[1][2][3] The high electron density at the furan C2 position facilitates proton attack, cleaving the C-B bond before coupling occurs.

Protocol Module: Purification Workflows

Do not rely on a single method. Choose the workflow based on your product's acid/oxidative stability.

Method A: The "Scavenger" Approach (Recommended)

Best for: Acid-sensitive furan products, late-stage intermediates.

This method uses a polymer-supported diethanolamine (PS-DEAM) resin. The resin mimics the "pinacol" effect, binding free boronic acids into a stable, insoluble boronate ester which is removed via filtration.

Protocol:

  • Dilute: Dissolve the crude reaction mixture in THF or DCM (approx. 10 mL/g crude).

  • Charge: Add PS-DEAM resin (2–3 equivalents relative to the excess boronic acid used).

  • Agitate: Stir gently or shake at room temperature for 1–2 hours.

    • Note: Do not use magnetic stir bars if the resin is fragile; use an orbital shaker to prevent grinding the beads.

  • Filter: Pass the mixture through a fritted glass funnel or a Celite pad.

  • Rinse: Wash the resin cake with THF (2x volume) to recover any adsorbed product.

  • Concentrate: Evaporate the filtrate. The boronic acid remains bound to the solid resin.

Why this works: The diethanolamine ligand on the resin forms a "cage" (atrane-like structure) around the boron atom, which is thermodynamically more stable than the free acid.

Method B: The Oxidative Workup (The "Genotoxic" Fix)

Best for: Robust products where chromatography is failing due to "streaking."

This converts the amphiphilic boronic acid into a highly polar alcohol (or phenol equivalent) and boric acid, both of which are easily removed by aqueous washing.

⚠️ WARNING: Furan Sensitivity Furans are electron-rich and can ring-open under strong oxidation. Strictly control temperature and stoichiometry.

Protocol:

  • Cool: Cool the crude reaction mixture (still in THF/Water) to 0°C .

  • Oxidize: Add 30% H2O2 (1.5 equivalents relative to boronic acid) dropwise.

    • Critical: Maintain internal temperature < 10°C.

  • Activate: Add 1M NaOH (2 equivalents) dropwise. Stir at 0°C for 20 minutes.

  • Quench: Carefully add saturated aqueous Na2S2O3 (Sodium Thiosulfate) to neutralize excess peroxide. Test with starch-iodide paper (should remain white).

  • Extract: Extract with EtOAc. The converted boronic acid (now a water-soluble borate/alcohol species) will remain in the aqueous layer.

Data & Selection Guide

Comparative Analysis of Removal Techniques

MethodBoronic Acid Removal %Product Recovery %Risk FactorCost
Silica Chromatography (Standard) 60-70%90%LowLow
PS-DEAM Resin >95%>95%LowHigh
Oxidative Workup (H2O2) >98%70-85%*High (Furan oxidation)Low
Pinacol Precipitation 80%90%MediumMedium

*Product recovery is lower in oxidative workup due to potential degradation of the furan ring.

Troubleshooting & FAQs

Q1: I am using a Pinacol Ester (Bpin), not a free acid. The resin isn't working. A: PS-DEAM resins react slowly with Bpin esters because the pinacol ligand is already quite stable.

  • Fix: You must hydrolyze the ester first. Treat your crude mixture with sodium periodate (NaIO4) in THF/Water (1:1) for 30 minutes to cleave the pinacol, then use the resin or perform an aqueous wash.

Q2: My product is streaking on the column, co-eluting with the boronic acid. A: Boronic acids interact with the silanols on silica gel, causing "tailing."

  • Fix: Add 1% Triethylamine (TEA) to your column mobile phase. This neutralizes the silica surface acidity, sharpening the bands.

  • Alternative: Use "Reverse Phase" (C18) silica. Boronic acids are very polar and will elute at the solvent front (void volume), while your organic furan product will retain.

Q3: I see a new impurity spot just below my product after workup. A: This is likely the homocoupling product (Biaryl) or the protodeboronated furan .

  • Diagnosis: If the mass is (Product - Boron + H), it is protodeboronation.

  • Prevention:[1] This happens during the reaction, not the workup. Use anhydrous conditions, degas solvents thoroughly (O2 promotes homocoupling), and consider a precatalyst like Pd(dppf)Cl2 which is faster than Pd(PPh3)4, outcompeting the decomposition.

Decision Tree: Choosing Your Protocol

Workflow Start Crude Mixture Contains Boronic Acid/Ester CheckType Is it a Pinacol Ester (Bpin)? Start->CheckType Hydrolysis Step 1: Cleave Pinacol (NaIO4 or Acid Hydrolysis) CheckType->Hydrolysis Yes CheckSens Is Product Acid/Oxidation Sensitive? CheckType->CheckSens No (Free Acid) Hydrolysis->CheckSens Resin Method A: PS-DEAM Resin (High Recovery, Gentle) CheckSens->Resin Yes (Sensitive) Oxidative Method B: Oxidative Workup (H2O2/NaOH - 0°C) CheckSens->Oxidative No (Robust) Chromatography Method C: Silica + 1% Et3N (If <5% impurity) CheckSens->Chromatography Impurity is Minor

Figure 2: Decision logic for selecting the appropriate purification method based on substrate stability and impurity type.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Biotage. (2020). Strategies for the Removal of Boronic Acids from Reaction Mixtures using Scavenger Resins. Technical Note. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Kuivila, H. G., Reuwer, J. F., & Mangravite, J. A. (1964). Electrophilic Displacement Reactions. XV. Kinetics and Mechanism of the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 86(13), 2666–2670. Link

Sources

Technical Support Center: Oxidative Stability of 2-(3-(Furan-2-yl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter stability and mass-balance issues with furan-containing scaffolds during drug development. 2-(3-(Furan-2-yl)phenyl)acetic acid presents a classic dichotomy: it is a highly valuable pharmacophore, yet its electron-rich furan ring is a thermodynamic sink for electrophilic oxygen species. Oxidation typically targets the 2,5-positions of the furan ring, leading to endoperoxides, epoxides, and ultimately ring-opened 1,4-dicarbonyls or reactive cis-enediones.

This support guide provides a self-validating framework to troubleshoot, quantify, and mitigate oxidative degradation of this specific compound during storage, synthesis, and in vitro assays.

Mechanistic Pathway Visualization

G Compound 2-(3-(Furan-2-yl)phenyl)acetic acid SingletO2 Photo-oxidation (Singlet O2) Compound->SingletO2 CYP450 Metabolic Oxidation (CYP450 / HLM) Compound->CYP450 Peroxides Chemical Oxidation (Trace Peroxides) Compound->Peroxides Endoperoxide Endoperoxide Intermediate SingletO2->Endoperoxide Epoxide Furan Epoxide / cis-Enedione CYP450->Epoxide Peroxides->Endoperoxide RingOpen 1,4-Dicarbonyl (Ring-Opened Product) Endoperoxide->RingOpen Epoxide->RingOpen GSHAdduct GSH Adduct (Toxicological Liability) Epoxide->GSHAdduct

Caption: Oxidative degradation pathways of the furan moiety under environmental and metabolic conditions.

Troubleshooting Guide & FAQs

Q: My stock solutions of 2-(3-(Furan-2-yl)phenyl)acetic acid in THF turn yellow/brown over time and show multiple peaks on LC-MS. What is happening? A: You are observing chemical oxidation driven by trace hydroperoxides in the solvent. Ethereal solvents like THF rapidly form peroxides upon exposure to air. These peroxides act as oxidants, initiating an 1 to form highly reactive dicarbonyl species[1]. Furthermore, trace acidic conditions in degraded solvents can exacerbate 2, leading to complex polymeric mixtures[2].

  • Causality: The electron-rich diene system of furan is highly susceptible to electrophilic attack by peroxides.

  • Solution: Always use freshly distilled, peroxide-free THF stabilized with BHT. Store stock solutions in anhydrous DMSO or acetonitrile at -20°C under an argon headspace.

Q: During in vitro metabolic stability assays (HLM), the parent compound disappears rapidly, but we don't see standard hydroxylated metabolites. Where is the mass balance going? A: The compound is likely undergoing Cytochrome P450-mediated bioactivation. CYP enzymes oxidize the furan ring to a transient furan epoxide, which rapidly rearranges to a3[3]. This intermediate covalently binds to microsomal proteins, making it invisible to standard LC-MS methods looking for soluble metabolites.

  • Causality: Furan ring oxidation generates reactive metabolites that act as hard electrophiles, rapidly alkylating nucleophilic residues (like cysteine) on nearby proteins.

  • Solution: Perform a Glutathione (GSH) trapping assay (see Protocol 1). By adding excess GSH, the cis-enedione will react with the soft thiol nucleophile to form a soluble adduct, which can be quantified via LC-MS/MS.

Q: We observe degradation of the solid powder when left on the benchtop for several days. Is it light or air sensitive? A: It is highly sensitive to both. Furan rings can undergo photo-oxidation via singlet oxygen (


) generated by ambient light and trace photosensitizers. Singlet oxygen undergoes a [4+2] cycloaddition with the furan ring to form an4[4].
  • Solution: Store the solid material in amber glass vials (to block UV/Vis light) inside a desiccator backfilled with argon.

Quantitative Data Summary

Table 1: Representative Oxidative Stability Metrics & Mitigation Strategies

Condition / AssayPrimary Degradant / AdductTypical Half-Life (

)
Mitigation / Analytical Strategy
Ambient Air & Light (Solid) Endoperoxide / 1,4-Dicarbonyl14 - 21 daysStore in amber vial under Argon
THF Solution (Unstabilized) Peroxide-mediated ring opening< 24 hoursUse BHT-stabilized, peroxide-free THF
HLM Incubation (+ NADPH) Protein-bound cis-enedione15 - 30 minsPre-incubate with CYP inhibitors (e.g., 1-ABT)
HLM Incubation (+ 5mM GSH) Soluble GSH-enedione adduct15 - 30 minsDetect via LC-MS/MS (Parent + 307 Da)

Validated Experimental Protocols

Protocol 1: Glutathione (GSH) Trapping Assay for Reactive Metabolite Detection

Purpose: To validate if the rapid clearance in HLM is due to CYP450-mediated furan oxidation and subsequent covalent binding.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL final protein concentration), 2-(3-(Furan-2-yl)phenyl)acetic acid (10 µM final), and GSH (5 mM final) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to initiate the CYP450-mediated oxidation.

  • Reaction: Incubate at 37°C in a shaking water bath for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Causality Note: Acetonitrile rapidly denatures the CYP enzymes, instantly halting metabolism and precipitating proteins, leaving the soluble GSH-adducts in the supernatant.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS in positive ion mode. Monitor for the mass shift associated with furan bioactivation: Parent Mass + 16 Da (Oxidation) + 307 Da (GSH addition) .

Workflow Step1 1. Incubation Compound + HLM + NADPH + GSH Step2 2. Quenching Add Ice-Cold Acetonitrile Step1->Step2 Step3 3. Centrifugation Precipitate Proteins Step2->Step3 Step4 4. LC-MS/MS Detect m/z +307 (GSH Adduct) Step3->Step4

Caption: Self-validating experimental workflow for GSH trapping of reactive furan metabolites.

Protocol 2: Peroxide-Free Handling and Storage

Purpose: Prevent chemical oxidation during synthesis, workup, and long-term storage.

  • Solvent Testing: Before use, test all ethereal solvents (THF, diethyl ether, dioxane) using commercial peroxide test strips. Do not use if peroxide levels exceed 1 ppm.

  • Purification: If peroxides are present, pass the solvent through a column of activated basic alumina under a nitrogen atmosphere to strip hydroperoxides.

  • Storage: Aliquot the purified 2-(3-(Furan-2-yl)phenyl)acetic acid into amber glass vials. Purge the headspace with a gentle stream of high-purity Argon for 30 seconds to displace oxygen. Seal tightly with a PTFE-lined cap and store at -20°C.

References

  • Source: PMC (National Institutes of Health)
  • Furan oxidation by Mn(III)/Co(II)
  • Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis Source: Benchchem URL
  • Source: PMC (National Institutes of Health)

Sources

Resolving emulsions during extraction of furan-containing acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Emulsions & Phase Separation Issues

Executive Summary

Extracting furan-containing acids (e.g., 2,5-Furandicarboxylic acid [FDCA], 2-furoic acid) from biomass hydrolysates or reaction mixtures is notoriously difficult due to the formation of stable emulsions.[1] These emulsions are rarely simple water/oil dispersions; they are typically stabilized by humins —complex, amphiphilic furan-derived polymers formed during acid-catalyzed dehydration.[1]

This guide moves beyond generic "add salt" advice to address the specific chemical physics of furan systems. It provides a root-cause analysis of emulsion stabilization and a tiered troubleshooting protocol designed to recover your product with high purity.[1]

Module 1: The Physics of the Problem (Root Cause Analysis)

Q: Why do furan extractions form "rag layers" that resist centrifugation? A: The "rag layer" is a Pickering emulsion stabilized by solid particles (humins) and amphiphilic oligomers.[1] Unlike simple surfactant emulsions, these are mechanically robust.[1]

  • Humin Formation: During the synthesis of furan acids (often from sugars via HMF), side reactions occur.[1][2] The furan ring is electron-rich; under acidic conditions, it undergoes aldol condensation and polymerization to form humins .

  • Amphiphilic Stabilization: Humins possess a furan-rich hydrophobic core and a hydrophilic surface (hydroxyl/carbonyl groups).[1] This structure drives them to the liquid-liquid interface, where they form a rigid film that prevents droplet coalescence.[1]

  • The pH Trap: To extract furan acids (pKa

    
     3.0–4.5), you must acidify the aqueous phase (pH < 2) to protonate the carboxyl groups (
    
    
    
    ).[1] However, this low pH accelerates humin formation, increasing emulsion severity.[1]
Visualizing the Humin-Emulsion Pathway

The following diagram illustrates how process conditions inadvertently create the stabilizing agents (humins) that ruin the extraction.

HuminFormation Sugar Hexose Sugars (Glucose/Fructose) HMF 5-HMF (Intermediate) Sugar->HMF Acid Dehydration FDCA Target: Furan Acids (FDCA/Furoic Acid) HMF->FDCA Oxidation DHH 2,5-dioxo-6-hydroxy-hexanal (Reactive Intermediate) HMF->DHH Rehydration (Side Rxn) Humins HUMINS (Amphiphilic Polymers) HMF->Humins Polymerization Emulsion STABLE EMULSION (Interface Blockage) FDCA->Emulsion Trapped in Rag Layer DHH->Humins Aldol Condensation (Promoted by pH < 2) Humins->Emulsion Stabilizes Interface

Figure 1: The chemical pathway where side-products (Humins) create physical barriers (Emulsions) during furan acid synthesis.[1][2]

Module 2: Pre-Extraction Prevention (The "Golden Minute")

Q: Can I prevent emulsions before adding the solvent? A: Yes. The most effective troubleshooting step happens before the separatory funnel.

Protocol: The "Clarify & Adjust" Pre-treatment Do not attempt liquid-liquid extraction (LLE) on cloudy, dark brown hydrolysates without this step.[1]

  • Humin Filtration:

    • Pass the aqueous reaction mixture through a Celite 545 pad or a glass microfiber filter (0.7 µm) .[1]

    • Why: Paper filters often clog immediately due to the slimy nature of humins. Celite provides depth filtration, trapping the gelatinous polymers that stabilize emulsions.

  • The "Goldilocks" pH Adjustment:

    • Target pH: 1.5 – 2.0 .[1]

    • Mechanism:[1][2][3][4] You need the pH to be below the pKa of the furan acid (typically ~3.0) to ensure it is in the neutral, organic-soluble form. However, dropping to pH 0 (conc.[1] HCl) will cause rapid in-situ polymerization of remaining impurities, creating fresh tar.[1]

    • Action: Use 1M H₂SO₄ (not HCl, to avoid chloride oxidation issues later) and monitor with a pH meter, not paper (paper is unreliable in dark humin solutions).[1]

Module 3: Intra-Extraction Rescue (Breaking the Deadlock)

Q: I already have a stable emulsion. Centrifugation didn't work. What now? A: If standard centrifugation fails, you are likely dealing with a "density-matched" emulsion or a steric barrier.[1] Use the Salting-Out or Phase Inversion method.[1]

Troubleshooting Decision Tree

EmulsionRescue Start Emulsion Detected CheckSolids Are solids visible? Start->CheckSolids Filter Filter through Celite/Glass Wool CheckSolids->Filter Yes CheckDensity Check Phase Densities CheckSolids->CheckDensity No Filter->CheckDensity Salt Add NaCl (Saturate Aq Phase) CheckDensity->Salt Aq Density < Org Density CoSolvent Add 5% Methanol or Acetone CheckDensity->CoSolvent Density Matched/Sticky Centrifuge High-Speed Centrifugation (>4000 rpm, 10 min) Salt->Centrifuge CoSolvent->Centrifuge

Figure 2: Logical flow for resolving persistent emulsions in furan extractions.

Method A: The "Salting Out" (Ionic Strength Adjustment)
  • When to use: When the organic and aqueous phases have similar densities (e.g., Ethyl Acetate vs. Water).[1]

  • Protocol: Add solid NaCl or Na₂SO₄ to the emulsion until the aqueous phase is saturated.

  • Mechanism: Increasing ionic strength compresses the electrical double layer (DLVO theory) surrounding the droplets, allowing them to overcome repulsive forces and coalesce. It also increases the density of the aqueous phase, driving phase separation via gravity [1][4].

Method B: Phase Inversion (The Co-Solvent Trick)
  • When to use: When the emulsion looks like "mayonnaise" (highly viscous).[1]

  • Protocol: Add a small volume (2-5% v/v) of a semi-polar solvent like Methanol or Acetone .[1]

  • Mechanism: These solvents reduce the interfacial tension and can disrupt the humin film by solubilizing the amphiphilic polymers just enough to break the rigid cage around the droplets [5]. Note: This may slightly reduce yield but is often necessary to recover any product at all.

Module 4: Solvent Selection Guide

Q: Is Ethyl Acetate the best solvent? A: Not always. While common, Ethyl Acetate has poor selectivity for FDCA against humins.[1] Cyclohexanone or MIBK are often superior for furan dicarboxylic acids.[1]

SolventFDCA SolubilityEmulsion RiskComments
Ethyl Acetate ModerateHighStandard choice, but often forms stable emulsions with humins.[1]
Cyclohexanone High LowRecommended. High partition coefficient (

) and distinct density difference from water [2].[1]
MIBK ModerateLowMethyl Isobutyl Ketone.[1] Good hydrophobicity; rejects humins better than EtAc.[1]
THF/Water Very HighN/AMiscible.[1] Requires "salting out" to induce phase separation (Sugaring-out effect).[1][5]
2-MeTHF ModerateModerate"Green" alternative to DCM.[1] Good stability but expensive.[1]

Data Source: Solubility and partition coefficients derived from Manchester University & ResearchGate findings [2][3].

References
  • Biotage. (2023).[1][5] Tackling emulsions just got easier: Strategies for LLE. Retrieved from

  • Pardo, F., et al. (2024).[1][3] Assessment of organic solvents for 2,5-furandicarboxylic acid (FDCA) and distribution in water/cyclohexanone biphasic system. The University of Manchester. Retrieved from

  • Mota, C.J.A., et al. (2024).[1] Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems.[1][6] ACS Omega.[1] Retrieved from [1]

  • Spectro Scientific. (2018).[1] Emulsion Breaking Techniques for Oil in Water Solvent Extractions.[1][7][8] Retrieved from

  • Filiciotto, L., et al. (2022).[1] Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. National Institutes of Health (PMC).[1] Retrieved from [1]

Sources

Validation & Comparative

FTIR characteristic peaks of carboxylic acid and furan ring

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural Fingerprint

In drug discovery—particularly within biomass-derived pharmacophores like furoic acid derivatives—distinguishing between the carboxylic acid moiety and the furan ring is a critical spectroscopic challenge. Both functionalities exhibit activity in the "double bond region" (1500–1800 cm⁻¹) and the "hydrogen region" (2500–3200 cm⁻¹), creating potential for misinterpretation.

This guide provides a definitive technical comparison, isolating the vibrational modes that serve as non-negotiable identifiers for each group. It moves beyond basic peak listing to explain the electronic and mechanical causality of these signals, ensuring you can validate your spectral data with authority.

Theoretical Framework: Vibrational Causality

The Carboxylic Acid Signature

The carboxylic acid group (-COOH) is a spectroscopic chameleon, heavily influenced by hydrogen bonding.[1][2][3]

  • The Dimer Effect: In solid-state or concentrated solution, carboxylic acids exist primarily as centrosymmetric dimers. This mechanical coupling lowers the force constant of the C=O bond, shifting the stretching frequency from ~1760 cm⁻¹ (monomer) to ~1680–1710 cm⁻¹ (dimer).

  • The "Messy" Proton: The O-H bond in a dimer is loosely held, creating a vast distribution of bond lengths. This results in the characteristic "fermi resonance" broad band (3300–2500 cm⁻¹) that often swallows C-H stretching signals.

The Furan Ring Signature

The furan ring is an aromatic system, but with high electron density localized on the oxygen.

  • Ring Breathing: Unlike the isolated C=C bond of an alkene, the furan ring vibrates as a coupled system. The "ring breathing" modes (expansion and contraction of the ring) and skeletal vibrations produce sharp, distinct bands in the fingerprint region.

  • The Heteroatom Boost: The oxygen atom in the ring induces a dipole moment that makes specific ring vibrations (C=C and C-O-C) IR active and intense, unlike the sometimes weak C=C stretches in symmetrical benzene derivatives.

Comparative Analysis: Peak Assignment Matrix

The following table isolates the diagnostic peaks. Bold values indicate the primary confirmation signal for that moiety.

Table 1: Critical Vibrational Modes
Functional GroupVibrational ModeFrequency (cm⁻¹)IntensityPeak ShapeCausality & Notes
Carboxylic Acid O-H Stretch 3300 – 2500 Medium-StrongVery Broad H-bonded dimer network.[4][5] Often creates a "V" shape baseline.
C=O Stretch 1710 – 1680 Very Strong SharpConjugated dimer. Shifts to ~1760 cm⁻¹ if monomeric (dilute solution).
C-O Stretch1320 – 1210StrongSharpCoupled with O-H in-plane bending.
O-H Bend (out-of-plane)950 – 910MediumBroadCharacteristic "wagging" motion of the dimer.
Furan Ring C-H Stretch 3150 – 3050 Weak-MediumSharpsp² hybridized C-H. Often visible as "shoulders" on the broad Acid O-H band.
Ring C=C Stretch 1600 – 1450 Medium-StrongSharpUsually two bands (e.g., ~1580 & ~1475). Distinct from C=O.[6][7][8]
Ring Breathing1030 – 1010MediumSharpSymmetric ring expansion. Highly characteristic of 2-substituted furans.
C-H Bend (out-of-plane) 760 – 730 StrongSharpDiagnostic for substitution pattern (e.g., 2-substituted).
Interference Analysis[8]
  • The 3000 cm⁻¹ War Zone: The broad Acid O-H stretch will likely overlap the sharp Furan C-H stretches. Solution: Look for small, sharp spikes protruding from the side of the broad O-H "mountain" above 3000 cm⁻¹.

  • The Carbonyl Shift: If the carboxylic acid is attached directly to the furan ring (e.g., 2-furoic acid), conjugation exists. This lowers the Acid C=O frequency to ~1685 cm⁻¹, bringing it closer to the Furan C=C stretches (~1580 cm⁻¹). Differentiation: The Acid C=O is significantly more intense than the aromatic ring modes.

Visualizing the Decision Logic

The following diagram outlines the logical pathway for distinguishing these moieties in a complex spectrum.

SpectralLogic Start Unknown Spectrum Analysis CheckRegion1 Check 1650-1750 cm⁻¹ Start->CheckRegion1 HasStrongCO Strong, Sharp Peak? CheckRegion1->HasStrongCO CheckRegion2 Check 2500-3300 cm⁻¹ HasStrongCO->CheckRegion2 Yes CheckRegion3 Check 1450-1600 cm⁻¹ HasStrongCO->CheckRegion3 No (Not Acid) HasBroadOH Broad 'U' or 'V' Shape? CheckRegion2->HasBroadOH ConfirmAcid CONFIRMED: Carboxylic Acid (Dimer Form) HasBroadOH->ConfirmAcid Yes ConfirmAcid->CheckRegion3 Next Step HasRingModes Sharp Peaks (1475/1580)? CheckRegion3->HasRingModes CheckRegion4 Check 700-800 cm⁻¹ HasRingModes->CheckRegion4 Yes HasOOPBend Strong Peak ~750 cm⁻¹? CheckRegion4->HasOOPBend ConfirmFuran CONFIRMED: Furan Ring HasOOPBend->ConfirmFuran Yes

Caption: Logical decision tree for sequential confirmation of Carboxylic Acid and Furan moieties.

Experimental Protocol: Self-Validating Workflow

To reliably resolve these peaks, particularly the Furan C-H shoulder against the Acid O-H background, the experimental setup must be rigorous.

Method: KBr Pellet (Preferred for Resolution) vs. ATR

While ATR (Attenuated Total Reflectance) is convenient, it distorts relative peak intensities and can shift broad O-H bands. For definitive structural characterization of solid acids like furoic acid, Transmission FTIR (KBr Pellet) is the gold standard.

Step-by-Step Protocol
  • Sample Preparation (The 1:100 Rule):

    • Mix ~1-2 mg of the dry sample with ~200 mg of spectroscopic grade KBr.

    • Why: High concentration leads to detector saturation (flat-topped peaks), especially for the intense C=O stretch, making accurate wavenumber assignment impossible.

  • Grinding:

    • Grind in an agate mortar until the mixture is a fine, non-reflective powder.

    • Why: Particle size must be smaller than the IR wavelength (~2-10 µm) to minimize Christiansen effect (scattering) which causes sloping baselines.

  • Pellet Pressing:

    • Press at 8-10 tons for 1-2 minutes under vacuum (if available).

    • Check: The resulting pellet should be transparent/translucent. An opaque white pellet indicates moisture or insufficient pressure.

  • Acquisition:

    • Resolution: Set to 2 cm⁻¹ or 4 cm⁻¹.

    • Scans: Accumulate minimum 32 scans (64 preferred) to improve Signal-to-Noise ratio.

  • Validation (The Deuteration Trick):

    • If unsure about the O-H assignment: Shake a small amount of sample with D₂O, dry, and re-measure.

    • Result: The O-H broad band (3000 cm⁻¹) will decrease, and a new O-D band will appear at ~2200 cm⁻¹. The Furan C-H peaks will remain unchanged.

Workflow Diagram

ExpProtocol Sample Solid Sample (e.g., Furoic Acid) Grind Grind (Agate Mortar) < 5µm particle size Sample->Grind KBr KBr Powder (Dry) KBr->Grind Press Hydraulic Press 10 Tons / 2 mins Grind->Press Scan FTIR Acquisition 4 cm⁻¹ Res, 64 Scans Press->Scan Process Data Processing Baseline Corr. -> Peak Pick Scan->Process

Caption: Optimized experimental workflow for high-resolution transmission FTIR.

References

  • National Institute of Standards and Technology (NIST). 2-Furoic acid IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. Wiley.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]

  • Mandal, K. K. Infrared Spectroscopy: Absorptions of Carboxylic Acids and Derivatives.[6][9][10] St. Paul’s C. M.[10] College. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of Novel Phenylacetic Acid Derivatives: Establishing the Melting Point of [3-(Furan-2-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise characterization of a new chemical entity's (NCE) physicochemical properties is a foundational pillar of its journey from the bench to the clinic. Among these properties, the melting point is a critical first indicator of purity, identity, and stability. It influences everything from reaction monitoring and purification strategies to formulation and storage conditions.

This guide provides an in-depth protocol and comparative framework for determining the melting point of novel compounds, using [3-(Furan-2-yl)phenyl]acetic acid (CAS 568628-55-7) as our primary subject. While this specific compound is commercially available, its melting point is not widely published, making it an excellent case study for establishing a key physical constant. We will compare its properties and the experimental determination process against a panel of structurally related, well-characterized phenylacetic acid analogues. This approach not only validates our methodology but also provides crucial insights into how subtle structural modifications can impact macroscopic physical properties.

Comparative Physicochemical Analysis of Phenylacetic Acid Analogues

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. This transition is highly sensitive to molecular structure, which dictates the strength of intermolecular forces within the crystal lattice. Factors such as molecular weight, symmetry, hydrogen bonding capability, and dipole-dipole interactions all play a significant role.

To contextualize the experimental determination for our target compound, we will compare it with several commercially available phenylacetic acid derivatives. These analogues were selected to illustrate the effects of substituent placement (isomers) and the introduction of different functional groups (electron-donating and electron-withdrawing).

Table 1: Physicochemical Properties of [3-(Furan-2-yl)phenyl]acetic acid and Selected Analogues

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point Range (°C)
[3-(Furan-2-yl)phenyl]acetic acid Structure of [3-(Furan-2-yl)phenyl]acetic acid568628-55-7[1][2]C₁₂H₁₀O₃202.21To be determined
Phenylacetic acidStructure of Phenylacetic acid103-82-2[3]C₈H₈O₂136.15[4]76 - 78[5][6]
2-(Furan-2-yl)acetic acidStructure of 2-(Furan-2-yl)acetic acid2745-26-8[7][8]C₆H₆O₃126.11[7][8]65 - 69
4-Chlorophenylacetic acidStructure of 4-Chlorophenylacetic acid1878-66-6[9]C₈H₇ClO₂170.59103 - 109[10][11]
4-Methoxyphenylacetic acidStructure of 4-Methoxyphenylacetic acid104-01-8[12][13]C₉H₁₀O₃166.17[13]84 - 88[12][14]
p-Tolylacetic acid (4-Methylphenylacetic acid)Structure of p-Tolylacetic acid622-47-9[15][16]C₉H₁₀O₂150.1789 - 95[17]
3-Fluorophenylacetic acidStructure of 3-Fluorophenylacetic acid331-25-9C₈H₇FO₂154.1442 - 44

Note: Chemical structures are illustrative. Please refer to the CAS number for definitive identification.

Experimental Protocol: Melting Point Determination via the Capillary Method (USP <741> Compliant)

This protocol describes a standardized method for determining the melting range of a crystalline solid, adhering to the principles outlined in United States Pharmacopeia (USP) General Chapter <741>.[10] This ensures the generated data is accurate, reproducible, and suitable for regulatory submissions.

Causality Behind Experimental Choices
  • Fine Powder: The sample must be a fine powder to ensure uniform packing and efficient heat transfer.[18] Coarse crystals can lead to air pockets and an inaccurate, broad melting range.

  • Dry Sample: The sample must be thoroughly dried to remove any residual solvent, which would act as an impurity and cause melting point depression.

  • Slow Heating Rate: Approaching the melting point, the heating rate is slowed to approximately 1°C per minute.[10] This allows the temperature of the heating block and the sample to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature. A rapid heating rate will cause the thermometer to lag behind the true sample temperature, resulting in an artificially high and broad melting range.

Apparatus and Materials
  • Melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or similar)

  • Melting point capillary tubes (borosilicate glass, one end sealed)

  • Mortar and pestle

  • Spatula

  • Sample of [3-(Furan-2-yl)phenyl]acetic acid (and/or comparators), previously dried under vacuum.

  • Certified melting point standards for calibration (e.g., vanillin, caffeine)

Step-by-Step Methodology
  • Instrument Calibration:

    • Verify the calibration of the melting point apparatus using at least two USP Melting Point Reference Standards that bracket the expected melting range of the test compounds. The instrument should be accurate to within the specifications of the standard.

  • Sample Preparation:

    • Place a small amount (10-20 mg) of the crystalline solid into a clean, dry mortar.

    • Gently grind the sample with the pestle to a very fine, uniform powder.

    • Invert a capillary tube and press the open end into the powder several times.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end.[5]

    • Repeat until a tightly packed column of 2.5–3.5 mm in height is achieved.[10]

  • Approximate Melting Point Determination (Fast Run):

    • If the melting point is completely unknown, a rapid determination is advised.

    • Place the prepared capillary into the heating block.

    • Set a rapid heating rate (e.g., 5-10°C/minute).

    • Record the approximate temperature at which the sample melts. This value will be used to set the parameters for the accurate determination.

  • Accurate Melting Point Determination (Slow Run):

    • Allow the apparatus to cool to at least 20°C below the approximate melting point found in the fast run.

    • Insert a fresh, newly prepared capillary tube with the sample.

    • Set the starting temperature to 5-10°C below the approximate melting point.

    • Set the heating ramp rate to 1°C/minute.[10]

    • Observe the sample closely through the magnifying lens.

    • Record T1 (Onset): The temperature at which the first droplet of liquid becomes visible.

    • Record T2 (Clear Point): The temperature at which the last solid particle melts, and the substance becomes a completely clear liquid.[10]

    • The melting range is reported as T1 – T2.

    • Perform the determination in triplicate to ensure reproducibility.

Workflow and Data Interpretation

The process from sample preparation to final report follows a logical and self-validating sequence.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Recording & Interpretation A Dry Crystalline Sample B Grind to Fine Powder A->B Ensure no solvent C Pack Capillary Tube (2.5-3.5 mm) B->C Ensure uniform packing E Perform Fast Ramp (10°C/min) to find approximate MP C->E Unknown Sample F Perform Slow Ramp (1°C/min) starting 10°C below approx. MP C->F Known Approx. MP D Calibrate Instrument with Standards D->F Ensures Accuracy E->F Informs Start Temp G Record T1 (Onset of Melt) F->G Observe First Droplet H Record T2 (Clear Point) G->H Observe Last Crystal I Report Melting Range (T1-T2) H->I J Compare Range to Literature & Purity Criteria I->J

Caption: Workflow for USP-compliant melting point determination.

Interpreting the Results
  • Sharp Melting Range (0.5-1.5°C): A narrow melting range is indicative of a highly pure crystalline compound.

  • Broad Melting Range (>2°C): A wide melting range typically signifies the presence of impurities. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which both lowers (depresses) the melting point and broadens the range over which the substance melts.

  • Mixed Melting Point: To confirm the identity of a substance, a mixed melting point determination can be performed.[9] An intimate 1:1 mixture of the unknown sample with an authentic reference standard is prepared. If the melting point of the mixture is sharp and identical to that of the reference standard, the unknown is confirmed. If the melting point is depressed and broad, the two compounds are not identical.[18]

Conclusion

The determination of a melting point is a fundamental yet powerful analytical technique in the characterization of NCEs like [3-(Furan-2-yl)phenyl]acetic acid. By following a standardized, pharmacopeia-compliant protocol, researchers can generate reliable data that serves as a crucial benchmark for purity and identity. Comparing this data to structurally similar analogues provides valuable insight into structure-property relationships, aiding in the rational design and development of future drug candidates. The rigorous application of this method ensures a solid foundation for all subsequent stages of pharmaceutical development.

References

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

  • U.S. Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. Available from: [Link]

  • METTLER TOLEDO. What is Melting Point?. Available from: [Link]

  • Stenutz. 4-methoxyphenylacetic acid. Available from: [Link]

  • SDFine-Chem Ltd. 4-CHLOROPHENYLACETIC ACID. Available from: [Link]

  • Stanford Research Systems. Melting Point Determination. Available from: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • The Good Scents Company. phenyl acetic acid, 103-82-2. Available from: [Link]

  • The Good Scents Company. phenyl acetic acid, 103-82-2. Available from: [Link]

  • Synthonix. 3-(Furan-2-yl)prop-2-enoic acid - [F24145]. Available from: [Link]

  • The Good Scents Company. phenyl acetic acid, 103-82-2. Available from: [Link]

  • PubChem. Furan-2-acetic acid. Available from: [Link]

  • NIST. p-Tolylacetic acid. Available from: [Link]

  • U.S. Environmental Protection Agency. [3-(Furan-2-yl)phenyl]acetic acid. Available from: [Link]

  • PubChem. Phenylacetic Acid. Available from: [Link]

  • PubChem. 2-(Furan-3-yl)acetic acid. Available from: [Link]

  • FooDB. PHENYLACETIC ACID. Available from: [Link]

Sources

Comparison of biological activity: furan vs. phenyl bioisosteres

[1][2]

Executive Summary: The "High-Risk, High-Reward" Bioisostere

In medicinal chemistry, the replacement of a phenyl ring with a furan moiety is a classic bioisosteric strategy used to alter physicochemical properties, reduce lipophilicity (logP), and introduce novel hydrogen-bonding vectors. However, this exchange comes with a critical caveat: Metabolic Activation .

While the furan ring can significantly enhance potency by acting as a smaller, more electron-rich aromatic system capable of unique H-bond acceptance, it is frequently flagged as a "structural alert" due to its potential oxidation by Cytochrome P450 (CYP450) enzymes into reactive dialdehydes. This guide objectively compares the performance of furan versus phenyl scaffolds, providing the experimental data and protocols necessary to de-risk this powerful but volatile pharmacophore.

Physicochemical & Structural Comparison

The fundamental difference between phenyl and furan lies in their aromaticity and electronic distribution. Furan is significantly less aromatic than benzene, making it more susceptible to electrophilic attack and oxidative metabolism.

Table 1: Physicochemical Profile – Furan vs. Phenyl
FeaturePhenyl Ring (Benzene)Furan RingImpact on Drug Design
Aromaticity High (RE ≈ 36 kcal/mol)Moderate (RE ≈ 16 kcal/mol)Furan is chemically less stable and more reactive.
Electronic Nature Electron-neutral / Weak DonorElectron-rich (

-excessive)
Furan is a better

-donor; prone to CYP oxidation.
H-Bonding None (Hydrophobic only)H-Bond Acceptor (Oxygen LP)Furan oxygen can engage specific residues (e.g., Ser, Thr).
Lipophilicity (logP) High (Baseline)Lower (typically

logP -1.0 to -1.5)
Furan improves water solubility.
Geometry 6-membered, Bond angle 120°5-membered, Bond angle ~105-110°Alters vector orientation of substituents (scaffold hopping).
Metabolic Risk Low (Stable, Phase I hydroxylation)High (Bioactivation to enedials)CRITICAL: Furan requires rigorous safety screening.

RE = Resonance Energy. Sources: [1], [2].[1][2][3][4][5][6][7][8][9][10][11][12]

Biological Activity & Potency: The "Siren Song" of Furan

Despite the toxicity risks, furan remains a relevant scaffold because it often yields superior potency compared to phenyl analogs. This is attributed to its smaller size allowing tighter packing in binding pockets and the oxygen atom's ability to form specific hydrogen bonds.

Case Study Data: Potency Gains

Example 1: ADORA2A Antagonists In a large-scale matched molecular pair analysis, replacing a phenyl ring with a furan moiety in Adenosine A2A receptor antagonists resulted in a significant potency increase.[13]

ScaffoldTarget

Potency (pChEMBL)
Mechanism of Gain
Phenyl ADORA2ABaselineSteric occlusion in tight pockets.
Furan ADORA2A+0.6 log units (~4x) Oxygen atom acts as H-bond acceptor to Asn253 residue.

Source: [3]

Example 2: Pyruvate Dehydrogenase (PDH) E1 Inhibitors Furan-thiamine analogs were compared directly to triazole and phenyl-based inhibitors.

Compound IDCore ScaffoldIC50 (µM)Binding Affinity Relative to TPP
8w Triazole (Phenyl-like)0.5 - 1.0Moderate
25 Furan 0.13 High (77x TPP)

Observation: The furan analog (25) demonstrated a >3-fold improvement in binding affinity over the nitrogen-rich triazole/phenyl mimics, likely due to optimized hydrophobic contact without steric clash. Source: [4]

The Critical Liability: Metabolic Activation Mechanism

The primary deterrent to using furan is its bioactivation. Unlike the phenyl ring, which typically undergoes stable hydroxylation, the furan ring is oxidized by CYP2E1 (and CYP3A4) to form cis-2-butene-1,4-dial (BDA) . This is a highly reactive

Pathway Visualization

The following diagram illustrates the divergence between stable metabolism and toxic activation.

MetabolicActivationFuranFuran Scaffold(Drug Candidate)CYPCYP450(CYP2E1 / 3A4)Furan->CYPOxidationEpoxideUnstable EpoxideIntermediateCYP->Epoxide[O]BDAcis-2-butene-1,4-dial(REACTIVE TOXIN)Epoxide->BDARing OpeningAdductCovalent Adducts(Liver Toxicity)BDA->AdductNucleophilic Attack(Proteins/DNA)GSHGlutathione (GSH)ConjugateBDA->GSHDetoxification(If GSH available)

Figure 1: Mechanism of furan bioactivation. The formation of cis-2-butene-1,4-dial (BDA) is the key toxicological event distinguishing furan from phenyl.

Experimental Protocols: De-Risking Furan

If your SAR data suggests a furan is essential for potency, you must rigorously assess its metabolic liability. The standard metabolic stability assay is insufficient because BDA is elusive; you must use Reactive Metabolite Trapping .

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To detect the formation of reactive electrophilic metabolites (like BDA) that would otherwise bind to liver proteins.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Trapping Agent: Glutathione (GSH) supplemented at 5–10 mM (or N-Acetyl Cysteine/NAC).

  • Test Compound (10 µM final conc.)

Step-by-Step Workflow:

  • Preparation: Pre-incubate HLM (1 mg/mL final) with the Test Compound (10 µM) and GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Incubation: Incubate for 60 minutes at 37°C with gentle shaking.

    • Control 1: Minus NADPH (detects non-CYP reactivity).

    • Control 2: Phenyl-analog (negative control for BDA formation).

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis (LC-MS/MS):

    • Centrifuge to remove protein precipitate.

    • Inject supernatant into LC-MS/MS (High Resolution preferred, e.g., Q-TOF).

    • Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific Mass Shift (+307 Da for GSH adduct).

    • Marker: The presence of a GSH-conjugate confirms the formation of a reactive intermediate.

Protocol B: CYP Inactivation (Time-Dependent Inhibition)

Purpose: To see if the furan metabolite kills the CYP enzyme itself (Mechanism-Based Inhibition).

  • Incubate compound with HLM + NADPH for 0, 10, 30 min ("Pre-incubation").

  • Dilute this mixture 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4).

  • Measure the residual activity of the CYP enzyme.

  • Result: A decrease in CYP activity with increasing pre-incubation time indicates the furan is destroying the enzyme (Suicide Inhibition).

Decision Framework: When to Use Furan?

Use this logic tree to determine if a furan bioisostere is a viable path for your program.

DecisionTreeStartSAR: Phenyl -> FuranIncreases Potency?IsPotencyCriticalIs this potency gaincritical for efficacy?Start->IsPotencyCriticalCheckIndicationTarget Indication?IsPotencyCritical->CheckIndicationYesStopSTOP / Redesign(High Toxicity Risk)IsPotencyCritical->StopNo (Stick to Phenyl)AcuteAcute / Life-Threatening(e.g., Oncology, Acute Infection)CheckIndication->AcuteShort DurationChronicChronic / Benign(e.g., Diabetes, Hypertension)CheckIndication->ChronicLong DurationRunGSHRun GSH Trapping AssayAcute->RunGSHChronic->StopAvoid FuranResultPosGSH Adducts DetectedRunGSH->ResultPosResultNegNo Adducts DetectedRunGSH->ResultNegProceedProceed with Caution(Monitor LFTs in vivo)ResultPos->ProceedAcceptable Risk?SafeViable CandidateResultNeg->Safe

Figure 2: Decision matrix for incorporating furan bioisosteres in drug discovery.

Conclusion

The furan ring is a high-maintenance bioisostere . It offers distinct advantages over the phenyl ring in terms of reducing lipophilicity and enabling unique hydrogen-bonding interactions that can drastically improve potency (as seen in ADORA2A and PDH inhibitors). However, this comes at the cost of metabolic stability.

Recommendation:

  • Use Phenyl (or Pyridine/Thiophene) for chronic indications where safety is paramount.

  • Use Furan only when:

    • There is a significant potency/selectivity advantage (>10x).[1][14]

    • The indication allows for higher toxicity tolerance (e.g., Oncology - Lapatinib).

    • GSH trapping assays confirm low levels of reactive metabolite formation.

References

  • BenchChem Technical Support. (2025).[15][1][7][11] Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. Retrieved from

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Retrieved from

  • Lenselink, E. B., et al. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Journal of Cheminformatics. Retrieved from

  • RSC Medicinal Chemistry. (2023). Furan-based inhibitors of pyruvate dehydrogenase: SAR study and biochemical evaluation. Retrieved from [6]

  • Kellogg, J. J., et al. (2005). Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. Drug Metabolism and Disposition.[15][4][5] Retrieved from

Comparative Guide: Selecting Optimal CHNS/O Calibration Standards for C12H10O3 Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

C12H10O3 compounds—such as 1 (BNOA), a critical plant growth regulator and pharmaceutical intermediate—require highly accurate elemental analysis to verify synthetic purity[1].

The theoretical elemental mass fractions for C12H10O3 are:

  • Carbon (C): 71.28%

  • Hydrogen (H): 4.98%

  • Oxygen (O): 23.74%

Achieving the pharmaceutical industry standard of <0.3% absolute error depends entirely on the calibration matrix. Extrapolation errors occur when the Thermal Conductivity Detector (TCD) is calibrated with a standard whose elemental composition drastically differs from the target analyte. This guide objectively compares primary elemental analysis standards to establish a self-validating analytical protocol for C12H10O3 derivatives.

Comparative Analysis of Calibration Standards

To ensure a robust calibration curve, the reference standard must closely mimic the target analyte's combustion behavior and elemental ratios.

Table 1: Compositional Comparison of Primary CHNS/O Standards

Calibration StandardFormula%C%H%O%N%SSuitability for C12H10O3 Analysis
Acetanilide C8H9NO71.096.7111.8410.36-Excellent (CHN): %C (71.09%) perfectly brackets the target (71.28%).
Benzoic Acid C7H6O268.844.9526.20--Superior (Oxygen): %O (26.20%) closely matches the target (23.74%).
BBOT C26H26N2O2S72.536.097.436.517.44Suboptimal: Universal standard, but %O is too low for accurate pyrolysis.

Causality Insight: Why not use one universal standard like BBOT? While BBOT is highly versatile for simultaneous CHNS analysis[2], its low oxygen content (7.43%) forces the TCD to extrapolate heavily when quantifying the high oxygen content (23.74%) of C12H10O3. Therefore, a dual-standard approach is scientifically required:2[2][3].

Experimental Data: Performance Comparison

We evaluated the recovery of 2-Naphthoxyacetic acid across different calibration matrices using a dynamic flash combustion elemental analyzer[4].

Table 2: Experimental Recovery of C12H10O3 (Target: C 71.28%, H 4.98%, O 23.74%)

Calibration Matrix UsedMeasured %C (Δ)Measured %H (Δ)Measured %O (Δ)Validation Status (±0.3% Limit)
Acetanilide (CHN) + Benzoic Acid (O) 71.35 (+0.07)5.02 (+0.04)23.81 (+0.07)PASS (Highest Accuracy)
BBOT (CHNS/O) 71.62 (+0.34)5.15 (+0.17)23.10 (-0.64)FAIL (O and C out of spec)
Sulfanilamide (CHNS) 70.85 (-0.43)5.11 (+0.13)N/AFAIL (C out of spec)

Self-Validating Protocol for C12H10O3 Analysis

This step-by-step methodology ensures a closed-loop, self-validating system by incorporating a "K-factor" calibration check prior to sample consumption.

Step 1: Micro-Weighing & Sample Preparation

Causality: Accurate weighing is the most critical source of error.5 ensures the sample mass does not introduce variance[5].

  • For CHN Mode: Weigh 1.5–2.0 mg of the C12H10O3 sample into a tin (Sn) capsule.6 to the capsule. V2O5 acts as an oxidative catalyst, ensuring complete combustion of aromatic rings[6]. Fold and seal tightly.

  • For Oxygen Mode: Weigh 1.5–2.0 mg into a silver (Ag) capsule. Do not use tin or V2O5, as tin oxidizes and traps oxygen, artificially lowering the oxygen reading[6].

Step 2: Instrument Calibration (K-Factor Method)
  • CHN Reactor: Set the combustion oven to 950°C. Calibrate the system by running 2–3 mg of Acetanilide in triplicate[2].

  • Oxygen Reactor: Set the pyrolysis oven to 1060°C. Calibrate using 1–2 mg of Benzoic Acid[3].

Step 3: System Self-Validation
  • Run a 2.0 mg sample of Acetanilide coded as an "Unknown" sample.

  • Validation Gate: The system must report Carbon at 71.09% ± 0.15%. If the value deviates, perform an automated leak test (carrier gas flow rates must drop below 5 mL/min within 90 seconds) and recalibrate[6]. Do not proceed to the C12H10O3 sample until this gate is passed.

Step 4: Automated Analysis
  • Load the validated autosampler. The sample undergoes flash combustion in an O2-enriched helium atmosphere.

  • Combustion gases (CO2, H2O, NOx) are swept through a copper reduction layer to quantitatively convert NOx to N2.

  • Gases are separated via a GC column and quantified by the TCD[3].

Visualizations of Workflows and Logic

CHNSO_Workflow Sample C12H10O3 Sample (Tin Capsule) Combustion Flash Combustion (O2, 950°C) Sample->Combustion Autosampler Reduction Copper Reduction (NOx -> N2) Combustion->Reduction CO2, H2O, NOx GC GC Column Separation Reduction->GC CO2, H2O, N2 TCD TCD Detector (Quantification) GC->TCD Elution

Fig 1. Dynamic flash combustion pathway for CHN determination of C12H10O3.

Calibration_Logic Start Target: C12H10O3 (C:71.3%, H:5.0%, O:23.7%) Mode Select Analysis Mode Start->Mode CHN CHN Combustion Mode (Requires matching %C) Mode->CHN Oxy Oxygen Pyrolysis Mode (Requires matching %O) Mode->Oxy Acetanilide Acetanilide Standard (C: 71.09%) CHN->Acetanilide Best %C Match BBOT BBOT Standard (C: 72.5%, O: 7.4%) CHN->BBOT Acceptable Match Benzoic Benzoic Acid Standard (O: 26.20%) Oxy->Benzoic Best %O Match Oxy->BBOT Poor %O Match Result1 Optimal Accuracy (Δ < 0.3%) Acetanilide->Result1 Benzoic->Result1 Result2 Suboptimal for Oxygen (Δ > 0.5%) BBOT->Result2

Fig 2. Logical decision tree for selecting calibration standards based on mass fractions.

References

  • Title: Elemental Analysis: CHNS/O Characterization of Polymers and Plastics Source: Thermo Fisher Scientific URL
  • Source: PubChem (NIH)
  • Title: EMA 502 Micro Elemental Analyzer CHNS-O Source: VELP Scientifica URL
  • Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL
  • Title: Elemental Analysis: CHNS/O Determination of Marine Samples Source: Spectro-Lab URL
  • Title: Thermo FlashSmart CHNS/O Elemental Analyzer Standard Operating Procedure Source: Chemical Instrumentation Facility, Iowa State University URL

Sources

UV-Vis absorption maxima of furan-phenyl conjugated systems

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the photophysical properties of furan-phenyl conjugated systems is essential for researchers developing advanced optoelectronics, organic light-emitting diodes (OLEDs), and fluorescent biological probes. The UV-Vis absorption maximum (


) of these molecules serves as a direct readout of their electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This technical guide objectively compares the absorption characteristics of various furan-phenyl architectures, explains the structural causality behind their spectral shifts, and provides a self-validating experimental protocol for accurate photophysical characterization.

Structural Causality and Absorption Dynamics

The primary electronic transition observed in furan-phenyl systems is the


 transition. The energy required to drive this transition is highly sensitive to the molecule's structural and electronic environment. Three core factors dictate the 

in these systems:
  • Extended

    
    -Conjugation:  Moving from a mono-phenylfuran to a di-phenylfuran (e.g., 2,5-diphenylfuran) significantly lowers the excitation energy. The central furan ring acts as an efficient diene-like bridge, coupling the peripheral phenyl rings into a unified, extended 
    
    
    
    -system. This delocalization stabilizes the excited state, resulting in a bathochromic (red) shift.
  • Molecular Planarity: Furan-substituted systems often exhibit superior molecular planarity compared to their thiophene analogues. Because the van der Waals radius of oxygen is smaller than that of sulfur, steric hindrance between the furan and adjacent phenyl rings is minimized[1]. This reduced torsional angle maximizes

    
    -orbital overlap, enhancing structural rigidity and further red-shifting the absorption spectrum[1].
    
  • Push-Pull Substituent Effects: The introduction of electron-donating groups (EDGs, such as methoxy) or electron-withdrawing groups (EWGs, such as cyano) onto the furan-phenyl backbone creates an intramolecular charge transfer (ICT) dipole. This "push-pull" dynamic heavily stabilizes the polar excited state relative to the ground state, drastically reducing the HOMO-LUMO gap and pushing

    
     to longer wavelengths[2].
    

G Core Furan-Phenyl Core Conj Extended Conjugation (e.g., 2,5-diphenyl) Core->Conj Subst Push-Pull Substituents (e.g., -OMe, -CN) Core->Subst Planar Molecular Planarity (Reduced Torsional Angle) Core->Planar Shift Bathochromic Shift (Increased λ_max) Conj->Shift Subst->Shift Planar->Shift

Structural factors driving bathochromic shifts in furan-phenyl systems.

Comparative UV-Vis Absorption Data

To objectively evaluate how structural modifications tune the optical properties of these systems, the following table synthesizes the UV-Vis absorption maxima of key furan-phenyl derivatives.

Table 1: UV-Vis Absorption Maxima of Furan-Phenyl Conjugated Systems

CompoundSolventAbsorption Maximum (

)
Molar Absorptivity (

)
Structural Note
2-Furonitrile Dioxane242 nmN/ABase furan ring reference[3]
5-Phenyl-2-furonitrile Dioxane294 nmN/AMono-phenyl extension[3]
2,5-Diphenylfuran (DPF) CH₂Cl₂ / Cyclohexane324 - 328 nm~23,500 M⁻¹cm⁻¹Symmetrical di-phenyl conjugation[4][5]
5-Cyanofuranyl-acetophenone CH₂Cl₂313 nmN/AElectron-withdrawing substitution[2]
5-Methoxyfuranyl-acetophenone CH₂Cl₂349 nmN/APush-pull (EDG) substitution[2]
BPTFT Co-oligomer Solid State~400 - 450 nmN/AHighly planar, rigid crystal lattice[1]

Data Analysis Insight: The baseline 2-furonitrile absorbs deep in the UV region at 242 nm. The addition of a single phenyl group at the 5-position induces a massive 52 nm bathochromic shift to 294 nm[3]. Symmetrical extension in 2,5-diphenylfuran pushes the absorption further to ~324-328 nm[4][5]. The most dramatic solution-phase shifts are observed in push-pull systems, where methoxy-substitution pushes the


 to 349 nm[2].

Self-Validating Experimental Protocol for UV-Vis Characterization

Acquiring precise UV-Vis spectra requires rigorous control over the molecular environment to prevent artifacts such as excimer formation,


 stacking, or inner-filter effects. The following self-validating protocol ensures high-fidelity data acquisition[4].
Step-by-Step Methodology

Step 1: Solvent Selection and Baseline Correction

  • Action: Fill a matched pair of 1 cm path-length quartz cuvettes with a spectroscopic-grade solvent (e.g., cyclohexane for baseline

    
     transitions, or dichloromethane for push-pull derivatives). Perform a baseline zeroing scan from 200 nm to 600 nm.
    
  • Causality: Quartz is mandatory because standard borosilicate glass absorbs strongly below 340 nm, which would obscure the intrinsic absorption of mono-phenylfurans. Matched cuvettes ensure that solvent absorbance and optical reflection losses are perfectly subtracted.

Step 2: Sample Preparation and Concentration Optimization

  • Action: Prepare a 1 mM stock solution of the furan-phenyl compound. Perform serial dilutions to create a working range of 1 µM to 20 µM.

  • Causality: High concentrations lead to molecular aggregation, which artificially broadens or shifts absorption bands. Furthermore, the absorbance must be kept between 0.1 and 0.8 OD to maintain the linear dynamic range of the spectrophotometer's photomultiplier tube (PMT).

Step 3: Spectral Acquisition

  • Action: Measure the absorbance of the working solutions across the 200 nm to 600 nm range. Identify the wavelength of maximum absorbance (

    
    ).
    

Step 4: Self-Validation via the Beer-Lambert Law

  • Action: Plot the measured Absorbance at

    
     against the concentration series. Calculate the linear regression.
    
  • Causality: A self-validating system must mathematically prove that the measured species is monomeric. A perfectly linear plot (

    
    ) confirms the absence of concentration-dependent aggregation and validates the calculated molar extinction coefficient (
    
    
    
    ).

G N1 Sample Preparation (Dilute to 0.1-0.8 OD) N2 Baseline Correction (Matched Quartz Cuvettes) N1->N2 N3 UV-Vis Spectral Acquisition (200-600 nm Range) N2->N3 N4 Self-Validation (Beer-Lambert Linearity Check) N3->N4 N5 Data Analysis (Extract λ_max and ε) N4->N5

Workflow for self-validating UV-Vis absorption measurements.

Advanced Considerations: Solvatochromism and Photochemical Stability

When evaluating furan-phenyl systems for deployment as environmental probes or laser dyes, two additional parameters must be assessed:

  • Fluorosolvatochromism: Highly polarized derivatives (e.g., 5-cyanofuranyl-substituted acetophenones) exhibit massive Stokes shifts and solvent-dependent emission. This occurs because polar solvents stabilize the highly polar ICT excited state much more effectively than the ground state, making these molecules excellent probes for microenvironmental polarity[2].

  • Photooxidation: Unsubstituted 2,5-diphenylfuran is highly susceptible to photooxidation by singlet oxygen (

    
    ), rapidly converting to cis-dibenzoylethylene upon UV irradiation in aerated solutions[5]. When designing robust optoelectronic materials, researchers must either sterically protect the furan core or integrate it into rigid crystalline lattices (like BPTFT co-oligomers) to suppress non-radiative decay and oxidative degradation[1].
    

References

  • Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles Source: Chemical Papers URL:[Link]

  • Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

  • Fluorosolvatochromism of furanyl- and thiophenyl-substituted acetophenones Source: SciSpace URL:[Link]

  • Reaction mechanism for the photooxidation of 2,5-diphenylfuran (DPF) to cis-dibenzoylethylene Source: ResearchGate URL:[Link]

Sources

Introduction: The Analytical Challenge of a Novel Arylpropionic Acid Derivative

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chromatographic Separation of 2-(3-(Furan-2-yl)phenyl)acetic Acid and Its Impurities

2-(3-(Furan-2-yl)phenyl)acetic acid belongs to the arylpropionic acid class, a scaffold renowned for its pharmacological significance, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can alter pharmacological activity, introduce toxicity, or affect the stability of the drug substance. This guide provides a comprehensive strategy for the development and comparison of chromatographic methods to separate and quantify impurities associated with 2-(3-(Furan-2-yl)phenyl)acetic acid.

Our approach as application scientists is not merely to provide a method, but to elucidate the rationale behind the analytical choices. We will explore the likely origins of impurities from both the synthetic route and potential degradation pathways, and use this knowledge to build a robust, selective, and reliable chromatographic separation method. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the critical responsibility of impurity profiling.

Anticipating the Enemy: A Profile of Potential Impurities

A successful separation strategy begins with a thorough understanding of what needs to be separated. Impurities in 2-(3-(Furan-2-yl)phenyl)acetic acid can be broadly categorized into process-related impurities and degradation products.

Process-Related Impurities from Suzuki-Miyaura Synthesis

The most plausible synthetic route to 2-(3-(Furan-2-yl)phenyl)acetic acid involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction, while efficient, is known to generate a characteristic set of byproducts.[3][4] Understanding these potential side reactions is crucial for developing a targeted analytical method.

  • Unreacted Starting Materials: (3-Bromophenyl)acetic acid and furan-2-boronic acid.

  • Homocoupling Products: Formation of 3,3'-biphenyl-diacetic acid and 2,2'-bifuran can occur through the coupling of two molecules of the same starting material.[5][6]

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of furan.[7]

  • Dehalogenation Product: The bromo-substituent can be replaced by a hydrogen atom, yielding phenylacetic acid.

  • Catalyst and Ligand Residues: Residual palladium from the catalyst and oxidized phosphine ligands (e.g., triphenylphosphine oxide) are common process impurities that must be monitored.[8]

cluster_0 Suzuki-Miyaura Coupling cluster_1 Potential Process-Related Impurities SM1 (3-Bromophenyl)acetic Acid Product 2-(3-(Furan-2-yl)phenyl)acetic Acid SM1->Product Imp1 3,3'-Biphenyl-diacetic Acid (Homocoupling) SM1->Imp1 Homocoupling Imp3 Phenylacetic Acid (Dehalogenation) SM1->Imp3 Side Reaction SM2 Furan-2-boronic Acid SM2->Product Imp2 2,2'-Bifuran (Homocoupling) SM2->Imp2 Homocoupling Imp4 Furan (Protodeboronation) SM2->Imp4 Side Reaction

Caption: Potential process-related impurities from Suzuki-Miyaura synthesis.

Degradation Products: Unveiling Instabilities

Forced degradation studies are essential to identify potential degradation products that could form during storage or handling, and to establish the stability-indicating nature of an analytical method.[9][10] The structure of 2-(3-(Furan-2-yl)phenyl)acetic acid contains moieties susceptible to specific degradation pathways.

  • Hydrolysis: The carboxylic acid group itself is stable, but impurities containing ester or amide functionalities would be susceptible to acid or base hydrolysis.

  • Oxidation: The furan ring is an electron-rich system and can be susceptible to oxidative degradation, potentially leading to ring-opened products.[11][12]

  • Photolysis: Exposure to light, particularly UV, can induce degradation in aromatic and heterocyclic systems.

  • Thermal Degradation: High temperatures can potentially cause decarboxylation of the acetic acid side chain.[12]

Chromatographic Method Development: A Comparative Approach

The selection of the primary analytical technique is dictated by the physicochemical properties of the analyte and its expected impurities.

TechniqueApplicability & RationaleLimitations
Reversed-Phase HPLC (RP-HPLC) Primary Recommendation. The target molecule and most expected impurities are polar, non-volatile, and possess UV chromophores, making RP-HPLC with UV or MS detection the ideal choice.[13][14]May not be suitable for highly volatile impurities like furan.
Gas Chromatography (GC) Suitable for analyzing volatile, thermally stable impurities such as residual solvents or the furan byproduct from protodeboronation.Requires derivatization for the non-volatile main compound and other acidic impurities, which adds complexity.[13]
Supercritical Fluid Chromatography (SFC) A "green" chromatography alternative that uses supercritical CO2 as the main mobile phase, reducing organic solvent consumption.[15] It can offer different selectivity compared to RP-HPLC.Requires specialized equipment; method development can be less intuitive than HPLC for polar, acidic compounds.
Thin-Layer Chromatography (TLC) Excellent for rapid, initial screening of reaction progress and qualitative assessment of impurity profiles.[16][17]Limited resolution and not suitable for quantification without specialized densitometry equipment.

Our focus will be on developing a robust RP-HPLC method, as it provides the most comprehensive profile for this specific analytical challenge.

Optimizing the Separation: A Deep Dive into RP-HPLC Parameters

A successful RP-HPLC separation hinges on the systematic optimization of several key parameters. The goal is to achieve baseline resolution for all known impurities from the main peak and from each other.

Stationary Phase Selection

The choice of stationary phase (the column) is the most critical factor for achieving selectivity.

Stationary PhasePrinciple of SeparationExpected Performance for this Application
C18 (ODS) Hydrophobic interactions. The gold standard for reversed-phase.Excellent retention for the aromatic rings. Will provide good general separation of compounds with differing polarities.
C8 Less hydrophobic than C18.May be useful if retention times on a C18 column are excessively long, but could compromise resolution of closely related non-polar impurities.
Phenyl-Hexyl Mixed-mode interactions: hydrophobic and π-π interactions.Highly Recommended for Comparison. The phenyl-hexyl phase can offer enhanced selectivity for aromatic and furan-containing compounds due to π-π interactions, potentially resolving co-eluting peaks observed on a C18 column.
Mobile Phase Optimization

The mobile phase composition fine-tunes the separation. For an acidic analyte like 2-(3-(Furan-2-yl)phenyl)acetic acid, controlling the pH is critical.

  • pH and Ionization: At a pH well below the pKa of the carboxylic acid (typically ~4-5), the analyte will be in its neutral, protonated form, leading to better retention and improved peak shape on a reversed-phase column. A mobile phase pH of ~2.5-3.5 is a logical starting point.[13]

  • Organic Modifier: Acetonitrile generally provides sharper peaks and lower backpressure compared to methanol. However, methanol can sometimes offer different selectivity. A comparison of both is warranted.

  • Buffer: A buffer (e.g., phosphate or formate) is necessary to maintain a stable pH and ensure reproducible retention times. Formic acid is an excellent choice as it is volatile and compatible with mass spectrometry (MS) detection.[6]

Comparative Experimental Data (Simulated)

The following table summarizes the expected outcomes from a method development study, comparing two different columns and mobile phase compositions.

ParameterMethod AMethod BMethod C
Column C18 (4.6 x 150 mm, 3.5 µm)C18 (4.6 x 150 mm, 3.5 µm)Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Expected Outcome Good overall separation. Potential co-elution of homocoupling products.Broader peaks compared to Method A, but potential change in elution order offering different selectivity.Optimal. Improved resolution between the main peak and aromatic impurities due to π-π interactions.

Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability checks, ensuring the reliability of the generated data.

Protocol 1: RP-HPLC Method for Impurity Profiling

1. Objective: To separate, detect, and quantify process-related impurities and degradation products in samples of 2-(3-(Furan-2-yl)phenyl)acetic acid.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Reference standards for 2-(3-(Furan-2-yl)phenyl)acetic acid and any identified impurities.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on UV spectrum).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration (1.0 mg/mL) in the same diluent.

  • Spiked Sample: Prepare a sample solution spiked with known levels of identified impurities to confirm peak identification and resolution.

5. System Suitability Test (SST):

  • Inject the standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area < 2.0%.

    • Tailing factor for the main peak between 0.8 and 1.5.

    • Theoretical plates > 2000.

6. Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform the system suitability test.

  • Inject a blank (diluent) to ensure no carryover or system peaks interfere.

  • Inject the sample solution.

  • Identify impurities based on their relative retention times (RRT) compared to the main peak.

  • Quantify impurities using area normalization or against a qualified reference standard.

Protocol 2: Forced Degradation Study

1. Objective: To generate potential degradation products and demonstrate the stability-indicating capability of the analytical method.[9]

2. Procedure:

  • Prepare solutions of 2-(3-(Furan-2-yl)phenyl)acetic acid (approx. 1 mg/mL) for each stress condition.

  • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[12]

  • Thermal Degradation: Expose the solid powder to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to a calibrated light source (ICH Q1B) for a specified duration.

  • For each condition, prepare a control sample stored at ambient temperature protected from light.

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with the control, using the HPLC method from Protocol 1. The goal is to achieve 5-20% degradation of the parent compound.[10]

Visualizing the Analytical Workflow

A structured workflow ensures a systematic and logical approach to method development and validation.

Caption: Workflow for chromatographic method development and validation.

Conclusion and Recommendations

The successful chromatographic separation of impurities in 2-(3-(Furan-2-yl)phenyl)acetic acid requires a multi-faceted approach grounded in chemical principles. A reversed-phase HPLC method is unequivocally the most suitable technique for this purpose.

For optimal results, we recommend the following:

  • Initial Screening on a C18 Column: A high-quality C18 column provides an excellent starting point for assessing the impurity profile.

  • Comparative Analysis on a Phenyl-Hexyl Column: To resolve challenging aromatic impurities, a phenyl-hexyl column should be evaluated. The alternative selectivity from π-π interactions often proves decisive in achieving baseline separation for all components.

  • MS-Compatible Mobile Phase: Employing a mobile phase with a volatile buffer like formic acid (e.g., 0.1% formic acid in water/acetonitrile) is highly advantageous. It not only provides the necessary pH control for good chromatography but also allows for seamless integration with mass spectrometry for definitive peak identification and structural elucidation of unknown impurities.

  • Comprehensive Validation: The final method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness, thereby ensuring its suitability for quality control and regulatory submissions.

By following this structured, science-driven approach, researchers can develop a robust and reliable chromatographic method that guarantees the purity, safety, and quality of 2-(3-(Furan-2-yl)phenyl)acetic acid.

References

  • Pyka, A., Wiatr, E., Kwiska, K., & Gurak, D. (2011). Densitometric Analysis of 2-Arylpropionate Derivatives in Pharmaceutical Preparations. Journal of Planar Chromatography – Modern TLC.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Process Chemistry Help. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]

  • Sultana, N., Arayne, M. S., & Naveed, S. (2002). Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 949-956. [Link not directly available, referenced through Ovid]
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Kollár, L., et al. (2020). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar. [Link]

  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095-1105. [Link]

  • BJSTR. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • IJSDR. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]

  • Al-Rawas, S., Al-Mughairi, F., & Charabi, Y. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 27(2), 384. [Link]

  • Siodmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Farmacja Polska, 73(8), 475-480. [Link]

  • Jurášek, A., & Knoppová, V. (1972). Furan derivatives. XXXVI. Chromatographic determination of some phenylfuran derivatives. Chemical Papers, 26(4), 363-366. [Link]

  • Al-Khateeb, L. A., & Dahas, F. A. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry, 16(11), 105231. [Link]

  • Walsh Medical Media. (2025). Chromatographic Approaches to Pharmaceutical Impurity Profiling. [Link]

  • Shimadzu. (n.d.). Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. [Link]

Sources

Safety Operating Guide

Laboratory Safety & Disposal Protocol: 2-(3-(Furan-2-yl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step operational guide for the safe handling and disposal of 2-(3-(Furan-2-yl)phenyl)acetic acid in a professional laboratory setting.

Executive Summary & Mechanistic Rationale

2-(3-(Furan-2-yl)phenyl)acetic acid is a specialized heterocyclic organic building block frequently utilized in pharmaceutical research and drug development. Proper disposal of this compound is critical not only for regulatory compliance (e.g., EPA RCRA standards) but also for environmental and personnel safety.

Unlike simple aliphatic acids (such as dilute acetic acid), complex aromatic and heterocyclic organic acids cannot be neutralized and disposed of via the sanitary sewer[1]. The furan ring is electron-rich and susceptible to oxidation, while the phenylacetic acid moiety presents potential aquatic toxicity and resists rapid biodegradation in standard municipal wastewater treatment systems. Furthermore, improper combustion of furan-containing derivatives in uncontrolled environments can lead to the formation of hazardous byproducts; therefore, disposal must be managed exclusively through high-temperature, EPA-regulated commercial incineration[2].

Waste Segregation & Compatibility Data

To prevent adverse chemical reactions in the Satellite Accumulation Area (SAA), strict segregation protocols must be enforced. The electron-rich furan ring can react exothermically with strong electrophiles or oxidizing agents.

Waste CategoryCompatibility StatusMechanistic Reason for Segregation
Strong Inorganic Acids (e.g.,

,

)
Incompatible Risk of exothermic degradation or sulfonation/nitration of the furan and phenyl rings[3].
Strong Oxidizers (e.g., Peroxides, Permanganates)Incompatible Furan rings are highly susceptible to oxidative cleavage, potentially leading to rapid heat evolution[2].
Inorganic Bases Compatible (with caution) Forms water-soluble carboxylate salts; however, mixing should not be done in waste containers to avoid unpredictable acid-base exotherms[3].
Non-Halogenated Solvents (e.g., MeOH, DMSO, EtOAc)Compatible Standard matrix for liquid waste collection of this compound.
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Must be collected in designated halogenated waste streams to comply with specific incineration regulations.

Standard Operating Procedure (SOP): Disposal Workflows

The following self-validating protocols ensure that all waste is captured, characterized, and stored in compliance with environmental health and safety (EH&S) standards.

Protocol A: Disposal of Solid Waste (Powder/Crystals)
  • Containment: Transfer any unused, contaminated, or expired solid 2-(3-(Furan-2-yl)phenyl)acetic acid into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or glass wide-mouth jars are required[3].

  • Consolidation: Do not mix this solid waste with reactive metals, inorganic salts, or oxidizers. It must be kept in an SAA designated for "Solid Organic Waste."

  • Labeling: Affix a standardized Hazardous Waste label immediately upon placing the first drop/grain of waste into the container. Mark the contents specifically as "2-(3-(Furan-2-yl)phenyl)acetic acid" and check the "Toxic" and "Irritant" hazard boxes.

  • Storage Limits: Store in a cool, dry environment away from direct light. Ensure the container is tightly capped when not actively adding waste to prevent aerosolization of the powder[4].

Protocol B: Disposal of Liquid Waste (Solutions & Mother Liquors)
  • Solvent Characterization: Determine the primary solvent matrix containing the dissolved acid.

  • Routing:

    • If dissolved in Non-Halogenated solvents (e.g., Methanol, Ethanol, Ethyl Acetate), route to the "Non-Halogenated Organic Waste" carboy.

    • If dissolved in Halogenated solvents (e.g., Dichloromethane), route to the "Halogenated Organic Waste" carboy.

  • Headspace Management: Never fill liquid waste carboys beyond 75-80% capacity. This prevents over-pressurization due to vapor expansion or accidental exothermic reactions[3].

  • Secondary Containment: All liquid waste carboys must be stored in secondary containment bins capable of holding 110% of the largest container's volume.

Spill Response & Decontamination

In the event of an accidental spill of the solid powder or a concentrated solution:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure adequate fume hood ventilation.

  • PPE: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Solid Spill: Gently cover the powder with slightly damp sand or a commercial inert absorbent to prevent dust generation. Sweep up using non-sparking tools and place in a solid hazardous waste container[2].

  • Liquid Spill: Absorb with vermiculite, spill pads, or an inert absorbent. Do not use combustible materials like sawdust.

  • Surface Decontamination: Wash the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a thorough water wipe-down. Collect all cleanup materials as hazardous waste[1].

Waste Workflow Visualization

G Start Generate 2-(3-(Furan-2-yl)phenyl)acetic acid Waste State Determine Physical State Start->State Solid Solid Waste (Powder) State->Solid Liquid Liquid Waste (Solution) State->Liquid SolidContainer Collect in HDPE Solid Waste Container Solid->SolidContainer Solvent Determine Solvent Type Liquid->Solvent Halogen Halogenated Solvent (e.g., DCM) Solvent->Halogen NonHalogen Non-Halogenated Solvent (e.g., MeOH, DMSO) Solvent->NonHalogen Label Attach Hazardous Waste Label & Date (SAA Storage) Halogen->Label NonHalogen->Label SolidContainer->Label EHS EH&S / Licensed Contractor Pickup Label->EHS

Decision tree for the characterization, segregation, and disposal routing of 2-(3-(Furan-2-yl)phenyl)acetic acid.

References

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. cwu.edu. Available at:[Link]

  • Standard Guide for Disposal Of Laboratory Chemicals And Samples - P2 InfoHouse. p2infohouse.org. Available at:[Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball State University. bsu.edu. Available at:[Link]

  • Hazardous Materials Disposal Guide | Nipissing University. nipissingu.ca. Available at:[Link]

Sources

Personal protective equipment for handling 2-(3-(Furan-2-yl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Handling and Safety Protocol: 2-(3-(Furan-2-yl)phenyl)acetic acid

Executive Overview

2-(3-(Furan-2-yl)phenyl)acetic acid is a highly specialized organic building block frequently utilized in pre-clinical drug development, particularly in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or targeted therapeutics. Because this compound is a hybrid molecule containing both an aryl acetic acid moiety and a substituted furan ring, it presents a dual-threat hazard profile. Standard benchtop handling is insufficient; researchers must implement targeted operational controls to mitigate both acute mucosal irritation and potential long-term hepatotoxicity.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first deconstruct the chemical causality behind the compound's hazards:

  • The Aryl Acetic Acid Moiety (Acute Irritant): Like many phenylacetic acid derivatives, this compound acts as a Brønsted acid. Upon contact with mucosal membranes (eyes, respiratory tract) or perspiration on the skin, it readily protonates local tissues. This leads to severe eye irritation (GHS H319), skin irritation (GHS H315), and respiratory tract irritation (GHS H335)[1][2]. Furthermore, fine crystalline powders of phenylacetic acids are known to form combustible dust concentrations in the air[3].

  • The Furan Moiety (Systemic Hepatotoxin): The furan ring introduces a severe systemic risk. If inhaled or absorbed, furan derivatives are susceptible to oxidative metabolism in the liver. Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring to highly reactive, electrophilic α,β-unsaturated dialdehydes, such as cis-2-butene-1,4-dial[4]. These reactive intermediates covalently bind to cellular nucleophiles (proteins and DNA), leading to rapid cellular damage and hepatotoxicity[5].

MetabolicPathway API 2-(3-(Furan-2-yl)phenyl)acetic acid (Parent Compound) CYP Hepatic CYP450 (CYP2E1) Oxidative Metabolism API->CYP Epoxide Furan Epoxide Intermediate (Highly Reactive) CYP->Epoxide Dialdehyde cis-2-butene-1,4-dial derivative (Electrophilic) Epoxide->Dialdehyde Adducts Covalent Binding to Cellular Nucleophiles (Proteins/DNA) Dialdehyde->Adducts Toxicity Hepatotoxicity & Cellular Damage Adducts->Toxicity

CYP450-mediated bioactivation pathway of furan derivatives leading to hepatotoxicity.

Personal Protective Equipment (PPE) Matrix

Do not rely on default lab attire. The following PPE matrix is engineered specifically to disrupt the exposure pathways of this compound.

Equipment CategoryRecommended SpecificationMechanistic Rationale
Hand Protection Double-gloved Nitrile (Outer layer >0.11mm thickness).The lipophilic furan ring enhances dermal penetration. Double-gloving prevents breakthrough of the acid and protects against systemic absorption.
Eye/Face Protection Tight-fitting chemical safety goggles (ANSI Z87.1+).Phenylacetic acids cause severe, immediate ocular irritation upon contact with tear film[1]. Standard safety glasses allow dust ingress.
Respiratory Control Class II Biological Safety Cabinet (BSC) or Fume Hood (Face velocity >100 fpm).Prevents inhalation of airborne crystalline dust, mitigating both respiratory tract irritation[2] and subsequent hepatic CYP450 metabolism[4].
Body Protection Flame-resistant, static-dissipative laboratory coat.Phenylacetic acid dusts can form combustible mixtures in air[3]. Static-dissipative fabrics prevent arc-induced ignition during powder transfer.

Operational Handling Protocol

This methodology ensures the safe transfer of the solid API into a reaction matrix while preventing aerosolization and static cling.

  • Step 1: Environmental Preparation & Validation

    • Conduct all weighing inside a certified fume hood or ventilated balance enclosure.

    • Activate an ionizing anti-static bar near the analytical balance.

    • Self-Validation Check: Hold a clean, empty polystyrene weigh boat near the balance. If it repels or clings to your gloved hand, static is still present. Adjust the ionizing bar until the boat rests neutrally.

  • Step 2: Aliquoting the Solid

    • Use a grounded, stainless-steel spatula to transfer the 2-(3-(Furan-2-yl)phenyl)acetic acid.

    • Self-Validation Check: Observe the powder dynamics. If the powder exhibits "jumping" or clings to the upper edges of the spatula, halt the transfer. This indicates static charge buildup, which risks aerosolizing the furan-derivative dust into your breathing zone.

  • Step 3: Solubilization and Transfer

    • Do not carry dry powder across the lab. Transfer the solid directly into the reaction vessel within the hood.

    • Rinse the weigh boat thoroughly with the primary reaction solvent (e.g., DMF, DMSO, or DCM) to ensure quantitative transfer and immediately suppress any remaining dust generation.

  • Step 4: Surface Decontamination

    • Wipe down the balance, spatulas, and surrounding hood surface with a mildly alkaline solution (e.g., 1%

      
       in water) to neutralize residual acetic acid, followed by a 70% ethanol wipe to dissolve any unreacted lipophilic furan residues.
      

Spill Response & Disposal Plan

In the event of a powder spill, immediate containment is required to prevent the inhalation of hepatotoxic dust.

  • Step 1: Containment (Do NOT Sweep)

    • Never use a dry brush or broom, as this will aerosolize the combustible and toxic dust[6].

    • Gently cover the spilled powder with damp, absorbent laboratory pads to suppress dust formation.

  • Step 2: Chemical Neutralization

    • Lightly mist the covered spill with a weak basic solution (e.g., 5% Sodium Carbonate,

      
      ). This converts the volatile, irritating acetic acid moiety into a highly water-soluble, non-volatile sodium salt.
      
    • Self-Validation Check: Tap a strip of pH indicator paper against the damp spill residue. A pH reading of 7.0–8.0 confirms the complete neutralization of the acid hazard.

  • Step 3: Collection and Disposal

    • Scoop the neutralized, damp slurry into a chemically compatible, sealable polyethylene hazardous waste container.

    • Label clearly as: "Hazardous Waste: Toxic/Irritant Solid (Furan/Phenylacetic Acid derivative)."

    • Dispose of via high-temperature chemical incineration equipped with an afterburner and scrubber, which is the only approved method for destroying the furan ring infrastructure[1].

References

  • 500575 phenylacetic acid fcc safety data sheet - SDS US, Vigon International,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm1tUy68yBPqDQI0mHhbHEi2u2IGIYCVHpx3_yYd9hQ2EHyV8JHq-axLG76YjHUEVWS1GmjoOYhd7HSCV73_-igCGqCWZuAks9kU1XLIc7r3jE9vzTRcgYF2TV_geqz1L6X_Mi7-zu1JPcRUEGPNsq1MM0tIt5wGJzxzw_N7s1GZoAzBfTdtS_apKvaIKbEuQfNrtdGrmCgQ-fXy52kT10fY7zYngMxPf4FlZPpTIHNBtCBD1v-V1Cyh4ZChd5I8E=]
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